Chicoric acid
Description
This compound has been reported in Camellia sinensis, Hydrastis canadensis, and other organisms with data available.
inhibits HIV-1 integrase
Propriétés
IUPAC Name |
(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGKXBLOXEEMN-IABMMNSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033332 | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70831-56-0, 6537-80-0 | |
| Record name | (-)-Chicoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70831-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006537800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070831560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chicoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHICORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YY3V8YHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Chicoric Acid from Cichorium intybus: A Technical Guide
Abstract: This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of chicoric acid from Cichorium intybus (chicory). It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This guide details the historical context of its discovery, its distribution within the plant, and presents in-depth experimental protocols for its extraction, purification, and analysis. Quantitative data are summarized for comparative analysis, and key experimental workflows and biological signaling pathways are visualized to facilitate understanding.
Introduction: The Discovery of a Potent Phenolic
This compound (dicaffeoyltartaric acid), a potent phenolic compound, was first identified in 1958 by the Italian scientists Scarpati and Oriente.[1][2][3][4] They successfully isolated and characterized this novel compound from the leaves of chicory (Cichorium intybus), a plant with a long history of use in traditional medicine and gastronomy.[1][2][3][4] Chemically, this compound is an ester formed from the condensation of one molecule of tartaric acid with two molecules of caffeic acid.[4] Since its discovery, it has been identified in numerous other plant species, but chicory remains a primary source. The compound has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and immunomodulatory effects.[5][6][7][8] This guide focuses on the foundational chemistry and methodology for obtaining this valuable bioactive compound from its original source.
Distribution of this compound in Cichorium intybus
The concentration of this compound varies significantly among the different morphological parts of the chicory plant. Scientific literature consistently indicates that the leaves contain the highest concentration, making them the preferred source material for extraction. The flowers also contain notable amounts, while the roots have the lowest levels. This distribution is critical for optimizing harvesting and extraction strategies to maximize yield.
Table 1: Quantitative Distribution of this compound in Cichorium intybus
| Plant Part | This compound Content | Method of Analysis | Reference |
| Fresh Leaves | 1535 µg/g | Not Specified | [7] |
| Dried Aerial Parts | 0.41% (4.1 mg/g) | Not Specified | [7] |
| Dried Leaves | Highest Concentration | HPTLC | [9][10] |
| Dried Flowers | Intermediate Concentration | HPTLC | [9][10] |
| Dried Roots | Lowest Concentration | HPTLC | [9][10] |
Extraction Methodologies
The selection of an appropriate extraction method is paramount for achieving a high yield of this compound while preserving its chemical integrity. This compound is susceptible to degradation, particularly by native plant enzymes and high temperatures.[5] Various techniques have been developed and optimized, ranging from conventional solvent maceration to more advanced methods like ultrasound and enzyme-assisted extraction.
Detailed Experimental Protocols
Protocol 1: Maceration with Acidified Ethanol (B145695)
This conventional method involves the soaking of plant material in a solvent to diffuse the target compounds. The addition of acid helps to improve the stability of the phenolic compounds.
-
Preparation: Air-dry chicory leaves and grind them into a fine powder.
-
Extraction: Submerge the powdered leaves in a solution of 80% ethanol and 5% acetic acid.[11]
-
Incubation: Macerate the mixture for a minimum of 48 hours at 4°C in darkness to prevent photodegradation.[11]
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular compounds. This method significantly reduces extraction time and solvent consumption.
-
Preparation: Use dried, powdered chicory aerial parts (leaves and stems).
-
Solvent: Prepare a 40%-70% aqueous ethanol or methanol (B129727) solution as the extraction solvent.[5]
-
Extraction: Mix the plant material with the solvent at a solid-to-liquid ratio between 1:3 and 1:10 (g/mL).[5]
-
Sonication: Place the mixture in an ultrasonic bath and sonicate for approximately 40 minutes.[5] An optimized protocol suggests a temperature of 60°C for up to 4 hours at a 1:20 g/mL ratio for maximal yield.[12]
-
Separation: Centrifuge or press the mixture to separate the supernatant (extract) from the plant residue. The process can be repeated on the residue to increase yield.[5]
-
Combine and Concentrate: Pool the extracts and concentrate using a rotary evaporator.
Protocol 3: Enzyme-Assisted Extraction (EAE)
This "green" technique employs enzymes to hydrolyze cell wall components (like cellulose (B213188) and pectin), facilitating the release of this compound. It is often cited as the most effective method for maximizing yield.[9][10]
-
Preparation: Start with finely powdered, dried chicory leaves.
-
Enzyme Solution: Prepare a solution containing cell wall-degrading enzymes such as cellulase (B1617823) and pectinase (B1165727) in an appropriate buffer (typically a slightly acidic pH of 4.5-5.0).[13][14]
-
Incubation: Suspend the plant material in the enzyme solution and incubate at a controlled temperature (e.g., 50-55°C) for a defined period (e.g., 40-90 minutes).[9][13]
-
Enzyme Deactivation: Heat the mixture briefly (e.g., to 90°C) to deactivate the enzymes and stop the reaction.
-
Extraction: Proceed with a solvent extraction step (e.g., using 55% ethanol) which can be enhanced with sonication (UAE).[9]
-
Separation and Concentration: Filter or centrifuge the mixture and concentrate the resulting extract.
Comparative Data on Extraction Yields
The efficiency of this compound extraction is highly dependent on the chosen method and parameters.
Table 2: Comparison of this compound Yields from C. intybus Using Different Extraction Methods
| Extraction Method | Plant Part | Solvent | Reported Yield/Content | Reference |
| Enzyme-Assisted UAE | Leaves | 55% Ethanol | Most effective method | [9] |
| Maceration | Leaves | 80% Ethanol | 16.2 mg/g | [15] |
| Maceration | Leaves | Ethanol: Acetic Acid | 0.37 mg/g | [15] |
| Ultrasound Extraction | Dried Stem | 50% Ethanol | 0.15% (1.5 mg/g) | [16] |
| Supercritical CO₂ | Dried Flowers | 40% Ethanol entrainment | 1.06% (in extract) | [16] |
Purification Protocol: Macroporous Resin Chromatography
Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds like chlorophyll, sugars, and other phenolics. Macroporous adsorption resin chromatography is a highly effective and scalable method for this purpose. It separates compounds based on polarity and molecular weight.
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., HPD100, Amberlite XAD series).[17][18] Pre-treat the resin by washing sequentially with ethanol and deionized water to remove any impurities. Pack the resin into a chromatography column.
-
Sample Preparation and Loading: Dissolve the crude extract in deionized water to a concentration of 1.3-5 mg/mL of this compound. Adjust the pH to an acidic range (pH 2-5) to ensure this compound is in a non-ionized state, which enhances adsorption.[17] Load the solution onto the equilibrated column at a flow rate of 2-3 bed volumes per hour (BV/h).[17]
-
Washing (Impurity Removal): Wash the column with 1-2 BV of deionized water to elute highly polar impurities such as sugars and organic acids.[17]
-
Elution (this compound Recovery): Elute the bound this compound using a stepwise or gradient elution with aqueous ethanol. A common protocol uses 10%-30% ethanol as the eluting solvent at a flow rate of 1-3 BV/h.[17]
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze them using TLC or HPLC to identify the fractions containing pure this compound.
-
Final Processing: Pool the pure fractions, remove the ethanol using a rotary evaporator, and lyophilize (freeze-dry) the remaining aqueous solution to obtain purified this compound as a white powder. This process can increase purity from an initial 4% in the crude extract to over 85%.[17]
Analytical Characterization
Once isolated, the identity and purity of this compound must be confirmed using various analytical techniques.
Table 3: Analytical and Spectroscopic Data for this compound
| Analytical Method | Parameter | Typical Value / Observation | Reference |
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~330 nm (with a shoulder at ~300 nm) | [1][19] |
| HPLC | Column | C18 reverse-phase (e.g., LiChrospher, Zorbax) | [11][20] |
| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | [11][21][22] | |
| Detection Wavelength | 320-330 nm | [15][20] | |
| HPTLC | Stationary Phase | Silica gel F₂₅₄ plates | [9][10] |
| Mobile Phase | Ethyl acetate:formic acid:acetic acid:water (8:0.2:2:1.8, v/v) | [9][10] | |
| Detection | UV light at 366 nm after derivatization | [9][10] | |
| ¹H-NMR (500 MHz, CD₃OD) | Chemical Shifts (δ, ppm) | 7.68 (d), 7.11 (d), 7.01 (dd), 6.81 (d), 6.39 (d), 5.82 (s) | [23] |
| ¹³C-NMR (CD₃OD) | Chemical Shifts (δ, ppm) | ~169.7, 167.8, 150.0, 148.7, 146.9, 127.5, 123.5, 116.6, 115.2, 113.5, 72.4 | [23] |
| Mass Spectrometry | Molecular Formula | C₂₂H₁₈O₁₂ | [2] |
| Ionization Mode | ESI- | [22] |
Visualized Workflows and Signaling Pathways
To provide a clear visual representation of the processes and mechanisms described, the following diagrams have been generated using the DOT language.
Experimental Workflows
Caption: General workflow for the isolation and purification of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key cellular signaling pathways, particularly those related to oxidative stress and inflammation.
Antioxidant Response Pathway:
Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.
Anti-inflammatory Pathways:
Caption: this compound inhibits the TLR4/MAPK and NF-κB inflammatory pathways.
Conclusion
Since its discovery in Cichorium intybus over six decades ago, this compound has emerged as a significant natural product with substantial therapeutic potential. This guide has provided a detailed, evidence-based framework for its isolation and characterization. The leaves of chicory are the most abundant source, and advanced methods such as enzyme-assisted and ultrasound-assisted extraction offer superior yields compared to traditional techniques. Furthermore, macroporous resin chromatography stands out as an efficient and scalable method for purification, capable of yielding high-purity this compound suitable for pharmacological research and development. The continued exploration of this compound's biological activities, underpinned by the robust chemical methodologies outlined herein, will be crucial for unlocking its full potential as a nutraceutical or therapeutic agent.
References
- 1. This compound improves neuron survival against inflammation by promoting mitochondrial function and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 4. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates rat salpingitis by inhibiting the Nrf2/Notch1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Mechanism of Action of this compound Against Influenza Virus Infection Based on Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Ameliorates Nonalcoholic Fatty Liver Disease via the AMPK/Nrf2/NF κ B Signaling Pathway and Restores Gut Microbiota in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN104693034A - Purifying method for this compound in echinacea purpurea - Google Patents [patents.google.com]
- 18. Highly selective separation and purification of this compound from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. oncotarget.com [oncotarget.com]
- 22. Chicory (Cichorium intybus) Leaves Extract: Phenolic Composition, Antibacterial Activity, and Antioxidant Capacity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CN1256318C - Process for preparing this compound from chicory - Google Patents [patents.google.com]
Whitepaper: Chicoric Acid in Medicinal Plants: A Technical Guide to Natural Sources, Analysis, and Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chicoric acid, a dicaffeoyltartaric acid, is a significant phenylpropanoid compound found across the plant kingdom, notable for its wide range of pharmacological activities, including immunomodulatory, antiviral, antioxidant, and anti-inflammatory effects[1][2][3]. Its potential as a therapeutic agent has made it a subject of intense research. This technical guide provides an in-depth overview of the primary medicinal plant sources of this compound, presents quantitative data on its concentration, details standardized protocols for its extraction and analysis, and illustrates key biological pathways it modulates. The primary commercial source of this compound is Echinacea purpurea, though substantial quantities are also present in Cichorium intybus (chicory), Taraxacum officinale (dandelion), and Ocimum basilicum (basil)[1][4]. Understanding the distribution, biosynthesis, and analysis of this compound is critical for its development as a standardized nutraceutical or pharmaceutical ingredient.
Principal Medicinal Plant Sources of this compound
This compound is widely distributed, but a few species are recognized for their high concentrations, making them valuable for research and commercial extraction[1][4].
-
Echinacea purpurea (Purple Coneflower): This is the most well-known and commercially utilized source of this compound[1][5]. The compound is found throughout the plant, with concentrations varying significantly by plant part and developmental stage. Generally, leaves contain the highest concentration, followed by flowers, roots, and stems[1][6]. The European Pharmacopoeia specifies minimum content levels of chicoric and caftaric acids for quality control of Echinacea raw materials[7].
-
Cichorium intybus (Chicory): this compound was first isolated from chicory, and it remains a significant source[4][8]. It is a major phenolic compound in chicory leaves and is considered a key contributor to the plant's health benefits, including its antioxidant and anti-diabetic properties[8][9][10].
-
Taraxacum officinale (Dandelion): The leaves of the common dandelion are a rich source of this compound[11][12]. Studies have highlighted its presence alongside other phenolic acids, contributing to the plant's traditional use in folk medicine for its anti-inflammatory and hepatoprotective effects[13].
-
Ocimum basilicum (Basil): Various cultivars of basil, a common culinary herb, have been found to contain substantial amounts of this compound in their leaves[14][15][16]. While rosmarinic acid is often the most abundant phenolic in basil, this compound is a major secondary component[14].
-
Other Notable Sources: The compound has also been identified in a wide array of other plants, including various species of ferns, seagrasses, and other members of the Asteraceae family[1][4][17].
Quantitative Analysis of this compound Content
The concentration of this compound varies based on species, plant part, harvest time, and processing methods[1][18]. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Echinacea purpurea
| Plant Part | Development Phase | This compound Content (mg/g Dry Weight) | Source |
| Aerial Parts | Vegetative Phase | ~28 mg/g | [7] |
| Aerial Parts | Mass Flowering | ~28 mg/g | [7] |
| Aerial Parts | Seed Formation | Decreases to ~6-7 mg/g | [7] |
| Roots | Vegetative Phase | ~17 mg/g | [7] |
| Roots | Seed Formation | Up to 34 mg/g | [7] |
| Leaves | Flowering | 44.7% of total this compound in plant | [1] |
| Flowers | Flowering | 23.6% of total this compound in plant | [1] |
| Stems | Flowering | 9.7% of total this compound in plant | [1] |
Table 2: this compound Content in Various Medicinal Plants
| Plant Species | Plant Part | This compound Content | Source |
| Taraxacum officinale (Dandelion) | Leaves | 0.77% of dry weight (7.7 mg/g) | [11][12] |
| Taraxacum officinale (Dandelion) | Roots (Bulgarian sample) | 0.51% of dry weight (5.1 mg/g) | [11][12] |
| Cichorium intybus (Chicory) | Leaves | 1535 µg/g fresh weight | [11] |
| Cichorium intybus (Chicory) | Aerial Parts | 0.41% of dry weight (4.1 mg/g) | [11] |
| Ocimum basilicum (Sweet Basil, Fresh) | Leaves | 51.53 - 2278.40 mg/kg Dry Weight | [15] |
| Ocimum basilicum (Sweet Basil, Dried) | Leaves | 38.55 - 555.85 mg/kg Dry Weight | [15] |
Note: Direct comparison between studies can be challenging due to variations in analytical methods, cultivars, and environmental conditions.
Biosynthesis and Pharmacological Pathways
Biosynthesis of this compound
This compound is synthesized via the shikimic acid-phenylpropanoid pathway[17][19]. The process involves a series of enzymatic steps, beginning with the amino acid phenylalanine. While the complete pathway is complex and can vary between species, a simplified core sequence has been elucidated, particularly in Echinacea[19][20][21].
Caption: Simplified biosynthetic pathway of this compound.[20][21]
Keap1/Nrf2 Antioxidant Signaling Pathway
A key mechanism for the antioxidant and anti-inflammatory effects of this compound is its modulation of the Keap1/Nrf2 signaling pathway[22][23]. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. This compound can interfere with this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1)[22].
Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.[22]
Experimental Protocols
Standardized methodologies are crucial for the accurate quantification of this compound and for ensuring the quality of raw materials and finished products.
General Workflow for Extraction and Analysis
The process involves sample preparation, extraction of this compound, and subsequent quantification, typically by High-Performance Liquid Chromatography (HPLC).
References
- 1. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Echinacea Species Cultivated in Bulgaria as a Source of Chicoric and Caftaric Acids | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cichorium intybus: Traditional Uses, Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 18. Effect of drying temperature on alkylamide and cichoric acid concentrations of Echinacea purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
L-Chicoric Acid vs. Meso-Chicoric Acid: A Technical Guide to Stereoisomer Differentiation and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chicoric acid, a dicaffeoyltartaric acid, is a prominent phytochemical found in various plants, including Echinacea purpurea and Cichorium intybus (chicory). It exists as three stereoisomers: L-chicoric acid, D-chicoric acid, and meso-chicoric acid. The most abundant natural form is L-chicoric acid. This technical guide provides an in-depth analysis of the stereoisomers L-chicoric acid and meso-chicoric acid, focusing on their comparative biological activities, the experimental protocols for their separation and evaluation, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction to this compound Stereoisomers
This compound possesses two chiral centers, leading to the existence of three stereoisomers: the enantiomeric pair L-chicoric acid (2R, 3R) and D-chicoric acid (2S, 3S), and the diastereomer meso-chicoric acid (2R, 3S). The biological activities of these stereoisomers can differ significantly due to the stereospecific nature of interactions with biological targets. L-chicoric acid is the most prevalent isomer in nature. While research has extensively focused on the biological properties of this compound as a whole, specific comparative studies on the L- and meso- forms are emerging, highlighting the importance of stereochemistry in their therapeutic potential.
Comparative Biological Activities
The primary reported biological activities of this compound include HIV-1 integrase inhibition, antioxidant effects, and anti-inflammatory properties. The stereochemical configuration of this compound plays a crucial role in its biological efficacy.
HIV-1 Integrase Inhibition
This compound is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication. Studies have indicated that the L-enantiomer (L-chicoric acid) is a more potent inhibitor of HIV-1 integrase compared to the meso-form.
| Stereoisomer | Target | Inhibitory Concentration (IC50) | Reference |
| L-Chicoric Acid | HIV-1 Integrase | ~200-400 nM | |
| Meso-Chicoric Acid | HIV-1 Integrase | Less potent than L-chicoric acid |
Antioxidant Activity
This compound is recognized for its significant antioxidant properties, acting as a scavenger of free radicals. This activity is crucial for its protective effects against oxidative stress-related diseases. While quantitative comparative data for the stereoisomers is limited in the provided results, the antioxidant capacity of this compound, in general, has been evaluated using various assays.
| Assay | This compound (General) | Reference |
| DPPH Radical Scavenging | Marked scavenging capacity | |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Data not available in search results |
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory mediators. Comparative quantitative data for the stereoisomers is not detailed in the provided search results.
| Inflammatory Marker | This compound (General) | Cell Line | Reference |
| Interleukin-1β (IL-1β) | Dose-dependent reduction | RAW264.7 cells | |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent reduction | RAW264.7 cells |
Experimental Protocols
Separation of L-Chicoric Acid and Meso-Chicoric Acid by HPLC
Objective: To separate and quantify L-chicoric acid and meso-chicoric acid from a mixed sample.
Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the separation of this compound stereoisomers.
-
Instrumentation: HPLC system with a UV-Vis or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the compounds. The exact gradient will need to be optimized based on the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 330 nm.
-
Procedure:
-
Prepare standard solutions of L-chicoric acid and meso-chicoric acid of known concentrations.
-
Prepare the sample by extracting the this compound and dissolving it in the mobile phase.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks corresponding to L-chicoric acid and meso-chicoric acid by comparing their retention times with the standards. Meso-chicoric acid typically elutes shortly after L-chicoric acid under reversed-phase conditions.
-
Quantify the amount of each stereoisomer by constructing a calibration curve from the standard solutions.
-
HIV-1 Integrase Inhibition Assay
Objective: To determine the inhibitory effect of L-chicoric acid and meso-chicoric acid on the activity of HIV-1 integrase.
Methodology: An in vitro assay using recombinant HIV-1 integrase is commonly employed.
-
Materials: Recombinant HIV-1 integrase, a DNA substrate (oligonucleotide mimicking the viral DNA end), and the test compounds (L-chicoric acid and meso-chicoric acid).
-
Procedure:
-
The 3'-processing reaction is initiated by incubating the recombinant HIV-1 integrase with the DNA substrate in the presence of a divalent metal cation (e.g., Mg2+ or Mn2+).
-
The test compounds are added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at 37°C and then stopped.
-
The reaction products (the processed DNA strand) are separated from the unprocessed substrate by denaturing polyacrylamide gel electrophoresis.
-
The gel is visualized and the amount of product is quantified using phosphorimaging or a similar technique.
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of L-chicoric acid and meso-chicoric acid.
Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining antioxidant activity.
-
Materials: DPPH solution in methanol, test compounds (L-chicoric acid and meso-chicoric acid), and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and the positive control.
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each concentration of the test compounds and control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the compound.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and metabolism.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt and MAPK Signaling Pathways
This compound can induce apoptosis in certain cell types, such as preadipocytes, through the modulation of the PI3K/Akt and MAPK (mitogen-activated protein kinase) signaling pathways. This involves the generation of reactive oxygen species (ROS).
The Biosynthesis of Chicoric Acid in Echinacea purpurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chicoric acid, a prominent secondary metabolite in Echinacea purpurea, is a caffeic acid derivative with a range of documented pharmacological activities, including immune-stimulatory and antiviral effects. Its biosynthesis is a complex process originating from the general phenylpropanoid pathway and culminating in a specialized vacuolar reaction. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Echinacea purpurea, detailing the enzymatic steps, key intermediates, and subcellular localization. Furthermore, this guide includes a compilation of quantitative data on the enzymes involved, detailed experimental protocols for their analysis, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding and further research in this field.
Introduction
Echinacea purpurea (L.) Moench is a widely recognized medicinal plant, with its therapeutic properties largely attributed to a diverse array of phytochemicals. Among these, this compound (2,3-O-dicaffeoyltartaric acid) is a key bioactive constituent and often serves as a marker for the quality control of Echinacea preparations.[1][2][3] Understanding the biosynthesis of this compound is crucial for optimizing its production through agricultural practices, biotechnological approaches, and for the development of novel therapeutics. This guide synthesizes the current knowledge of the this compound biosynthetic pathway in E. purpurea, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug development.
The Biosynthetic Pathway of this compound
The synthesis of this compound in Echinacea purpurea is a multi-step enzymatic process that can be broadly divided into three main stages:
-
The General Phenylpropanoid Pathway: This initial stage occurs in the cytoplasm and converts L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of phenolic compounds.[4][5]
-
Formation of Caffeoyl-CoA and Precursor Esters: p-Coumaroyl-CoA is further hydroxylated to yield caffeoyl-CoA. In the cytosol, two key acyltransferases, Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HTT) and Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT), utilize caffeoyl-CoA to produce caftaric acid and chlorogenic acid, respectively.[4]
-
Final Assembly in the Vacuole: Caftaric acid and chlorogenic acid are transported from the cytosol into the vacuole. Here, a specialized enzyme, this compound Synthase (CAS), a serine carboxypeptidase-like (SCPL) acyltransferase, catalyzes the final step. Uniquely, CAS uses chlorogenic acid as the acyl donor to transfer the caffeoyl group to caftaric acid, forming this compound.[6][7]
The overall pathway is depicted in the following diagram:
Figure 1: Biosynthesis pathway of this compound in Echinacea purpurea.
Quantitative Data on Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. It is important to note that much of the detailed kinetic data has been characterized in other plant species, and further research is needed to determine the specific parameters for the enzymes from Echinacea purpurea.
Table 1: Enzymes of the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km | Vmax | Cofactor(s) |
| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine | trans-Cinnamic acid, NH₃ | 8.0 - 8.8 | 30 - 37 | 1.45 - 5.0 mM (L-Phe) | 0.15 µmol/min/mg | None |
| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | trans-Cinnamic acid | p-Coumaric acid | 7.0 - 7.5 | ~30 | 5 µM (trans-Cinnamic acid) | Not reported | NADPH, O₂ |
| 4-Coumarate-CoA Ligase | 4CL | 6.2.1.12 | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA, AMP, PPi | 7.5 - 8.0 | Room Temp. | 6.8 - 80 µM (p-Coumaric acid) | Not reported | ATP, CoA, Mg²⁺ |
Table 2: Enzymes of the Caffeoyl-CoA and Precursor Ester Formation
| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km | Vmax | Cofactor(s) |
| p-Coumarate 3-Hydroxylase | C3'H | 1.14.14.96 | p-Coumaroyl shikimate | Caffeoyl shikimate | Not reported | Not reported | Not reported | Not reported | NADPH, O₂ |
| Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase | HCT | 2.3.1.133 | p-Coumaroyl-CoA, Shikimate; Caffeoyl shikimate, CoA | p-Coumaroyl shikimate, CoA; Caffeoyl-CoA, Shikimate | ~7.5 | Not reported | 0.22 mM (Shikimate) | 5.1 s⁻¹ | None |
| Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase | HTT | Not assigned | Caffeoyl-CoA, L-Tartaric acid | Caftaric acid, CoA | Not reported | Not reported | Not reported | Not reported | None |
| Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase | HQT | 2.3.1.99 | Caffeoyl-CoA, Quinic acid | Chlorogenic acid, CoA | ~7.0 | ~30 | Not reported | Not reported | None |
Kinetic data for HCT is from Physcomitrium patens. Detailed kinetic data for C3'H, HTT, and HQT from E. purpurea are not currently available.[4][6][13]
Table 3: Final Enzyme in this compound Biosynthesis
| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km | Vmax | Cofactor(s) |
| This compound Synthase | CAS | Not assigned | Caftaric acid, Chlorogenic acid | This compound, Quinic acid | Not reported | Not reported | Not reported | Not reported | None |
Detailed kinetic characterization of this compound Synthase from E. purpurea is a subject for future research.[7]
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound and its precursors, as well as for assaying the activity of key enzymes in the biosynthetic pathway.
Extraction of this compound and Precursors for HPLC Analysis
This protocol is adapted from methodologies used for the quantification of phenolic compounds in Echinacea purpurea.[1][6]
Materials:
-
Dried and ground E. purpurea plant material (e.g., roots, leaves, flowers)
-
Extraction solvent: 70% (v/v) Methanol in water with 0.1% phosphoric acid
-
Liquid nitrogen
-
Mortar and pestle
-
Ultrasonic bath
-
Centrifuge
-
0.2 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh approximately 20 mg of freeze-dried and finely ground plant material into a microcentrifuge tube.
-
Add 1 mL of the extraction solvent to the tube.
-
Vortex the tube to ensure the plant material is fully suspended.
-
Sonicate the sample in an ultrasonic water bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 x g for 15 minutes to pellet the plant debris.
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis of this compound and its Precursors
This is a general protocol for the reversed-phase HPLC analysis of this compound, caftaric acid, and chlorogenic acid.[1][6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 15% B
-
5-25 min: 15-40% B
-
25-30 min: 40-100% B
-
30-35 min: 100% B
-
35-40 min: 100-15% B
-
40-45 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm for optimal detection of this compound and its precursors.
-
Injection Volume: 10-20 µL.
Quantification:
Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram to a calibration curve generated using authentic standards of this compound, caftaric acid, and chlorogenic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Targeting hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase for lignin modification in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatility in acyltransferase activity completes this compound biosynthesis in purple coneflower - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
chemical and physical properties of pure chicoric acid
An In-depth Technical Guide on the Chemical and Physical Properties of Pure Chicoric Acid
Introduction
This compound, also known as cichoric acid, is a hydroxycinnamic acid and a phenylpropanoid class organic compound found in various plant species.[1] First isolated from chicory (Cichorium intybus), it is a derivative of both caffeic acid and tartaric acid.[1][2] It is particularly abundant in Echinacea purpurea, dandelion leaves, basil, and lemon balm.[1][3] As a significant bioactive compound, this compound is the subject of extensive research for its diverse pharmacological effects, including antiviral, antioxidant, anti-inflammatory, and immunomodulatory properties.[3][4] This technical guide provides a comprehensive overview of the , details on experimental protocols for its analysis, and visualizations of its interactions and analytical workflows.
Physicochemical Properties
Pure this compound is a white, crystalline solid or powder.[2][5] It is an organooxygen compound and is functionally related to a tetracarboxylic acid.[6] The most abundant natural form is the L-isomer, L-chicoric acid.[2] It is known to be hygroscopic and can be susceptible to enzymatic degradation.[7][8]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R,3R)-2,3-Bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid | [1][6] |
| Synonyms | Cichoric Acid, L-Chicoric Acid, Dicaffeoyltartaric Acid | [6][9][10] |
| CAS Number | 70831-56-0 (for L-chicoric acid) | [6][10] |
| Chemical Formula | C₂₂H₁₈O₁₂ | [1][6][11] |
| Molecular Weight | 474.37 g/mol (also cited as 474.4 g/mol ) | [1][6] |
| Physical Description | Crystalline solid; White powder | [2][5][6] |
| Melting Point | 200-208 °C | [5][12] |
| Boiling Point | 785.0 ± 60.0 °C (Predicted) | [12] |
| Density | 1.641 ± 0.06 g/cm³ (Predicted) | [12] |
| pKa | 1.47 ± 0.25 (Predicted) | [12] |
Solubility
This compound's solubility varies significantly depending on the solvent. It is generally soluble in polar organic solvents and hot water but has limited solubility in nonpolar solvents.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | ~30 mg/mL | [13] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL (also cited as 100 mg/mL) | [13][14] |
| Ethanol (B145695) | Soluble | [3][11] |
| Methanol (B129727) | Soluble | [3][11] |
| Acetone | Soluble | [3][11] |
| Hot Water | Soluble | [3][11] |
| Water (at room temp.) | Sparingly soluble, ~100 mg/mL (requires sonication) | [12][13] |
| Ethyl Acetate | Slightly soluble | [3][11] |
| Ether | Slightly soluble | [3][11] |
| Chloroform | Insoluble | [3][11] |
| Benzene | Insoluble | [3][11] |
For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer.[13]
Spectral Properties
Spectroscopic data is crucial for the identification and quantification of this compound.
Table 3: Spectral Data for this compound
| Spectral Method | Key Data Points | Source(s) |
| UV-Vis Spectroscopy | λmax: 220, 248, 334 nm (also cited as max absorption at 330 nm with a 300 nm shoulder) | [2][13] |
| Infrared (IR) Spectroscopy | Detailed spectra available in cited literature. Key bands relate to hydroxyl, carbonyl (ester and carboxylic acid), and aromatic ring vibrations. | [2][15][16] |
| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectral data are available in public databases and literature, confirming the structure. | [2][17][18] |
| Mass Spectrometry (MS) | Fragmentation patterns are well-documented for identification purposes in conjunction with HPLC. | [2][15] |
Stability and Degradation
This compound is highly susceptible to enzymatic degradation, particularly by polyphenol oxidases (PPO) and esterases present in plant materials.[7][19][20] This degradation can occur rapidly during extraction procedures.[2] The stability is influenced by factors such as temperature, pH, and light. Studies show that UV radiation can lead to significant degradation.[21] For preservation in extracts, the addition of antioxidants like ascorbic acid and about 40% ethanol has been shown to maintain stable levels of this compound for extended periods.[7][19] When stored as a pure solid, it should be kept desiccated at -20°C.[4]
Experimental Protocols and Methodologies
The analysis of this compound involves several key methodologies for its extraction, identification, and quantification.
Extraction from Plant Material
A generalized protocol for extracting this compound from plant sources like Echinacea purpurea involves:
-
Sample Preparation: Plant material (e.g., leaves, flowers) is harvested, often freeze-dried, and ground into a fine powder to maximize surface area.
-
Solvent Extraction: The powder is extracted with a suitable solvent. Aqueous ethanol or methanol are commonly used.[3] To prevent enzymatic degradation during extraction, antioxidants such as ascorbic acid may be added to the solvent.[7]
-
Extraction Technique: Maceration, sonication, or pressurized liquid extraction can be employed to enhance efficiency. The mixture is typically agitated for a set period.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed from the filtrate, often under reduced pressure using a rotary evaporator, to yield a concentrated crude extract.
Identification and Quantification
Several chromatographic techniques are standard for the analysis of this compound.[2][15]
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantification. A typical setup involves:
-
System: Reversed-phase HPLC (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: A Diode Array Detector (DAD) is used to monitor the elution at the characteristic UV absorbance maximum of this compound (~330 nm).[2]
-
Quantification: The concentration is determined by comparing the peak area to that of a purified this compound standard.
-
-
Thin Layer Chromatography (TLC): TLC is a simpler method used for qualitative analysis and to distinguish between this compound isomers, such as L-chicoric acid and meso-chicoric acid.[2]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive identification by determining the molecular weight and fragmentation pattern of the compound, confirming the peak identity from the HPLC chromatogram.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for the structural elucidation of purified this compound, confirming the connectivity of atoms within the molecule.[2]
Caption: Generalized experimental workflow for the extraction and analysis of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities by modulating key cellular signaling pathways. Its antioxidant and anti-inflammatory effects are particularly noteworthy.
Antioxidant Mechanism
This compound is a potent antioxidant. Its structure, featuring catechol (3,4-dihydroxyphenyl) groups, allows it to act as a free radical scavenger, protecting cells from oxidative damage. This activity is central to many of its other biological effects, such as protecting collagen from degradation.[1]
Anti-inflammatory and Metabolic Regulation
This compound has been shown to influence inflammatory responses and regulate metabolism. It can stimulate the expression of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4] AMPK activation plays a role in reducing inflammation and improving glucose utilization. For instance, this compound can enhance insulin-induced glucose uptake in cells and inhibit glucose-6-phosphate formation, which is beneficial for glycemic control.[4][22] It has also been shown to regulate lipid metabolism.[10]
Caption: Key signaling pathways modulated by this compound for metabolic and anti-inflammatory effects.
Antiviral Activity
One of the most studied activities of this compound is its inhibition of HIV-1 integrase.[6][10] This enzyme is essential for integrating the viral DNA into the host cell's genome. By inhibiting this step, this compound effectively blocks viral replication.[4][10]
Caption: Logical relationship between this compound's structure and its key biological activities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Cichoric acid | 70831-56-0 [chemicalbook.com]
- 6. (-)-Chicoric acid | C22H18O12 | CID 5281764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zhishangchemical.com [zhishangchemical.com]
- 9. supremepharmatech.com [supremepharmatech.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 12. ChicoricAcid CAS#: 6537-80-0 [m.chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Cichoric acid CAS#: 70831-56-0 [m.chemicalbook.com]
- 15. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. bmse001261 this compound at BMRB [bmrb.io]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments [spkx.net.cn]
- 22. medchemexpress.com [medchemexpress.com]
The Bioactivity of Chicoric Acid: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chicoric acid, a dicaffeoyltartaric acid, is a phenolic compound found in various plants, notably Echinacea purpurea, chicory (Cichorium intybus), and basil.[1] Emerging research has highlighted its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, metabolic, and antiviral effects. The information is presented to facilitate further research and drug discovery efforts.
Antioxidant and Anti-inflammatory Bioactivities
This compound has demonstrated potent antioxidant and anti-inflammatory properties across various experimental models. It effectively mitigates oxidative stress by scavenging reactive oxygen species (ROS) and modulating key signaling pathways involved in the inflammatory response.[2][3]
Key Signaling Pathways
In the context of atherosclerosis, oxidized low-density lipoprotein (oxLDL) induces endothelial dysfunction through the generation of ROS. This compound has been shown to counteract these effects by inhibiting the p38 MAPK and NF-κB signaling pathways.[2]
Caption: this compound's inhibition of oxLDL-induced inflammation.
This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response. It is suggested that this compound may interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
In models of lipopolysaccharide (LPS)-induced inflammation, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the expression of TLR4 and its downstream adapter protein MyD88, this compound prevents the activation of MAPK and NF-κB, thereby reducing the production of pro-inflammatory cytokines.[5]
Caption: this compound's inhibition of the TLR4 signaling pathway.
Experimental Protocols
-
DPPH Radical Scavenging Assay: This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction in absorbance at 517 nm is proportional to the antioxidant activity.
-
Hydroxyl Radical Scavenging Assay: The capacity of this compound to scavenge hydroxyl radicals, often generated by the Fenton reaction, is assessed. The inhibition of the degradation of a detector molecule (e.g., deoxyribose) is measured.[3]
-
Cellular Antioxidant Activity (CAA) Assay: Human hepatocarcinoma HepG2 cells are cultured and loaded with a fluorescent probe (e.g., DCFH-DA). The ability of this compound to prevent the oxidation of the probe by peroxyl radicals is quantified.
-
Cell Culture: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Griess reagent and ELISA kits, respectively.
-
Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκBα, p65) are determined.[6]
Quantitative Data Summary
| Bioactivity | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Antioxidant | DPPH Assay | 5-100 µg/mL | Dose-dependent increase in radical scavenging activity. | [3] |
| Antioxidant | Hydroxyl Radical Scavenging | 95-380 µg/mL | Moderate scavenging activity. | [3] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | 10-100 µM | Significant reduction in NO, PGE2, TNF-α, IL-1β, and IL-6 production. | [7] |
| Anti-inflammatory | oxLDL-treated HUVECs | 12.5-100 µM | Inhibition of ROS generation and NF-κB activation. | [8] |
Neuroprotective Bioactivity
This compound has shown promise in protecting neuronal cells from various insults, including oxidative stress and neuroinflammation. Its neuroprotective effects are attributed to its antioxidant properties and its ability to modulate signaling pathways crucial for neuronal survival.[9]
Key Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis. This compound has been observed to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of neuronal survival.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of this compound as a natural food antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A standardized extract of Echinacea purpurea containing higher this compound content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis in 3T3-L1 preadipocytes through ROS-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An Ethnobotanical Review of Chicoric Acid-Containing Plants: From Traditional Use to Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chicoric acid, a dicaffeoyltartaric acid, is a significant phenylpropanoid compound found across various plant species. Historically, plants rich in this phytochemical have been cornerstones in traditional and folk medicine systems worldwide. This guide provides a comprehensive review of the ethnobotanical uses of these plants, supported by modern pharmacological studies, quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Principal Plants Containing this compound
This compound is widely distributed in the plant kingdom, particularly within the Asteraceae (daisy) and Lamiaceae (mint) families.[1][2] The most well-documented and significant sources include:
-
Echinacea purpurea (Purple Coneflower): Perhaps the most famous source, E. purpurea has a long history of use by Native Americans and is now a globally recognized herbal medicine.[3][4]
-
Cichorium intybus (Chicory): First isolated from this plant, chicory has been used for centuries in culinary and medicinal applications, from a coffee substitute to a treatment for liver ailments.[2][5][6]
-
Taraxacum officinale (Dandelion): Often dismissed as a weed, dandelion leaves and roots are rich in this compound and have been used in traditional medicine as a diuretic and for digestive health.[2][7][8]
-
Other Notable Sources: Basil (Ocimum basilicum), lemon balm (Melissa officinalis), and various aquatic plants and ferns also contain significant amounts of this compound.[2][9]
Ethnobotanical Uses: A Bridge Between Tradition and Science
The traditional uses of these plants often correlate with the known biological activities of this compound, such as its antiviral, anti-inflammatory, and immune-supporting properties.[9][10]
Traditional Applications:
-
Echinacea purpurea was traditionally used by North American indigenous tribes for treating colds, flu, infections, and wounds.[4][6] This aligns with modern research highlighting this compound's immune-stimulating and antiviral effects.[11]
-
Cichorium intybus has a history in European, Indian, and Chinese medicine as a tonic for the liver and digestive tract, and for treating conditions like jaundice, gout, and rheumatism.[5][12][13] Its use as a coffee substitute is also well-documented.[6][12]
-
Taraxacum officinale was utilized by Arab physicians as early as the 10th century.[7] Traditional uses include acting as a diuretic, a laxative, and a remedy for liver, gallbladder, and digestive complaints.[7][14][15] In French, a common name for dandelion is pissenlit, which colorfully describes its diuretic action.[8]
The following table summarizes the key ethnobotanical uses of primary this compound-containing plants.
| Plant Species | Family | Part(s) Used | Traditional Ethnobotanical Uses | Supporting Scientific Evidence |
| Echinacea purpurea | Asteraceae | Roots, Aerial Parts | Immune support, colds, flu, infections, wound healing.[4][6] | Antiviral, immunomodulatory, anti-inflammatory.[10][11] |
| Cichorium intybus | Asteraceae | Roots, Leaves | Liver and gallbladder disorders, digestive aid, diuretic, anti-inflammatory, coffee substitute.[5][12][13][14] | Hepatoprotective, antioxidant, anti-inflammatory.[14] |
| Taraxacum officinale | Asteraceae | Roots, Leaves | Diuretic, liver and gallbladder support, appetite stimulant, digestive complaints.[7][16] | Diuretic, antioxidant, anti-inflammatory.[7][15] |
| Ocimum basilicum | Lamiaceae | Leaves | Stress reduction, blood sugar control, culinary herb.[9] | Antioxidant, anti-inflammatory.[9] |
Quantitative Data: this compound Content
The concentration of this compound varies significantly between species, plant parts, and even the developmental stage of the plant.[3][17] It is often used as a key quality marker for herbal preparations, especially for Echinacea.[2][3]
| Plant Species | Plant Part | This compound Content (% dry weight) | Reference |
| Echinacea purpurea | Roots | 0.6% – 2.1% | [18] |
| Echinacea purpurea | Roots (cultivated in Bulgaria) | Up to 3.4% | [19] |
| Echinacea purpurea | Aerial Parts (Vegetative Phase) | Up to 2.8% | [19] |
| Echinacea purpurea | Young Tops | Mean of 1.89% (range 0.48% - 3.86%) | [20] |
| Pterocypsela laciniata | Not specified | ~2.61% (26.1 mg/g) | [3] |
Note: Content can vary widely based on genetics, growing conditions, harvest time, and processing methods.
Pharmacological Activities and Signaling Pathways
Modern research has elucidated several mechanisms through which this compound exerts its therapeutic effects, primarily centered on its potent antioxidant, anti-inflammatory, and antiviral activities.[10][21]
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by modulating key signaling pathways. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins (IL-1β, IL-6).[22] This is achieved, in part, by downregulating the TLR4/MAPK/NF-κB signaling pathway.[23] Lipopolysaccharide (LPS), a bacterial endotoxin, typically activates Toll-like receptor 4 (TLR4), leading to a cascade involving MAPKs (p38, ERK) and the subsequent activation of NF-κB, a master regulator of inflammation. This compound intervenes by inhibiting this cascade.[23][24]
Antiviral Activity (HIV-1 Integrase Inhibition): One of the most studied activities of this compound is its ability to inhibit human immunodeficiency virus type 1 (HIV-1) integrase.[2][25] This enzyme is crucial for the virus as it splices the viral DNA into the host cell's genome, a necessary step for replication.[26] this compound acts as a bidentate catechol, effectively blocking the active site of the integrase enzyme, thus preventing viral DNA integration.[26][27]
Antioxidant Effects (Nrf2/HO-1 Pathway): this compound also demonstrates significant antioxidant properties. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[28] Under normal conditions, Nrf2 is kept inactive. In the presence of oxidative stress (or activators like this compound), Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1). This enhances the cell's ability to combat oxidative damage.[22]
Experimental Protocols: A Methodological Overview
The investigation of this compound from plant sources involves several key stages: extraction, quantification, and bioactivity assessment.
A. Extraction and Quantification Workflow: A typical workflow for analyzing this compound involves solvent extraction followed by chromatographic quantification, most commonly High-Performance Liquid Chromatography (HPLC).
B. Protocol: HPLC Quantification of this compound This protocol is a generalized example based on common methodologies for quantifying this compound in Echinacea purpurea roots.[18][19]
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) from the stock solution to generate a calibration curve.
-
-
Sample Extraction:
-
Accurately weigh approximately 1.0 g of finely powdered, dried plant material.
-
Add 20 mL of 70% (v/v) ethanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Filter the combined extract through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.[18]
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient Elution: A typical gradient might run from ~10% B to 40% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.[18]
-
Detection Wavelength: 330 nm (the λmax for this compound).[20]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Conclusion and Future Directions for Drug Development
The rich ethnobotanical history of this compound-containing plants provides a valuable foundation for modern drug discovery. The alignment between traditional uses (e.g., for infections and inflammatory conditions) and scientifically validated pharmacological activities (antiviral, anti-inflammatory) is striking. This compound itself stands as a promising phytopharmaceutical candidate.[10]
For drug development professionals, future research should focus on:
-
Bioavailability and Pharmacokinetics: this compound's absorption can be limited; developing novel delivery systems or formulations could enhance its therapeutic efficacy.[6]
-
Clinical Trials: While in vitro and in vivo animal studies are abundant, more robust human clinical trials are needed to confirm the therapeutic benefits for specific conditions like viral infections and chronic inflammatory diseases.
-
Synergistic Effects: Investigating how this compound interacts with other phytochemicals within whole plant extracts may reveal synergistic effects that are more potent than the isolated compound alone.
-
Agricultural Optimization: Breeding and cultivation programs aimed at producing plant varieties with consistently high yields of this compound are crucial for standardizing raw materials for pharmaceutical production.[20]
By integrating ethnobotanical knowledge with rigorous scientific investigation, this compound and the plants that produce it will continue to be a vital resource in the development of new medicines and functional foods.
References
- 1. frontiersin.org [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ddtjournal.net [ddtjournal.net]
- 6. Chicory and Echinacea: The Benefits of Cichoric Acid - Mother Earth Living [motherearthliving.com]
- 7. drugs.com [drugs.com]
- 8. Taraxacum officinale - Wikipedia [en.wikipedia.org]
- 9. Exploring the benefits of this compound: How can this antioxidant be used in functional food? â NaturalNews.com [naturalnews.com]
- 10. An Insight into the Promising Therapeutic Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Is Dandelion? Health Benefits, Risks, More [everydayhealth.com]
- 17. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Echinacea Species Cultivated in Bulgaria as a Source of Chicoric and Caftaric Acids | MDPI [mdpi.com]
- 20. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 21. todayspractitioner.com [todayspractitioner.com]
- 22. This compound attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncotarget.com [oncotarget.com]
- 25. This compound binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. This compound ameliorates rat salpingitis by inhibiting the Nrf2/Notch1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Chicoric Acid in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chicoric acid, a dicaffeoyltartaric acid, is a prominent phenylpropanoid synthesized by a variety of plant species. Beyond its well-documented health benefits in humans, this compound plays a multifaceted and crucial role in the innate defense systems of plants. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its induction by biotic and abiotic stressors, and its direct and indirect mechanisms of action against a broad spectrum of pathogens and herbivores. The intricate interplay between this compound and key defense signaling pathways, including those mediated by jasmonic acid (JA), salicylic (B10762653) acid (SA), and reactive oxygen species (ROS), is elucidated. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in plant science and natural product-based drug discovery.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of environmental threats. Among these, secondary metabolites are of paramount importance. This compound (CA), first isolated from chicory (Cichorium intybus), is a significant secondary metabolite found in various plant families, including Asteraceae, Lamiaceae, and Rosaceae[1][2]. Its role in plant defense is multifaceted, acting as a deterrent to herbivores, an antimicrobial agent against pathogens, and a potent antioxidant that mitigates cellular damage from various stresses[1][3][4]. Reports have indicated that this compound contributes to a plant's defense against insects, viruses, bacteria, fungi, and nematodes[1]. This guide delves into the technical aspects of this compound's function in plant defense, providing a foundational resource for its study and potential applications.
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis can be summarized in three main stages[5]:
-
Formation of Caffeoyl-CoA: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This is then hydroxylated to form caffeoyl-CoA.
-
Synthesis of Precursors: Caffeoyl-CoA serves as a key intermediate for the synthesis of two important precursors: caftaric acid and chlorogenic acid.
-
Final Assembly: In a unique enzymatic step, a serine carboxypeptidase-like acyltransferase (SCT) catalyzes the transfer of the caffeoyl group from a donor molecule (like chlorogenic acid) to an acceptor molecule (caftaric acid) to form this compound.
The induction of genes encoding the enzymes in this pathway is a critical regulatory point in the plant's defense response.
Role in Defense Against Pathogens
This compound exhibits a broad spectrum of antimicrobial activities, contributing significantly to the plant's ability to resist infections.
Antifungal Activity
This compound has demonstrated notable inhibitory effects against various fungal pathogens. Its proposed mechanisms of action include disruption of the fungal cell membrane, inhibition of key enzymes, and interference with fungal growth and development.
Antibacterial Activity
The antibacterial properties of this compound are also well-documented. It can inhibit the growth of both Gram-positive and Gram-negative bacteria. One of the mechanisms of action involves the inhibition of essential bacterial enzymes, such as the YopH phosphatase from Yersinia species, which is a key virulence factor[6].
Antiviral Activity
This compound has been shown to possess antiviral properties, notably through the inhibition of viral integrase, an enzyme essential for the replication of retroviruses like HIV-1[6][7]. In plants, this inhibitory action could play a role in limiting the replication and spread of certain plant viruses.
Nematicidal Activity
There is evidence to suggest that this compound contributes to a plant's defense against nematodes[3]. The exact mechanisms are still under investigation but may involve direct toxicity to the nematodes or interference with their feeding and reproduction.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Example Pathogen | Effect of this compound | Reference |
| Fungus | Candida albicans | Inhibition of growth | [3] |
| Bacterium | Yersinia enterocolitica | Inhibition of YopH phosphatase activity | [6] |
| Virus | Human Immunodeficiency Virus (HIV-1) | Inhibition of integrase | [6][7] |
| Nematode | Meloidogyne spp. | Nematicidal activity | [3] |
Role in Defense Against Herbivores
This compound also plays a role in deterring herbivory. As a phenolic compound, it can impart an astringent or bitter taste to plant tissues, making them less palatable to insects and other herbivores. While direct toxicity to insects is not as extensively studied as its antimicrobial effects, its presence is often correlated with increased resistance to herbivory. The induction of this compound synthesis following herbivore attack suggests its active role in this defense response.
Signaling Pathways and Regulation
The production of this compound is tightly regulated and integrated into the plant's complex defense signaling network.
Jasmonic Acid (JA) Signaling
The jasmonic acid (JA) pathway is a primary signaling cascade activated in response to wounding and herbivore attack. Elicitors such as methyl jasmonate (MeJA) have been shown to significantly induce the expression of genes involved in the this compound biosynthesis pathway, leading to its accumulation. This indicates that this compound is a key downstream component of the JA-mediated defense response.
Salicylic Acid (SA) Signaling
The salicylic acid (SA) pathway is predominantly activated in response to biotrophic pathogens. There is often an antagonistic relationship between the JA and SA pathways, allowing the plant to fine-tune its defense response to specific threats[8][9][10]. While SA itself may not be a direct inducer of this compound, the crosstalk between the SA and JA pathways means that the regulation of this compound production can be influenced by the presence of pathogens that trigger the SA response[1].
Reactive Oxygen Species (ROS) Signaling
Reactive oxygen species (ROS) act as signaling molecules in plant defense, but can also cause oxidative damage to cells at high concentrations[11]. This compound is a potent antioxidant that can scavenge ROS, thereby protecting the plant from oxidative stress during a defense response[12][13][14]. This antioxidant activity is also a key component of its protective role against abiotic stresses like UV radiation[12]. By modulating ROS levels, this compound can influence downstream signaling events in the defense cascade.
Quantitative Data on this compound Induction and Efficacy
The concentration of this compound in plant tissues can vary significantly depending on the plant species, developmental stage, and the presence of stressors.
Table 2: Induction of this compound in Response to Elicitors
| Plant Species | Elicitor | This compound Increase (Fold Change) | Reference |
| Echinacea purpurea | Methyl Jasmonate (MeJA) | ~4-5 | [15] |
| Echinacea purpurea | Fungal elicitor (Carboxymethyl chitin (B13524) glucan) | Significant increase | [16] |
Table 3: In Vitro Antimicrobial Efficacy of this compound
| Target Organism | Assay | Concentration | % Inhibition | Reference |
| Yersinia enterocolitica (YopH) | Phosphatase activity assay | 100 µM | > 50% | [6] |
| Candida albicans | Microdilution assay | 50-800 µM | Dose-dependent inhibition | [3] |
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol is adapted for the analysis of this compound in plant leaf tissue.
Materials:
-
Fresh or freeze-dried plant material
-
80% Ethanol (B145695) with 5% acetic acid
-
50% Methanol
-
Liquid nitrogen
-
HPLC system with a C18 column and UV detector
-
This compound standard
Procedure:
-
Sample Preparation: Homogenize fresh plant tissue in liquid nitrogen to a fine powder. For dried tissue, grind to a fine powder.
-
Extraction: Suspend a known weight of the powdered tissue in 80% ethanol with 5% acetic acid. Incubate for at least 48 hours at 4°C in the dark with occasional vortexing.
-
Chlorophyll Removal: Add an equal volume of chloroform to the extract, vortex vigorously, and centrifuge to separate the phases.
-
Sample Concentration: Carefully collect the upper aqueous phase and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of 50% methanol.
-
HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Monitor the elution at 330 nm.
-
Quantify the this compound content by comparing the peak area to a standard curve generated with a pure this compound standard.
-
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain.
Materials:
-
Pure this compound
-
Fungal culture
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the broth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (fungus in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature for the fungus for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
This compound is a potent and versatile phytochemical that plays a central role in plant defense against a wide array of biotic and abiotic stresses. Its induction via the jasmonic acid pathway, its direct antimicrobial and antiherbivore properties, and its ability to modulate ROS signaling underscore its importance in plant immunity. For researchers and drug development professionals, a thorough understanding of the biosynthesis, regulation, and multifaceted mechanisms of action of this compound provides a valuable foundation for future research. Further exploration into the specific molecular targets of this compound in various pathogens and herbivores, as well as a deeper understanding of its synergistic or antagonistic interactions with other plant defense compounds, will undoubtedly open new avenues for the development of novel, bio-based strategies for crop protection and the discovery of new therapeutic agents.
References
- 1. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the potential of this compound as a natural food antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 6. This compound binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound supplementation ameliorates cognitive impairment induced by oxidative stress via promotion of antioxidant defense system - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06325C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound enhances the antioxidative defense system and protects against inflammation and apoptosis associated with the colitis model induced by dextran sulfate sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Chicoric Acid's Pharmacological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chicoric acid, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the foundational research into this compound's effects, with a focus on its antioxidant, anti-inflammatory, antidiabetic, neuroprotective, and antiviral properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a resource for researchers and professionals in drug discovery and development.
Introduction
This compound (CA), a dicaffeoyltartaric acid, is predominantly found in plants such as Echinacea purpurea, chicory (Cichorium intybus), and basil.[1][2] Its chemical structure, consisting of two caffeic acid molecules esterified to tartaric acid, underpins its significant biological activities.[1] This document synthesizes the core pharmacological research on this compound, offering a technical deep-dive into its mechanisms of action and therapeutic potential.
Pharmacological Effects of this compound
Antioxidant Activity
This compound exhibits robust antioxidant properties by scavenging free radicals and activating endogenous antioxidant defense systems. In vitro studies have demonstrated its capacity to neutralize various reactive oxygen species (ROS).[3] A key mechanism involves the activation of the Keap1/Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | Chemical Assay | 380 µg/mL CA achieved 47.8% clearance. | [3] |
| Hydroxyl Radical (·OH) Scavenging | Chemical Assay | Dose-dependent scavenging activity observed. | [3] |
| Ferrous Ion (Fe²⁺) Chelation | Chemical Assay | Demonstrated Fe²⁺ chelating capacity. | [3] |
| Oxygen Radical Absorbance Capacity | Chemical Assay | 380 µg/mL CA showed high oxygen-reduction activity (1.87 µg/mL). | [3] |
Anti-inflammatory Effects
This compound mitigates inflammation by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to inhibit the TLR4/MyD88/NF-κB and MAPK signaling pathways.[5][6] This inhibition leads to a downstream reduction in the expression and secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][7]
Table 2: In Vivo and In Vitro Anti-inflammatory Effects of this compound
| Model System | Treatment | Key Quantitative Findings | Reference |
| LPS-induced C57BL/6J mice | 0.05% CA in drinking water for 45 days | Significantly reduced levels of IL-1β and TNF-α in the brain. | [5] |
| Carrageenan-induced paw edema in rats | Ethanolic and aqueous extracts of chicory roots | Dose-dependent decrease in paw edema; diminished serum TNF-α, IL-6, and IL-1. | [7] |
| LPS-induced BV-2 microglial cells | Pre-treatment with CA | Reduced levels of iNOS, COX-2, IL-1β, and TNF-α. | [5] |
| Glucosamine-induced HepG2 cells | Co-treatment with CA | Attenuated mRNA levels of TNF-α and IL-6. | [8] |
Antidiabetic Properties
The antidiabetic effects of this compound are attributed to its ability to improve insulin (B600854) sensitivity, enhance glucose uptake, and protect pancreatic β-cells.[9][10] It modulates glucose metabolism through the activation of the PI3K/Akt signaling pathway, which promotes the translocation of glucose transporter 2 (GLUT2).[8][11]
Table 3: Antidiabetic Effects of this compound
| Model System | Treatment | Key Quantitative Findings | Reference |
| MLD-STZ-induced diabetic mice | 60 mg/kg/day CA in drinking water for 4 weeks | Increased insulin generation and secretion. | [9] |
| STZ-induced diabetic rats | Natural this compound Extract (NCRAE) for 7 days | Significantly decreased basal hyperglycemia after 6 days. | [12] |
| Glucosamine-induced HepG2 cells | Co-treatment with CA | Stimulated glucosamine-mediated glucose uptake. | [11] |
Neuroprotective Effects
This compound demonstrates significant neuroprotective potential by mitigating oxidative stress, neuroinflammation, and amyloidogenesis.[5][13] Its ability to activate the Keap1/Nrf2 pathway contributes to its antioxidant effects in the brain.[4] Furthermore, it can suppress neuroinflammation by inhibiting the TLR4/MyD88/NF-κB pathway.[13]
Table 4: Neuroprotective Effects of this compound
| Model System | Treatment | Key Findings | Reference |
| MPTP-induced Parkinson's disease in mice | Oral pretreatment with CA | Prevented motor dysfunctions and death of dopaminergic neurons. Reduced TNF-α and IL-1β in the striatum. | [13] |
| LPS-induced memory impairment in mice | 0.05% CA in drinking water for 45 days | Prevented LPS-induced memory impairment and neuronal loss. Prevented increases in Aβ1-42 accumulation. | [5] |
| Cerebral ischemia-reperfusion injury in rats | 1, 10, and 100 mg/kg CA | Reduced neurological deficits and infarct volume. Suppressed ROS production and inflammation. | [14] |
Antiviral Activity
This compound has shown promise as an antiviral agent, particularly against the human immunodeficiency virus (HIV) and influenza viruses.[2][15] It is a potent inhibitor of HIV-1 integrase, a crucial enzyme for viral replication.[2] Studies suggest it acts as a noncompetitive but reversible inhibitor of this enzyme.[2]
Table 5: Antiviral Activity of this compound
| Virus | Assay | Key Quantitative Findings | Reference |
| HIV-1 | In vitro inhibition of HIV-1 integrase | IC50 of ~200 to 400 nM against recombinant HIV integrase. | [16] |
| HIV-1 | Inhibition of HIV replication in tissue culture | EC50 ranging from 1.7 to 20 µM. | [17] |
| Influenza A Virus (theoretical) | Network Pharmacology | Identified UBC and UBA52 as potential dominant binding targets. | [15] |
Key Signaling Pathways Modulated by this compound
Keap1/Nrf2 Pathway
This compound activates the Keap1/Nrf2 antioxidant response pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. This compound is thought to interact with Keap1, leading to the release of Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the transcription of antioxidant genes.[4]
Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.
TLR4/MyD88/NF-κB Pathway
This compound exerts its anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling cascade. Lipopolysaccharide (LPS) typically binds to TLR4, initiating a signaling cascade through MyD88 that leads to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines. This compound can suppress this pathway, thereby reducing inflammation.[6][13]
Caption: this compound inhibits the TLR4/MyD88/NF-κB inflammatory pathway.
PI3K/Akt Pathway
This compound's role in glucose metabolism is partly mediated by the PI3K/Akt signaling pathway. Insulin receptor activation typically triggers this pathway, leading to the translocation of glucose transporters to the cell membrane. This compound has been shown to activate Akt, promoting glucose uptake.[8][11]
Caption: this compound promotes glucose uptake via the PI3K/Akt pathway.
Detailed Experimental Methodologies
In Vivo Model of Neuroinflammation and Memory Impairment
-
Animal Model: C57BL/6J mice are treated with lipopolysaccharide (LPS) via intraperitoneal injection to induce systemic inflammation and memory impairment.[5]
-
This compound Administration: this compound is administered in the drinking water (e.g., 0.05% solution) for an extended period (e.g., 45 days) prior to and during the LPS challenge.[5]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze to evaluate learning and memory.[18]
-
Biochemical Analysis: After sacrifice, brain tissues are collected for analysis. Levels of inflammatory cytokines (TNF-α, IL-1β), amyloid-beta peptides, and key signaling proteins (e.g., NF-κB, MAPK) are quantified using ELISA and Western blotting.[5]
-
Histological Examination: Brain sections are stained (e.g., with Nissl stain) to assess neuronal loss and damage.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. L-chicoric acid inhibits human immunodeficiency virus type 1 integration in vivo and is a noncompetitive but reversible inhibitor of HIV-1 integrase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of this compound as a natural food antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of roots of Cichorium intybus due to its inhibitory effect on various cytokines and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cichoric Acid Reverses Insulin Resistance and Suppresses Inflammatory Responses in the Glucosamine-Induced HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cichoric acid improved hyperglycaemia and restored muscle injury via activating antioxidant response in MLD-STZ-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of chicory seed extract on glucose tolerance test (GTT) and metabolic profile in early and late stage diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Increase in insulin sensitivity by the association of this compound and chlorogenic acid contained in a natural this compound extract (NCRAE) of chicory (Cichorium intybus L.) for an antidiabetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection of this compound in a mouse model of Parkinson's disease involves gut microbiota and TLR4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK pathway mediates the anti-oxidative effect of this compound against cerebral ischemia-reperfusion injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Mechanism of Action of this compound Against Influenza Virus Infection Based on Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance to the Anti-Human Immunodeficiency Virus Type 1 Compound l-Chicoric Acid Results from a Single Mutation at Amino Acid 140 of Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound analogues as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Chicoric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chicoric acid in various organic solvents. Understanding the solubility of this pharmaceutically significant compound is crucial for its extraction, purification, formulation, and in vitro/in vivo studies. This document consolidates available quantitative data, outlines experimental methodologies, and provides visual workflows relevant to the handling and application of this compound.
Executive Summary
This compound (C₂₂H₁₈O₁₂) is a dicaffeoyltartaric acid and a prominent phenolic compound found in various plants, notably Echinacea purpurea and Cichorium intybus.[1][2] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and potential antiviral and antidiabetic properties.[3][4] The solubility of this compound is a critical parameter that influences its bioavailability and efficacy. This guide summarizes its solubility profile, presenting both qualitative and quantitative data to aid researchers in selecting appropriate solvent systems for their studies.
Solubility Profile of this compound
This compound's structure, which includes multiple hydroxyl groups and two caffeoyl moieties linked to a tartaric acid core, dictates its solubility.[3] It is generally soluble in polar organic solvents and has limited solubility in nonpolar solvents.
Qualitative Solubility
Qualitative assessments consistently show that this compound is:
-
Soluble in ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetone, dioxane, and hot water.[1][2][5]
-
Slightly soluble in ethyl acetate (B1210297) and ether.[1][2]
-
Insoluble or practically insoluble in ligroin, benzene, and chloroform.[1][2][6]
Quantitative Solubility Data
Quantitative solubility data for this compound shows considerable variation across different sources. This variability may be attributed to differences in experimental conditions such as temperature, pH, the isomeric form of this compound used, and the analytical methods employed for quantification. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~25 | [5][7] |
| 95 | [4] | |
| 100 | [8][9] | |
| 347 | [10] | |
| Ethanol | 24 | [4] |
| 95 | [11][12] | |
| Dimethylformamide (DMF) | ~30 | [5][7] |
| Water | 0.043 (practically insoluble) | [6][13] |
| 5 (sonication recommended) | [10] | |
| 8 | [12] | |
| 100 (with ultrasound) | [14] |
Table 2: Solubility in Mixed Solvent Systems
| Solvent System | Ratio | Solubility (mg/mL) | Source(s) |
| DMF:PBS (pH 7.2) | 1:3 | ~0.25 | [5][7] |
Experimental Protocols
This section details common methodologies for the extraction of this compound from plant sources and a generalized protocol for determining its solubility.
Extraction of this compound from Echinacea purpurea
A common method for extracting this compound from plant material involves solid-liquid extraction with an ethanol-water mixture.
Materials and Equipment:
-
Dried and powdered Echinacea purpurea plant material (roots or aerial parts)
-
Ethanol (e.g., 40-60% aqueous solution)
-
Reflux or maceration apparatus
-
Filtration system (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Combine the powdered plant material with the ethanol-water solvent system. A solid-to-liquid ratio of 1:8 (w/v) is often effective.
-
For maceration, allow the mixture to stand for a specified period (e.g., 3 days), with occasional agitation.[2]
-
For reflux extraction, heat the mixture at a controlled temperature (e.g., 60-70°C) for a set duration (e.g., 2 hours), often repeating the extraction process multiple times.
-
After extraction, separate the liquid extract from the solid plant material by filtration.
-
Combine the filtrates if multiple extractions were performed.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous solution can then be used for purification.
Generalized Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Materials and Equipment:
-
Pure this compound
-
Selected organic solvents
-
Vials with screw caps
-
Shaker or agitator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of pure this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly and place them in a shaker with a constant temperature bath.
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, cease agitation and allow the vials to stand to let undissolved solids settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical workflow for this compound research and a relevant biological pathway.
Caption: Workflow for Extraction and Purification of this compound.
Caption: Role of this compound in Modulating Glucose Metabolism.
References
- 1. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 2. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 6537-80-0: this compound | CymitQuimica [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Showing Compound this compound (FDB012144) - FooDB [foodb.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. Cichoric acid | 70831-56-0 [chemicalbook.com]
- 9. Cichoric acid CAS#: 70831-56-0 [m.chemicalbook.com]
- 10. Cichoric Acid | HIV Protease | Reactive Oxygen Species | TargetMol [targetmol.com]
- 11. Buy this compound | 70831-56-0 | >98% [smolecule.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Showing Compound L-Chicoric acid (FDB002580) - FooDB [foodb.ca]
- 14. zhishangchemical.com [zhishangchemical.com]
Chicoric Acid: A Technical Guide to its Nutraceutical Potential
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Chicoric acid, a dicaffeoyltartaric acid, is a phenolic compound first isolated from chicory (Cichorium intybus L.)[1]. It is found in a variety of plant species, including Echinacea (B1179865) purpurea, basil, and dandelion[1][2]. As a prominent bioactive compound, this compound has garnered significant attention for its potential as a nutraceutical ingredient due to its diverse pharmacological activities. These properties, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects, position it as a promising candidate for the development of functional foods and dietary supplements aimed at preventing and managing chronic diseases. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its biological activities, underlying mechanisms of action, and relevant experimental data to support its further investigation and application in the nutraceutical and pharmaceutical industries.
II. Biological Activities and Mechanisms of Action
This compound exerts a wide range of biological effects, which are primarily attributed to its potent antioxidant and anti-inflammatory properties. These fundamental activities underpin its therapeutic potential in various pathological conditions.
A. Antioxidant Activity
This compound is a powerful antioxidant capable of scavenging free radicals and protecting cells from oxidative damage. Its antioxidant capacity is a key mechanism underlying many of its other biological functions.
Mechanism of Action: this compound's antioxidant effects are mediated through multiple mechanisms:
-
Direct Radical Scavenging: It can directly neutralize reactive oxygen species (ROS), thereby preventing cellular damage. Studies have demonstrated its capacity to scavenge radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical[3].
-
Activation of the Nrf2/ARE Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a crucial role in cellular defense against oxidative stress[4].
Quantitative Data on Antioxidant Activity:
| Assay | Model System | Effective Concentration/IC50 | Reference |
| DPPH Radical Scavenging | In vitro | Marked scavenging capacity | [3] |
| ROS Reduction | oxLDL-induced HUVECs | 12.5-100 μM | [2] |
| Nrf2 Activation | LPS-stimulated BV-2 microglial cells | Not specified | [4] |
| Antioxidant Enzyme Upregulation | D-galactose-treated mice | 100 mg/kg/day | [5] |
B. Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound has demonstrated significant anti-inflammatory properties in various experimental models.
Mechanism of Action: The anti-inflammatory effects of this compound are primarily mediated by the inhibition of key pro-inflammatory signaling pathways:
-
Inhibition of the NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[6][7].
-
Modulation of MAPK Signaling: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the production of inflammatory mediators[6][8]. By inhibiting the phosphorylation of key MAPK proteins, this compound can reduce the inflammatory response.
Quantitative Data on Anti-inflammatory Activity:
| Model System | Dosage/Concentration | Key Findings | Reference |
| LPS-induced bovine lamellar keratinocytes | 30-120 µg/mL | Decreased TNF-α, IL-1β, and IL-6; Down-regulated TLR4/MAPK/NF-κB pathway proteins | [6][8] |
| TNF-α-induced C28/I2 cells | Not specified | Inhibited PI3K/AKT and NF-κB signaling; Activated Nrf2/HO-1 pathway | [7] |
| Osteoarthritis rat model | Not specified | Ameliorated osteoarthritis progression | [7] |
C. Anti-Diabetic Activity
This compound has shown promise as a potential therapeutic agent for managing diabetes mellitus and its complications.
Mechanism of Action: Its anti-diabetic effects are multi-faceted and include:
-
Enhanced Insulin (B600854) Sensitivity and Glucose Uptake: this compound can improve insulin sensitivity and stimulate glucose uptake in peripheral tissues, such as muscle cells[9].
-
Modulation of PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for insulin-mediated glucose metabolism, is modulated by this compound[7].
-
Protection of Pancreatic β-cells: It may also protect pancreatic β-cells from damage and support their function, contributing to improved insulin secretion.
Quantitative Data on Anti-diabetic Activity:
| Model System | Dosage/Concentration | Key Findings | Reference |
| STZ-induced diabetic rats | Not specified | Improved glucose tolerance and reduced basal hyperglycemia | [9] |
| MLD-STZ-induced diabetic mice | 60 mg/kg/day | Inhibited pancreas apoptosis and increased insulin generation and secretion | [10] |
| L6 muscle cells | 50 and 100 µg/mL | Increased glucose uptake | [11] |
D. Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties, making it a potential candidate for combating neurodegenerative diseases.
Mechanism of Action: The neuroprotective effects of this compound are linked to its ability to:
-
Mitigate Oxidative Stress and Neuroinflammation: By reducing oxidative stress and inflammation in the brain, this compound can protect neurons from damage[5].
-
Inhibit Amyloidogenesis: It has been shown to prevent the accumulation of amyloid-β peptides, a hallmark of Alzheimer's disease, by inhibiting the NF-κB pathway[12].
Quantitative Data on Neuroprotective Activity:
| Model System | Dosage/Concentration | Key Findings | Reference |
| D-galactose-induced cognitive impairment in mice | 100 mg/kg/day | Attenuated neuron damage and improved learning and memory | [5] |
| LPS-induced memory impairment in mice | 0.05% in drinking water | Prevented memory impairment and neuronal loss; inhibited amyloidogenesis | [12] |
| Rotenone-induced Parkinson's disease model in mice | 35 mg/kg/day | Improved behavior and histopathological outcomes by activating the PI3K/AKT pathway | [13] |
III. Pharmacokinetics and Safety
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the safety of this compound, is crucial for its development as a nutraceutical.
A pharmacokinetic study in Sprague-Dawley rats administered a 50 mg/kg oral dose of this compound revealed a half-life (t1/2) of 4.53 ± 1.44 hours[14]. The tissue distribution showed the highest concentrations in the liver, followed by the lung, kidney, heart, spleen, and brain[14]. The plasma protein binding rates were high, at 98.3% in rats[14]. Another study indicated that the oral bioavailability of this compound is approximately 1.5%[15].
Regarding safety, a 13-week repeated oral dose toxicity study in rats with a standardized Echinacea purpurea extract found no adverse effects at doses up to 2000 mg/kg/day[15]. A material safety data sheet for this compound indicates no data is available for oral LD50[16].
IV. Experimental Protocols
A. Extraction and Purification of this compound from Echinacea purpurea
This protocol is based on methods described in patent literature, which detail industrial-scale processes.
1. Extraction:
-
Raw Material: Dried and powdered Echinacea purpurea root (50 kg, with a this compound content of approximately 1.1%).
-
Solvent: 40% aqueous ethanol (B145695) solution (300 L).
-
Procedure:
-
Combine the powdered root and the ethanol solution.
-
Perform reflux extraction at 90°C for 2 hours. Repeat the extraction three times.
-
Filter the mixture and combine the filtrates to obtain an ethanol-water solution of this compound.
-
Recover the ethanol and concentrate the aqueous solution to a final volume of approximately 120 L[17].
-
2. Purification using Macroporous Adsorption Resin:
-
Resin: HPD100 macroporous adsorption resin.
-
Procedure:
-
Prepare a sample solution from an Echinacea purpurea extract with a this compound concentration of 1.3-5 mg/mL and adjust the pH to 2-5.
-
Pack the macroporous resin into a column using a wet packing method.
-
Load the sample solution onto the column at a flow rate of 2-3 bed volumes per hour (Bv/h) and allow for an adsorption time of 3-5 hours.
-
Elute with 0.5-2 Bv of deionized water.
-
Subsequently, elute with 10-30% ethanol at a flow rate of 1-3 Bv/h.
-
Collect the ethanol eluate fraction (0.25-2.25 Bv), evaporate to dryness, and dehydrate to obtain the purified this compound product. This process can increase the purity from approximately 4% to 85% with a recovery rate of around 77%[18].
-
B. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general protocol synthesized from multiple validated methods.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with a small percentage of acid like formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection at a wavelength of approximately 330 nm.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Extract this compound from the plant material or product using a suitable solvent (e.g., 70:30 methanol/water). Filter the extract before injection[19].
-
Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standards[20][21].
V. Signaling Pathways and Visualizations
The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
A. NF-κB Signaling Pathway in Inflammation
This compound inhibits the pro-inflammatory NF-κB signaling pathway.
Caption: this compound's inhibition of the NF-κB pathway.
B. Nrf2 Antioxidant Response Pathway
This compound activates the Nrf2 pathway, leading to an enhanced antioxidant defense.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
C. PI3K/Akt Signaling Pathway in Glucose Metabolism
This compound modulates the PI3K/Akt pathway, which is central to insulin signaling and glucose uptake.
Caption: this compound's modulation of the PI3K/Akt pathway for glucose uptake.
VI. Challenges and Future Perspectives
While the existing research on this compound is promising, several challenges need to be addressed to realize its full potential as a nutraceutical ingredient. The low oral bioavailability of this compound is a significant hurdle that may limit its in vivo efficacy[15]. Future research should focus on developing novel formulation strategies, such as nanoencapsulation or co-administration with absorption enhancers, to improve its bioavailability.
Furthermore, most of the current evidence is derived from in vitro and animal studies. Well-designed clinical trials in humans are essential to confirm the health benefits and establish safe and effective dosages of this compound for various health conditions.
The standardization of this compound content in plant extracts and finished products is another critical aspect to ensure product quality and consistency. Robust analytical methods for the quantification of this compound are necessary for quality control.
References
- 1. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of this compound as a natural food antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound supplementation ameliorates cognitive impairment induced by oxidative stress via promotion of antioxidant defense system - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06325C [pubs.rsc.org]
- 6. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase in insulin sensitivity by the association of this compound and chlorogenic acid contained in a natural this compound extract (NCRAE) of chicory (Cichorium intybus L.) for an antidiabetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cichoric acid improved hyperglycaemia and restored muscle injury via activating antioxidant response in MLD-STZ-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral toxicity and genotoxicity assessment of standardized Echinacea purpurea (L.) extract and the pharmacokinetic profile of its active ingredient this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. CN1240665C - Process for preparing this compound from echinacea purpurea - Google Patents [patents.google.com]
- 18. CN104693034A - Purifying method for this compound in echinacea purpurea - Google Patents [patents.google.com]
- 19. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 20. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Historical Perspective on Chicoric Acid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chicoric acid, a dicaffeoyltartaric acid, is a phenolic compound first isolated in 1958 by Scarpati and Oriente from chicory (Cichorium intybus L.)[1][2][3]. For many years following its discovery, it remained a relatively obscure natural product. However, a surge in research interest began in the late 20th century, primarily driven by the discovery of its potent antiviral properties, particularly its ability to inhibit the human immunodeficiency virus (HIV) integrase[4][5][6][7]. This initial focus on its anti-HIV activity paved the way for broader investigations into its diverse pharmacological effects, including antioxidant and anti-inflammatory activities[8][9]. Today, this compound is recognized as a significant bioactive compound found in a variety of plant species, with Echinacea purpurea being a primary source for commercial extraction. This guide provides a comprehensive historical perspective on this compound research, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Key Biological Activities and Quantitative Data
The research on this compound has unveiled a range of biological activities, with antiviral, antioxidant, and anti-inflammatory effects being the most extensively studied.
Antiviral Activity: HIV-1 Integrase Inhibition
The discovery of this compound as a potent inhibitor of HIV-1 integrase was a pivotal moment in its research history. This enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. This compound was found to be a noncompetitive and reversible inhibitor of HIV-1 integrase[5]. This section summarizes the key quantitative data related to its anti-HIV activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (HIV-1 Integrase) | 125 µg/mL | in vitro enzyme assay | --INVALID-LINK-- |
| EC50 (HIV-1 replication in CEM cells) | 1.7 - 20 µM | Cell-based assay | [4] |
| IC50 (HIV-1 replication in MT-4 cells) | 40 - 60 µM | Cell-based assay | [4] |
| ED50 (HIVLAI in MT-2 cells) | 2 µg/mL | Cytopathic effect protection assay | [10] |
Antioxidant Activity
This compound exhibits significant antioxidant properties, attributed to its catechol moieties, which can effectively scavenge free radicals. Its antioxidant capacity has been evaluated using various in vitro assays.
| Assay | IC50 / Activity | Reference |
| DPPH radical scavenging | IC50 values vary across studies, often compared to standards like ascorbic acid or Trolox. | [11][12][13][14] |
| ABTS radical scavenging | IC50 values vary across studies. | [11][13][15] |
| β-carotene bleaching inhibition | Reported to be more active than the reference compound in some studies. | [15] |
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway and the inhibition of pro-inflammatory enzymes and cytokines.
| Target | Effect | Model System | Reference |
| NF-κB activation | Inhibition | Various cell lines (e.g., HUVECs, C28/I2 cells) | [16] |
| COX-2 expression | Downregulation | Rat model of colitis | [9] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Decreased production | Mouse models and cell lines | [17][18] |
| Myeloperoxidase (MPO) | Decreased activity | Mouse serum | [17] |
| Prostaglandin E2 (PGE2) | Decreased production | Rat model of colitis | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Extraction and Purification of this compound from Echinacea purpurea
This protocol is a composite based on common methods described in the literature.
-
Extraction:
-
Air-dried and powdered aerial parts of Echinacea purpurea are extracted with a 70:30 (v/v) methanol-water mixture at a solid-to-liquid ratio of 1:10 (g/mL).
-
The mixture is subjected to ultrasonic-assisted extraction for 30-60 minutes at room temperature.
-
The extraction process is repeated three times. The extracts are pooled and filtered.
-
-
Solvent Partitioning:
-
The methanol (B129727) is removed from the pooled extract under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution is then partitioned successively with n-hexane and ethyl acetate (B1210297). The this compound remains predominantly in the aqueous and ethyl acetate fractions.
-
-
Column Chromatography:
-
The ethyl acetate fraction is concentrated and subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC).
-
Quantification of this compound by HPLC-UV
This method is adapted from validated HPLC protocols for the analysis of this compound in plant materials[19][20][21][22][23].
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be:
-
0-10 min: 15-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-15% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 330 nm.
-
Quantification: Based on a calibration curve generated using a certified this compound standard.
In Vitro HIV-1 Integrase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of this compound against HIV-1 integrase[10][24].
-
Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase, a 5'-end-labeled oligonucleotide substrate mimicking the viral DNA terminus, and a reaction buffer (e.g., containing MnCl2 or MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for the 3'-processing and strand transfer reactions to occur.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or phosphorimaging.
-
Data Analysis: Quantify the amount of strand transfer product to determine the IC50 value of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB activation[25][26][27][28].
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
-
-
Treatment:
-
After transfection, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of this compound.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity by this compound.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are underpinned by its interaction with specific molecular targets and signaling pathways.
Inhibition of HIV-1 Integrase
This compound inhibits the catalytic activity of HIV-1 integrase. The following diagram illustrates the workflow for identifying and characterizing this inhibition.
Modulation of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression. The diagram below illustrates the key steps in this pathway and the inhibitory action of this compound.
Conclusion
From its initial discovery as a simple phenolic compound in chicory, this compound has emerged as a multifaceted bioactive molecule with significant therapeutic potential. The historical research trajectory, initiated by the investigation of its anti-HIV properties, has expanded to encompass its antioxidant and anti-inflammatory activities. This guide has provided a technical overview of this journey, summarizing key quantitative data and experimental protocols that have been instrumental in elucidating its mechanisms of action. The continued exploration of this compound's pharmacological properties and the development of optimized extraction and delivery systems hold promise for its future application in functional foods and pharmaceuticals.
References
- 1. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 3. M. L. Scarpati and G. Oriente, “this compound (Dicaffeyl-tartaric Acid) Its Isolation from Chicory (Chicorium Intybus) and Synthesis,” Tetrahedron, Vol. 4, No. 1-2, 1958, pp. 43-48. doi10.1016/0040-4020(58)88005-9 - References - Scientific Research Publishing [scirp.org]
- 4. This compound analogues as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-chicoric acid inhibits human immunodeficiency virus type 1 integration in vivo and is a noncompetitive but reversible inhibitor of HIV-1 integrase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-chicoric acid, an inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, improves on the in vitro anti-HIV-1 effect of Zidovudine plus a protease inhibitor (AG1350) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Insight into the Promising Therapeutic Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances the antioxidative defense system and protects against inflammation and apoptosis associated with the colitis model induced by dextran sulfate sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dpph assay ic50: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis, and biological evaluation of this compound analogs as inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 26. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Chicoric Acid's Interaction with Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chicoric acid, a prominent phenolic compound found in plants such as Echinacea purpurea and chicory, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic effects. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which serves as a primary site for initiating a cascade of downstream signaling events. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular membranes, detailing its impact on membrane-associated processes, summarizing key quantitative data, and providing detailed experimental protocols for the cited research. Furthermore, this guide employs Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a clear and concise resource for researchers in the field.
Introduction
The cellular membrane is a dynamic and complex interface that not only provides a physical barrier but also plays a pivotal role in cellular communication, transport, and signal transduction. The interaction of bioactive molecules with this lipid bilayer can profoundly influence cellular function. This compound (CA), a dicaffeoyltartaric acid, is a hydrophilic molecule whose biological effects are intrinsically linked to its ability to modulate membrane-associated events. This guide delves into the multifaceted interactions of this compound with cellular membranes, exploring its role in mitigating oxidative stress at the membrane level and its influence on key signaling pathways that regulate inflammation, glucose metabolism, and cellular survival.
Biophysical Interactions with the Lipid Bilayer
While direct biophysical studies on this compound's interaction with model lipid membranes are limited, research on its structural analogs, such as caffeic acid and its derivatives, provides valuable insights into its likely behavior at the membrane interface.
Studies on caffeic acid and ferulic acid using Langmuir monolayers suggest that these hydroxycinnamic acids interact primarily with the polar head groups of the phospholipid bilayer[1]. Given that this compound is a larger, more polar molecule composed of two caffeic acid units linked to tartaric acid, it is postulated to anchor at the membrane surface, with its catechol rings positioned to interact with the polar head groups and the aqueous environment. This orientation would allow it to effectively scavenge free radicals at the membrane-water interface, protecting the lipid bilayer from peroxidation.
Research on caffeic acid phenolipids, which are esterified derivatives of caffeic acid with varying alkyl chain lengths, has demonstrated that their interaction with and protection of membranes is dependent on their lipophilicity and concentration[2][3]. While more lipophilic derivatives insert deeper into the membrane, at higher concentrations, they can disrupt membrane fluidity[2][3]. Although this compound itself is hydrophilic, this research underscores the importance of molecular structure in dictating the nature of membrane interactions. The hydrophilic nature of this compound likely prevents its deep insertion into the hydrophobic core of the membrane, positioning it as a surface-active antioxidant.
Modulation of Membrane-Associated Cellular Processes
This compound's interaction with cellular membranes initiates a variety of downstream effects, primarily centered around its potent antioxidant and signaling-modulatory activities.
Attenuation of Oxidative Stress
One of the most well-documented effects of this compound is its ability to combat oxidative stress, a process often initiated at the cellular membrane.
-
Reactive Oxygen Species (ROS) Scavenging: this compound effectively reduces intracellular levels of reactive oxygen species (ROS)[4][5][6][7][8]. It has been shown to inhibit ROS formation in a dose-dependent manner in various cell types, including human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells (VSMCs)[4][9]. Pretreatment of cells with this compound at concentrations ranging from 10 to 100 μM significantly mitigates ROS production induced by stimuli like oxidized low-density lipoprotein (oxLDL) and platelet-derived growth factor-BB (PDGF-BB)[4][9].
-
Enhancement of Antioxidant Defenses: Beyond direct scavenging, this compound upregulates the activity of endogenous antioxidant enzymes. It has been shown to mitigate the inactivation of catalase and superoxide (B77818) dismutase (SOD) caused by oxidative insults[4][5]. This effect contributes to the overall reduction of cellular oxidative stress.
Preservation of Mitochondrial Membrane Integrity
The mitochondrial membrane is a critical site for energy production and a key player in apoptosis. This compound has been demonstrated to protect the integrity of the mitochondrial membrane.
-
Mitochondrial Membrane Potential (ΔΨm): Oxidative stress can lead to a breakdown of the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway[10]. This compound has been shown to mitigate the loss of mitochondrial membrane potential in response to oxidative damage, thereby preventing the initiation of apoptosis[10][11]. In palmitate-induced insulin-resistant C2C12 myotubes, this compound enhanced the mitochondrial membrane potential[11].
-
Mitochondrial Permeability Transition Pore (mPTP): While direct studies on this compound's effect on the mPTP are lacking, its ability to reduce oxidative stress and maintain mitochondrial membrane potential suggests a potential role in inhibiting the opening of this pore, a critical event in cell death pathways[12][13][14][15].
Influence on Cellular Signaling Pathways
This compound's interaction at the cellular membrane triggers the modulation of several key intracellular signaling pathways that govern inflammation, cell survival, and metabolism.
Inhibition of Pro-inflammatory Signaling
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to be a potent inhibitor of NF-κB activation induced by various stimuli, including lipopolysaccharide (LPS) and tumor necrosis factor-α (TNF-α)[16][17][18]. It prevents the degradation of IκBα and the subsequent translocation of the p65 and p50 subunits of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes[17].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. This compound has been observed to suppress the phosphorylation of key MAPK members, including ERK, p38, and JNK, in response to inflammatory stimuli[17].
Modulation of Metabolic and Survival Pathways
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is vital for cell survival, growth, and metabolism. This compound has been reported to activate the PI3K/Akt pathway, which can contribute to its protective effects against apoptosis and its role in improving insulin (B600854) sensitivity[18].
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism. This compound has been identified as an activator of the AMPK pathway[5][8][19]. This activation is associated with enhanced glucose uptake and increased mitochondrial biogenesis, contributing to its antidiabetic effects[5][8].
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited literature on the effects of this compound.
| Parameter | Cell/System | Effect of this compound | Concentration/IC50 | Reference |
| ROS Reduction | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of oxLDL-induced ROS formation | 12.5-100 μM (dose-dependent) | [4] |
| Vascular Smooth Muscle Cells (VSMCs) | Prevention of PDGF-BB-induced ROS production | 10, 50, 100 μM | [9] | |
| SH-SY5Y Neuroblastoma Cells | Decrease in H2O2-induced ROS levels | 10, 25, 50 μM | [7] | |
| RANKL-induced Osteoclasts | Reduction of intracellular ROS levels | 50, 100 μM | [6] | |
| Enzyme Inhibition | YopH Phosphatase | Irreversible inactivation | IC50 in the micromolar range | [20] |
| CD45 Phosphatase | Irreversible inactivation | IC50 in the micromolar range | [20] | |
| Signaling Pathway Modulation | Bovine Lamellar Keratinocytes | Downregulation of TLR4/MAPK/NF-κB pathway | Not specified | [17] |
| C28/I2 Chondrocytes | Inhibition of NF-κB activation | Not specified | [18] | |
| L6 Myotubes | Stimulation of AMPK pathway | 5-100 μM | [5][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or coverslips in a 24-well plate) and culture until they reach the desired confluency.
-
Treatment: Treat the cells with this compound at various concentrations for the desired time period. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Staining:
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or PBS immediately before use. Protect the solution from light.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Principle: JC-1 is a ratiometric, lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and controls as described for the ROS assay. A positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included.
-
Staining:
-
Prepare a JC-1 working solution (typically 1-5 µg/mL) in cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Measurement:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to the cells.
-
Measure the fluorescence intensity for both red (excitation ~550 nm, emission ~600 nm) and green (excitation ~485 nm, emission ~535 nm) channels using a fluorescence microplate reader or flow cytometer. Alternatively, visualize the cells with a fluorescence microscope using appropriate filter sets.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis for Signaling Pathway Activation
Principle: Western blotting is used to detect the phosphorylation status of key proteins in a signaling cascade, which is indicative of pathway activation. This involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the phosphorylated and total forms of the target proteins.
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-NF-κB p65, phospho-Akt, phospho-AMPK) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system or X-ray film.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's antioxidant mechanism at the cellular membrane.
References
- 1. The cell membranes undergo biochemical and biophysical changes in response to hydroxycinnamic acid derivatives: ferulic acid and caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenolipids in the protection of cell membranes from oxidative injuries. Interaction with the membrane phospholipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an antioxidant molecule that stimulates AMP kinase pathway in L6 myotubes and extends lifespan in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound supplementation ameliorates cognitive impairment induced by oxidative stress via promotion of antioxidant defense system - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06325C [pubs.rsc.org]
- 8. This compound Is an Antioxidant Molecule That Stimulates AMP Kinase Pathway in L6 Myotubes and Extends Lifespan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents PDGF-BB-induced VSMC dedifferentiation, proliferation and migration by suppressing ROS/NFκB/mTOR/P70S6K signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound mitigates impaired insulin sensitivity by improving mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mitochondrial permeability transition pore and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mitochondrial permeability transition pore: Molecular nature and role as a target in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Composition of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a new mitochondria permeability transition pore (mPTP) inhibitor based on gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chicoric Acid Extraction from Echinacea purpurea Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction: Echinacea (B1179865) purpurea (L.) Moench, commonly known as the purple coneflower, is a medicinal plant renowned for its immunomodulatory properties.[1] One of the key bioactive compounds and a quality marker for Echinacea purpurea products is chicoric acid, a derivative of caffeic acid.[1][2][3] Efficient extraction of this compound is a critical first step in research, development, and manufacturing of standardized herbal preparations. This document provides detailed protocols for various methods of extracting this compound from the roots of Echinacea purpurea, along with comparative data to aid in method selection.
General Plant Material Preparation
Prior to extraction, proper preparation of the Echinacea purpurea roots is essential to maximize the yield of target compounds.
-
Drying: Harvested roots should be thoroughly washed and dried to a constant weight. This prevents enzymatic degradation of phenolic compounds.
-
Grinding: The dried root material must be ground into a fine powder. A reduction in particle size increases the surface area available for solvent contact, which can markedly improve the extraction efficiency of this compound.[4]
-
Storage: The resulting powder should be stored in airtight, light-proof containers in a cool, dry place to prevent degradation before extraction.
Experimental Workflow Overview
The general process for obtaining a this compound extract involves several key stages, from the initial preparation of the raw material to the final analysis. The choice of extraction technique is a critical determinant of efficiency, yield, and processing time.
Caption: General workflow for this compound extraction.
Extraction Protocols
Four common methods for this compound extraction are detailed below. Ethanol-water mixtures are frequently used as they create a moderately polar environment that improves the extraction of phenolic compounds like this compound.[5]
Maceration is a simple, traditional technique involving soaking the plant material in a solvent for an extended period. While straightforward, it can be time-consuming.
Methodology:
-
Weigh 10 g of dried Echinacea purpurea root powder.
-
Place the powder in a sealed flask and add 100 mL of 60% (v/v) ethanol (B145695).[6]
-
Seal the flask and allow it to stand at room temperature (approx. 25°C) for 72 hours.[6] Agitate the mixture periodically.
-
After the maceration period, filter the mixture through a microfilter (e.g., 0.45 µm) to separate the extract from the solid plant material.[6]
-
The resulting filtrate is the crude this compound extract. For analysis, it can be directly injected into an HPLC system.[6]
-
For concentration, the ethanol can be removed under reduced pressure using a rotary evaporator.
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time compared to maceration.[1][3]
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Methodology:
-
Weigh 10 g of dried Echinacea purpurea root powder.
-
Place the powder in a flask and add 100 mL of 50% (v/v) ethanol-water mixture, achieving a 1:10 solute-to-solvent ratio.[1][2][3]
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 10 minutes at a controlled temperature of 30°C.[1][2][3]
-
After sonication, filter the extract through a 0.45 µm filter.
-
The filtrate is the crude extract, ready for analysis or further processing.
This method uses heating to increase the kinetic energy of the solvent, improving extraction efficiency. It is more intensive than maceration but can lead to higher yields in a shorter time.
Methodology:
-
Weigh 50 g of dried Echinacea purpurea root powder.
-
Place the powder in a round-bottom flask suitable for reflux.
-
Add 300 mL of 40% (v/v) ethanol, for a solid-to-liquid ratio of 1:6.[7]
-
Set up a reflux condenser and heat the mixture to 90°C.[7]
-
Maintain the reflux for 2 hours.[7]
-
Allow the mixture to cool, then filter to collect the liquid extract.
-
Repeat the extraction process on the solid residue two more times with fresh solvent to maximize yield.[7]
-
Combine the filtrates from all three extraction cycles.
-
Remove the ethanol using a rotary evaporator to concentrate the extract.
MAE is a modern and highly efficient technique that uses microwave energy to heat the solvent and plant material directly, leading to rapid cell lysis and compound extraction. It offers significantly reduced extraction times and solvent consumption.[8]
Methodology:
-
Weigh 5 g of dried Echinacea purpurea root powder.
-
Place the powder in a microwave-safe extraction vessel.
-
Add 100 mL of 80% (v/v) methanol.[8]
-
Seal the vessel and place it in a microwave extractor.
-
Program the extractor with appropriate parameters (e.g., power, temperature, and time). Note: Optimal parameters may require method development but typically involve short extraction times (e.g., 5-15 minutes) at a controlled temperature.
-
After the extraction cycle is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract through a 0.45 µm filter.
-
The resulting filtrate contains the extracted this compound.
Quantitative Data Summary
The choice of extraction method and parameters significantly impacts the final yield of this compound. The following tables summarize key parameters from published studies.
Table 1: Comparison of Extraction Method Parameters
| Parameter | Maceration | Ultrasound-Assisted (UAE) | Reflux Extraction | Microwave-Assisted (MAE) |
| Solvent | 40-60% Ethanol[5][6] | 50% Ethanol[1][2][3] | 30-50% Ethanol[7] | 80% Methanol[8] |
| Solid:Solvent Ratio | 1:14 (w/v)[5] | 1:10 (w/v)[1][2][3] | 1:4 to 1:10 (w/v)[7] | 1:20 (w/v) (inferred) |
| Temperature | 25°C (Room Temp)[6] | 30°C[1][2][3] | 70-90°C[7] | Elevated (not specified) |
| Extraction Time | 72 hours[6] | 10 minutes[1][2][3] | 3 x 2 hours[7] | Short (not specified) |
Table 2: Comparative Yields of this compound
| Extraction Method | This compound Yield (% w/w of dry material) | Source |
| Conventional Extraction (Maceration with 80% Methanol) | 1.35% | [8] |
| Microwave-Assisted Extraction (MAE with 80% Methanol) | 6.19% | [8] |
Note: Yields can vary significantly based on the quality of the plant material, harvest time, and specific analytical methods used. Studies show that MAE can increase the yield of this compound by over 4.5 times compared to conventional extraction using the same solvent.[8]
Post-Extraction Purification
For applications requiring high-purity this compound, the crude extract can be further purified. A common method involves:
-
Acidification: Adjusting the pH of the aqueous extract to ≤ 3 with an acid like HCl can precipitate some compounds.[7]
-
Resin Chromatography: The extract can be passed through a macroporous adsorption resin column. After loading, the column is washed with deionized water, and this compound is then eluted with an ethanol-water mixture (e.g., 10-30% ethanol).[9] This step can increase purity from ~4% to over 85%.[9]
-
Crystallization: The purified, concentrated eluate can be further refined by cooling and crystallization to obtain high-purity this compound (>96%).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root - Rezaei - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 3. Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root - Rezaei - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CN1240665C - Process for preparing this compound from echinacea purpurea - Google Patents [patents.google.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. CN104693034A - Purifying method for this compound in echinacea purpurea - Google Patents [patents.google.com]
Application Note: Quantification of Chicoric Acid in Plant Extracts by HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of chicoric acid in plant extracts, particularly from Echinacea purpurea. The described protocol provides a reliable and reproducible approach for researchers, scientists, and professionals in drug development and quality control of herbal products. The method utilizes a reversed-phase C18 column with a simple isocratic or gradient mobile phase, offering excellent separation and sensitivity.
Introduction
This compound is a prominent phenolic compound found in various plants, most notably in Echinacea purpurea, where it is often used as a key biomarker for quality assessment.[1] It is known for its potential health benefits, including immune-stimulating properties. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. This document provides a comprehensive protocol for the determination of this compound using a robust HPLC-UV method.
Experimental
2.1. Instrumentation and Chemicals
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (Milli-Q or equivalent purity)
-
Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)
-
This compound reference standard (>98% purity)
-
Naringenin (B18129) (internal standard, >95% purity)[2][3]
-
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |
| Alternative: Water:Acetonitrile:Acetic Acid (84:14:2 v/v/v)[4] | |
| Gradient | A time-based gradient can be optimized for better separation. |
| Flow Rate | 1.0 - 1.2 mL/min[4][5] |
| Detection Wavelength | 330 nm[6][7] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 26 °C[7] |
2.3. Preparation of Standard Solutions
-
Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 0.5 mg/mL.[7]
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve naringenin in methanol to a concentration of 1 mg/mL. A working IS solution of 0.20 mg/mL in 70:30 methanol/water can be used.[2]
2.4. Sample Preparation
-
Plant Material:
-
Collect and dry the aerial parts of the plant material.
-
Grind the dried material to a fine powder (e.g., 40-mesh).[1]
-
-
Extraction:
-
Accurately weigh about 0.5 - 1.0 g of the powdered plant material into a suitable flask.[1]
-
Add 10 mL of 70:30 methanol/water (v/v) as the extraction solvent.[1][2] For preparations with an internal standard, use the solvent containing the IS.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.[2]
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC-UV quantification of this compound.
| Parameter | Result |
| Linearity Range | 14.5 - 33.8 µg/mL |
| Correlation Coefficient (r²) | > 0.99[8] |
| Limit of Detection (LOD) | 0.66 µg/mL[5] |
| Limit of Quantification (LOQ) | 2.22 µg/mL[5] |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Results and Discussion
A typical chromatogram will show a well-resolved peak for this compound at a specific retention time, which can be confirmed by comparing it with the reference standard. The UV spectrum of the this compound peak should exhibit a maximum absorption at approximately 330 nm.[6] The use of an internal standard like naringenin can improve the accuracy and precision of the quantification by correcting for variations in injection volume and sample preparation.[2][3]
Conclusion
The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts. Its simplicity and accuracy make it highly suitable for routine quality control and research applications in the pharmaceutical and herbal industries.
Protocols
Protocol 1: Preparation of Plant Extract for HPLC Analysis
-
Grinding: Grind the dried plant material (e.g., aerial parts of Echinacea purpurea) to a fine powder using a grinder to pass through a 40-mesh sieve.[1]
-
Weighing: Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL conical flask.
-
Extraction: Add 10.0 mL of 70% methanol in water (v/v).[2]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate extraction.[2]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.
-
Storage: The prepared sample is now ready for injection into the HPLC system. If not analyzed immediately, store the vials at 4°C.
Protocol 2: HPLC-UV Analysis of this compound
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve: Inject the prepared working standard solutions of this compound in ascending order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared plant extract samples.
-
Data Acquisition: Record the chromatograms and integrate the peak area of this compound (and the internal standard if used).
-
Quantification: Calculate the concentration of this compound in the samples by interpolating their peak areas against the standard calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Rapid Screening of Chicoric Acid Using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chicoric acid is a prominent phenolic compound found in various plants, notably Echinacea purpurea and Cichorium intybus (chicory).[1][2][3] It is recognized for its potential immunomodulatory and antioxidant properties, making it a significant biomarker for the quality control of herbal medicines and a compound of interest in drug development.[1][3] Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the screening and semi-quantitative analysis of this compound in plant extracts and herbal formulations.[4][5][6] This document provides detailed application notes and protocols for the use of TLC in the rapid screening of this compound.
Data Presentation
Table 1: TLC and HPTLC Systems for this compound Analysis
| Stationary Phase | Mobile Phase (v/v/v/v) | Detection Method | Rf Value of this compound | Source(s) |
| Silica Gel HF254 | Ethyl acetate (B1210297) : Formic acid : Water (17:1:2) | UV light at 366 nm after derivatization with 2-aminoethyl diphenyl borinate (Natural Product Reagent) | ~0.86 | [1] |
| Polyamide | Chloroform : Methanol (B129727) : Formic acid : Water (3:6:1:1) | UV light at 365 nm after derivatization with 3% (m/v) aqueous aluminum chloride solution | Not Specified | [4] |
| HPTLC Silica Gel F254 | Ethyl acetate : Formic acid : Acetic acid : Water (8:0.2:2:1.8) | UV light at 366 nm after derivatization with Natural Product (NP) and Polyethylene Glycol (PEG) solution | Not Specified | [2] |
Table 2: Validation Parameters for HPTLC Quantification of this compound
| Parameter | Result | Source(s) |
| Limit of Detection (LOD) | 2 ng/band | [2] |
| Limit of Quantitation (LOQ) | 6 ng/band | [2] |
| Linearity | R² = 0.9996 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol is suitable for the extraction of this compound from dried and powdered plant material, such as the aerial parts of Echinacea purpurea.
Materials:
-
Dried and finely powdered plant material (e.g., aerial parts of Echinacea purpurea)
-
Methanol/water (70:30, v/v)
-
Ultrasonic bath
-
Filter paper or syringe filter (0.45 µm)
-
Vials
Procedure:
-
Weigh 1 g of the powdered plant material and transfer it to a suitable container.
-
Add 10 ml of methanol/water (70:30) to the powder.[7]
-
Place the container in an ultrasonic bath and sonicate for approximately 5 minutes to facilitate extraction.[7]
-
Filter the extract to remove solid plant material.
-
The resulting filtrate is the sample solution ready for TLC application.
Protocol 2: Preparation of Standard Solution
A standard solution of this compound is required for comparison and identification. If a this compound standard is unavailable, extracts from plants known to be rich in it, like Echinacea purpurea or chicory, can be used for preliminary identification.[5]
Materials:
-
This compound reference standard
-
Methanol
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol to achieve a known concentration (e.g., 1 mg/mL). This will serve as the stock solution.
-
Prepare working standard solutions by diluting the stock solution with methanol to appropriate concentrations for spotting on the TLC plate.
Protocol 3: TLC Plate Development and Visualization
This protocol describes the procedure for developing the TLC plate and visualizing the separated compounds.
Materials:
-
TLC plates (e.g., Silica gel 60 F254)
-
Sample and standard solutions
-
Developing chamber
-
Mobile phase: Ethyl acetate : Formic acid : Water (17:1:2, v/v/v)[1]
-
Visualization reagent: 2-aminoethyl diphenyl borinate (Natural Product Reagent) in methanol (10 mg/ml)[7]
-
UV lamp (366 nm)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid. Allow it to equilibrate for at least 20-30 minutes.
-
Using a capillary tube or micropipette, carefully apply small spots of the sample and standard solutions onto the baseline of the TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate into the equilibrated developing chamber, ensuring the baseline with the spots is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Spray the dried plate evenly with the 2-aminoethyl diphenyl borinate reagent.
-
Observe the plate under a UV lamp at 366 nm. This compound will appear as a distinct fluorescent spot.[1][7]
-
Compare the Rf value and the color of the spot from the sample with that of the this compound standard. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Visualizations
Caption: Experimental workflow for the TLC-based screening of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography - Chinese Medicine - SCIRP [scirp.org]
- 4. An image analysis system for thin-layer chromatography quantification and its validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Chicoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chicoric acid, a derivative of both caffeic acid and tartaric acid, is a prominent phenylpropanoid compound found in a variety of plant species, including Echinacea purpurea, chicory (Cichorium intybus), and dandelion leaves.[1][2] It has garnered significant interest in the scientific community for its potential health benefits, which are largely attributed to its potent antioxidant properties.[3][4][5] In vitro antioxidant activity assays are essential tools for quantifying the radical scavenging and reducing capabilities of this compound, providing valuable data for research, quality control, and the development of new pharmaceuticals and nutraceuticals.
This document provides detailed application notes and standardized protocols for four common in vitro antioxidant assays used to evaluate the antioxidant capacity of this compound:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Data Presentation: Antioxidant Activity of this compound
The following table summarizes the quantitative data on the in vitro antioxidant activity of this compound as determined by various assays. This allows for a comparative assessment of its efficacy in different chemical environments.
| Assay | Parameter | Result | Reference Compound | Source |
| DPPH Radical Scavenging Assay | IC50 | 38.00 µg/mL (in Ruppia cirrhosa extract) | - | [6] |
| % Scavenging (at 380 µg/mL) | 47.8% | Vitamin C (95 µg/mL) showed lower scavenging | [3] | |
| ABTS Radical Cation Scavenging Assay | IC50 | 12.00 µg/mL (in Ruppia cirrhosa extract) | - | [6] |
| Ferric Reducing Antioxidant Power (FRAP) | Reducing Power (RP0.5AU) | 37.00 µg/mL (in Ruppia cirrhosa extract) | - | [6] |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | 1931.63 µM TE/g (for a standardized Echinacea purpurea extract with 4% this compound) | Trolox | [4] |
Note: The antioxidant activity of this compound can be influenced by the purity of the compound, the solvent used, and the specific conditions of the assay. The data presented here are from studies on plant extracts rich in this compound and may not represent the activity of the pure compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of this compound or standard solution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
Calculation of Radical Scavenging Activity:
Where:
-
A_control = Absorbance of the blank
-
A_sample = Absorbance of the this compound or standard
The IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound and Trolox in a suitable solvent.
-
Prepare a series of dilutions for both the sample and the standard.
-
-
Assay:
-
In a 96-well plate, add 10 µL of each concentration of this compound or Trolox solution to separate wells.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Calculation of Antioxidant Capacity: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of this compound is then calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions.
-
Prepare a standard curve using different concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
-
Assay:
-
In a 96-well plate, add 20 µL of this compound solution or standard to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
Calculation of Ferric Reducing Power: The FRAP value is calculated by comparing the absorbance of the sample with the standard curve of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of this compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a series of dilutions for both this compound and Trolox.
-
-
Assay:
-
In a black 96-well plate, add 25 µL of this compound, Trolox standard, or blank (phosphate buffer) to separate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the plate reader's injector.
-
-
Measurement:
-
Immediately start recording the fluorescence intensity every minute for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.
-
Calculation of ORAC Value: The area under the curve (AUC) for each sample and standard is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of this compound.
Mandatory Visualizations
Caption: General experimental workflow for in vitro antioxidant activity assays.
Caption: Simplified mechanism of free radical scavenging by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 3. Evaluation of the potential of this compound as a natural food antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Chicoric Acid in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the anti-inflammatory properties of chicoric acid. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and diagrams of key signaling pathways and workflows.
Introduction
This compound, a derivative of caffeic acid and tartaric acid, is a natural phenolic compound found in various plants, including Echinacea purpurea and Cichorium intybus[1][2][3]. It has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects[2][4][5][6]. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. In vitro cell culture models offer a controlled environment to dissect these mechanisms, providing valuable insights into this compound's impact on inflammatory signaling pathways and the production of inflammatory mediators.
This guide details the use of common cell lines such as RAW 264.7 murine macrophages and Human Umbilical Vein Endothelial Cells (HUVECs) to model inflammation induced by lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α), respectively.
Key Cell Culture Models for this compound's Anti-inflammatory Studies
Lipopolysaccharide (LPS)-induced Inflammation in Macrophages (RAW 264.7)
RAW 264.7 cells, a murine macrophage cell line, are widely used to study inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates these cells through Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the production of pro-inflammatory mediators[7][8][9]. This model is excellent for assessing the ability of this compound to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6)[7].
Tumor Necrosis Factor-alpha (TNF-α)-induced Inflammation in Endothelial Cells (HUVECs)
Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell line used to model endothelial dysfunction, a key event in inflammatory and cardiovascular diseases. TNF-α, a potent pro-inflammatory cytokine, can induce an inflammatory phenotype in HUVECs, characterized by the upregulation of adhesion molecules and the production of other inflammatory mediators[5]. This model is particularly useful for investigating this compound's protective effects on the endothelium.
Experimental Protocols
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the steps to induce inflammation in RAW 264.7 cells using LPS and to treat them with this compound to evaluate its anti-inflammatory effects.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for downstream assays (Griess reagent, ELISA kits, Western blot reagents)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) at an appropriate density (e.g., 5 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2[8].
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 30, 100, 300 µg/mL)[1]. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL (or as optimized) to induce inflammation. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for an appropriate duration based on the endpoint being measured (e.g., 24 hours for NO and cytokine production).
-
Sample Collection:
-
Cell Culture Supernatant: Carefully collect the supernatant for the measurement of NO, PGE2, and cytokines. Store at -80°C if not used immediately.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western blot analysis.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay
This protocol describes the colorimetric determination of nitrite (B80452) (a stable product of NO) in cell culture supernatants.
Materials:
-
Cell culture supernatants from Protocol 2.1
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Note: Some commercial kits provide a single reagent.
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.
-
Assay:
-
Add 50-100 µL of each standard and sample (cell culture supernatant) to a 96-well plate in duplicate.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 3: Measurement of PGE2 and Cytokines (TNF-α, IL-6) using ELISA
This protocol outlines the general steps for quantifying PGE2 and cytokines in cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Cell culture supernatants from Protocol 2.1
-
Commercial ELISA kit for PGE2, TNF-α, or IL-6 (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manual.
-
Assay:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Follow the kit's instructions for incubation steps, washing, and the addition of detection antibody and substrate.
-
-
Measurement: Measure the absorbance at the wavelength specified in the kit manual.
-
Calculation: Calculate the concentration of the analyte in the samples using the standard curve generated from the standards provided in the kit.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol provides a general workflow for analyzing the protein expression and phosphorylation status of key components of the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.
Materials:
-
Cell lysates from Protocol 2.1
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
The following tables summarize the quantitative effects of this compound on various inflammatory markers, as reported in the literature.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-stimulated Bovine Lamellar Keratinocytes [7]
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | ~100 | ~50 | ~200 |
| LPS (10 µg/mL) | ~450 | ~250 | ~700 |
| LPS + this compound (60 µg/mL) | ~250 | ~150 | ~650 |
| LPS + this compound (120 µg/mL) | ~200 | ~100 | ~450 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Poly I:C-stimulated Chicken Hepatic Cell Culture [10]
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | IFN-α (pg/mL) | IFN-γ (pg/mL) |
| Control | ~50 | ~100 | ~20 | ~10 |
| Poly I:C | ~250 | ~400 | ~120 | ~60 |
| Poly I:C + this compound (100 µg/mL) | ~100 | ~150 | ~40 | ~20 |
Table 3: IC50 Values of a Standardized Echinacea purpurea Extract (4% this compound) on Free Radical Scavenging [11]
| Assay | IC50 (µg/mL) |
| DPPH | 106.7 |
| ABTS+ | 19.88 |
| Nitric Oxide | 120.1 |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Cichoric Acid Ameliorates Monosodium Urate-Induced Inflammatory Response by Reducing NLRP3 Inflammasome Activation via Inhibition of NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of this compound from Echinacea purpurea as a feed additive in poultry nutrition | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 3. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 4. Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A standardized extract of Echinacea purpurea containing higher this compound content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Inhibition Assays Using Chicoric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting enzymatic inhibition assays using chicoric acid as a potential inhibitor. The focus is on a selection of enzymes that have been identified as targets for this compound: HIV-1 Integrase, Hyaluronidase (B3051955), YopH Phosphatase, CD45 Phosphatase, and Xanthine (B1682287) Oxidase.
Overview of this compound in Enzymatic Inhibition
This compound, a dicaffeoyltartaric acid, is a natural phenolic compound found in various plants, notably Echinacea purpurea. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antiviral, antioxidant, and anti-inflammatory properties. A key aspect of its bioactivity lies in its ability to inhibit specific enzymes involved in various disease pathways. These notes provide standardized methods to investigate and quantify the inhibitory effects of this compound on several key enzymes.
Quantitative Data Summary
The inhibitory potential of this compound against various enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Enzyme Target | Substrate | IC50 of this compound (μM) | Reference |
| HIV-1 Integrase | DNA | ~0.2 - 0.4 | [1] |
| Hyaluronidase | Hyaluronic Acid | Not explicitly found | |
| YopH Phosphatase | pNPP | 15.2 (after 15 min), 9.8 (after 30 min) | [2][3] |
| CD45 Phosphatase | pNPP | 18.5 (after 15 min), 12.3 (after 30 min) | [2][3] |
| Xanthine Oxidase | Xanthine | Not explicitly found |
Experimental Protocols
HIV-1 Integrase Inhibition Assay
This protocol is adapted from commercially available non-radioactive HIV-1 integrase assay kits and published research.[4] It measures the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotinylated oligo mimicking the viral DNA end)
-
Target Substrate (TS) DNA (oligo with a specific modification, e.g., DIG-labeled)
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (e.g., 25 mM MOPS or HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Anti-DIG-HRP conjugate (or other appropriate conjugate for TS DNA)
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Plate reader
Protocol:
-
Plate Preparation:
-
Coat streptavidin-coated 96-well plates with biotinylated DS DNA by incubating with a solution of DS DNA in reaction buffer for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 30 minutes at 37°C.
-
Wash the plate three times with Reaction Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Add recombinant HIV-1 integrase diluted in Reaction Buffer to each well. Incubate for 30 minutes at 37°C to allow the enzyme to bind to the DS DNA.
-
Wash the plate three times with Reaction Buffer.
-
Add serial dilutions of this compound (or control) in Reaction Buffer to the wells. Incubate for 10-15 minutes at room temperature.
-
-
Strand Transfer Reaction:
-
Initiate the reaction by adding the TS DNA to each well.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add anti-DIG-HRP conjugate (or equivalent) diluted in Blocking Buffer and incubate for 30-60 minutes at 37°C.
-
Wash the plate five times with Wash Buffer.
-
Add TMB Substrate and incubate in the dark for 10-20 minutes.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for HIV-1 Integrase Inhibition Assay
HIV-1 Life Cycle and Integrase Action
Hyaluronidase Inhibition Assay
This turbidimetric assay measures the ability of this compound to inhibit the degradation of hyaluronic acid by hyaluronidase.[5][6][7]
Materials:
-
Hyaluronidase (from bovine or human source)
-
Hyaluronic acid (HA) sodium salt
-
Assay Buffer (e.g., 20 mM Sodium Phosphate (B84403), 77 mM NaCl, pH 7.0)
-
Enzyme Buffer (e.g., 0.1 M Acetate Buffer, pH 3.5-4.5)
-
Stop Reagent (acidic albumin solution)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well microplate
-
Plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of hyaluronic acid in the Assay Buffer.
-
Prepare a working solution of hyaluronidase in the Enzyme Buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the hyaluronidase solution to each well (except for the no-enzyme control).
-
Add the this compound dilutions (or control solvent) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the hyaluronic acid solution to all wells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding the Stop Reagent to each well. This will cause the undigested hyaluronic acid to precipitate, resulting in turbidity.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance (turbidity) at 600 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Hyaluronidase Inhibition Assay
Role of Hyaluronidase in the Extracellular Matrix
YopH and CD45 Phosphatase Inhibition Assay
This colorimetric assay measures the inhibition of YopH and CD45 phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant YopH or CD45 phosphatase
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4)
-
Stop Solution (e.g., 1 M NaOH)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well microplate
-
Plate reader
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the Assay Buffer.
-
Add the this compound dilutions (or control solvent) to the respective wells.
-
Add the recombinant YopH or CD45 phosphatase solution to each well (except for the no-enzyme control).
-
-
Enzymatic Reaction:
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding pNPP solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding the Stop Solution. The dephosphorylation of pNPP by the phosphatase produces p-nitrophenol, which is yellow at alkaline pH.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for YopH/CD45 Inhibition Assay
YopH and CD45 Signaling Pathways
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5-7.8)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer or plate reader capable of UV measurements
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the Phosphate Buffer (a small amount of NaOH may be needed to dissolve it).
-
Prepare a working solution of xanthine oxidase in the Phosphate Buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the Phosphate Buffer.
-
Add the this compound dilutions (or control solvent).
-
Add the xanthine oxidase solution.
-
Pre-incubate for 10-15 minutes at room temperature or 37°C.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding the xanthine solution.
-
Immediately monitor the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes). The increase in absorbance is due to the formation of uric acid.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Purine (B94841) Metabolism and Xanthine Oxidase
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing the in vivo Bioavailability of Chicoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chicoric acid, a dicaffeoyltartaric acid, is a prominent phenolic compound found in various plants, including Echinacea purpurea, chicory, and basil.[1] It has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[1] Understanding the in vivo bioavailability of this compound is crucial for the development of functional foods and pharmaceutical products. These application notes provide a comprehensive overview of the methods and protocols for assessing the bioavailability of this compound in vivo, with a focus on pharmacokinetic studies, tissue distribution, and excretion analysis in rodent models.
I. Pharmacokinetic Analysis of this compound
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A typical study involves the administration of this compound to animal models, followed by the collection of biological samples at various time points for analysis.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single oral gavage administration.
| Parameter | Value (Mean ± SD) | Dosage | Reference |
| Cmax (Maximum Plasma Concentration) | 3.44 ± 0.53 µM | 50 mg/kg | [2] |
| Tmax (Time to Cmax) | 4.0 h | 50 mg/kg | [2] |
| t1/2 (Half-life) | 4.53 ± 1.44 h | 50 mg/kg | [3] |
| AUC (Area Under the Curve) | 26.14 mg·h/L | 50 mg/kg | [3] |
| Oral Bioavailability | ~1.5% | - | [4] |
Note: The low oral bioavailability of this compound has been documented, with one study reporting a bioavailability of approximately 1.5%.[4][5] Another study reported a bioavailability of around 2.0% in rats.[5] Efforts to enhance its absorption, for instance by using chitosan, have been explored and shown to increase relative bioavailability.[5]
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Protocol: Oral Gavage Administration in Rats
-
Animal Preparation: Use adult male Sprague-Dawley rats (200-250 g), acclimatized for at least one week with free access to standard chow and water. Fast the animals overnight (12-16 hours) before administration, with continued access to water.
-
Dosage Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). The typical oral dose for pharmacokinetic studies is 50-100 mg/kg.[3][6]
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the oral cavity to the last rib to determine the correct insertion length for the gavage needle.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound suspension slowly to prevent regurgitation.
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol: Blood Sample Collection and Plasma Preparation
-
Blood Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration, collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma Separation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Protocol: Sample Preparation for HPLC-MS/MS Analysis
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., ferulic acid).[3]
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 50% methanol in water) for HPLC-MS/MS analysis.
II. Tissue Distribution of this compound
Tissue distribution studies reveal the extent to which this compound and its metabolites penetrate different organs and tissues, providing insights into potential sites of action and accumulation.
Quantitative Data Summary
The following table shows the relative distribution of this compound in various tissues of Sprague-Dawley rats following oral administration.
| Tissue | Relative Concentration | Reference |
| Liver | Highest | [3] |
| Lung | High | [3] |
| Kidney | Moderate | [3] |
| Heart | Low | [3] |
| Spleen | Lower | [3] |
| Brain | Lowest | [2][3] |
Note: The concentration of this compound generally follows the trend: Liver > Lung > Kidney > Heart > Spleen > Brain.[3] The ability of this compound to cross the blood-brain barrier has been noted, suggesting its potential for neuroprotective effects.[2]
Experimental Workflow: Tissue Distribution Study
References
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. This compound attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Capillary Zone Electrophoresis for the Rapid Separation and Quantification of Chicoric Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust method for the separation and quantification of chicoric acid using Capillary Zone Electrophoresis (CZE). This compound is a significant phenolic compound, notably found in plants like Echinacea purpurea, where it serves as a key biomarker for quality control.[1] Capillary electrophoresis offers a powerful analytical alternative to traditional methods like HPLC, providing high separation efficiency, rapid analysis times, and minimal solvent consumption.[2][3] The protocol herein is optimized for the analysis of this compound in plant extracts, utilizing a borate (B1201080) buffer system and UV detection.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
Capillary Electrophoresis (CE) system equipped with a diode array detector (DAD) or a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d.).
-
Data acquisition and analysis software.
-
Sonicator.
-
Centrifuge.
-
Analytical balance.
-
pH meter.
-
-
Reagents and Standards:
-
This compound analytical standard.
-
Gentisic acid (Internal Standard).
-
Boric acid.
-
Sodium hydroxide (B78521) (NaOH).
-
Hydrochloric acid (HCl).
-
Methanol (B129727) (HPLC grade).
-
Ethanol (B145695) (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Preparation of Solutions
-
Running Buffer (75 mM Borate, pH 8.8):
-
Dissolve an appropriate amount of boric acid in deionized water to achieve a 75 mM concentration.
-
Adjust the pH to 8.8 using a 1 M NaOH solution.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and gentisic acid (Internal Standard) in methanol to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at 4°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the this compound stock solution with the running buffer to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Spike each working standard with the internal standard (gentisic acid) to a final constant concentration (e.g., 10 µg/mL).
-
Sample Preparation (from Dried Plant Material)
Efficient extraction is critical for accurate quantification. Studies have shown that using ethanol as an extraction solvent results in significantly higher recovery of this compound compared to water.[4]
-
Accurately weigh approximately 100 mg of finely powdered, dried plant material (e.g., Echinacea purpurea).
-
Add 10 mL of 60% ethanol in water.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 60°C).[5]
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Spike the filtered extract with the internal standard. If necessary, dilute the sample with the running buffer to bring the this compound concentration within the calibration range.
Capillary Electrophoresis Protocol
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the running buffer for 15 minutes.
-
-
Pre-run Conditioning (between injections):
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the running buffer for 3 minutes.
-
-
CE Analysis:
-
Set the capillary temperature to 35°C.
-
Inject the sample using a pressure of 20 mbar. The injection time should be optimized to be between 3-5 seconds.
-
Apply a separation voltage of +20 kV.
-
Set the detector wavelength to 350 nm for monitoring.
-
Run the analysis until the this compound and internal standard peaks have eluted.
-
The analysis sequence should include a blank (running buffer), followed by the calibration standards, and then the prepared samples.
-
Data Presentation
The following table summarizes the optimized parameters for the CZE method for this compound analysis, based on the work of Manček and Kreft (2005).[4][6]
Table 1: CE Method Parameters and Performance for this compound Analysis
| Parameter | Value |
| Separation Mode | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused-Silica |
| Running Buffer | 75 mM Borate Buffer |
| Buffer pH | 8.8 |
| Applied Voltage | +20 kV |
| Temperature | 35°C |
| Injection Mode | Hydrodynamic (Pressure) |
| Injection Parameters | 20 mbar |
| Detection Wavelength | 350 nm |
| Internal Standard | Gentisic Acid |
| Limit of Detection (LOD) | 1.1 µg/mL |
| Limit of Quantification (LOQ) | 3.5 µg/mL |
Visualizations: Workflow and Separation Principle
The following diagrams illustrate the experimental workflow and the fundamental principle of separation.
Caption: Experimental workflow for this compound analysis.
Caption: CZE separation principle for anionic analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of High-Purity Chicoric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chicoric acid, a dicaffeoyltartaric acid, is a significant phytochemical found in various plants, including Echinacea (B1179865) purpurea and chicory (Cichorium intybus)[1][2]. It has garnered considerable attention in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and immunomodulatory properties[3][4][5]. For research and drug development purposes, obtaining high-purity this compound is crucial. These application notes provide detailed protocols for the isolation and purification of this compound, along with data to guide researchers in selecting the most suitable method for their needs.
I. Overview of Isolation Techniques
The isolation of high-purity this compound from plant material typically involves a multi-step process encompassing extraction, preliminary purification, and fine purification. The choice of technique depends on the desired purity, yield, and available resources.
Commonly Employed Techniques:
-
Solvent Extraction: The initial step to extract this compound from the plant matrix. Due to its polar nature, this compound is soluble in solvents like ethanol (B145695), methanol (B129727), and hot water[2].
-
Macroporous Adsorption Resin Chromatography: A highly effective method for the enrichment and preliminary purification of this compound from crude extracts. Non-polar resins like HPD-100 are often used[1][6].
-
Column Chromatography: Utilized for the fine purification of this compound. Reversed-phase chromatography using a C18 silica (B1680970) gel column is a common approach[1].
-
Recrystallization: A final step to obtain highly purified, crystalline this compound[1].
-
High-Performance Liquid Chromatography (HPLC): Primarily an analytical technique for quantification, preparative HPLC can also be used for purifying small quantities of this compound to a very high degree[7][8][9].
II. Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes two methods for the initial extraction of this compound from dried plant material (e.g., Echinacea purpurea or chicory root).
Method A: Ethanol Extraction [1]
-
Preparation of Plant Material: Grind the dried and post-harvest treated plant material into a coarse powder.
-
Solvent Preparation: Prepare a 40-70% (v/v) aqueous ethanol or methanol solution.
-
Extraction:
-
Mix the powdered plant material with the solvent at a solid-to-liquid ratio of 1:3 to 1:20 (g/V).
-
Stir the mixture at room temperature for 30 hours. To prevent degradation of this compound, it is recommended to bubble nitrogen gas through the mixture during extraction[1].
-
Alternatively, perform ultrasonic extraction for 40 minutes[1].
-
-
Separation: Separate the extract from the solid residue by centrifugation or pressing.
-
Repeat Extraction: Repeat the extraction process on the residue once more to maximize the yield.
-
Pooling: Combine the extracts from both extraction steps.
Method B: Hot Water Extraction (for Chicory Root) [1]
-
Preparation of Plant Material: Finely grind the freeze-treated and dried chicory root.
-
Extraction:
-
Add boiling water to the ground material at a solid-to-liquid ratio of 1:2 to 1:20 (g/V).
-
Extract for 2-4.5 minutes.
-
Cool the mixture to 60°C and maintain this temperature for 4 hours to potentially increase the this compound content[1].
-
-
Separation: Use a mechanical screw press to separate the juice (extract) from the solid residue.
-
Repeat Extraction: Re-extract the solid residue twice more with hot water.
-
Pooling: Combine all the extracts.
Protocol 2: Purification of this compound using Macroporous Adsorption Resin
This protocol details the enrichment and preliminary purification of this compound from the crude extract obtained in Protocol 1.
-
Preparation of the Extract: Concentrate the pooled extract to remove the alcohol. Redissolve the resulting concentrate in deionized or distilled water[1].
-
Resin Column Preparation:
-
Sample Loading:
-
Washing: Wash the column with 0.5-2 BV of deionized water to remove impurities that are not adsorbed by the resin[10].
-
Elution:
-
Collection: Collect the eluate fractions. The fractions containing this compound can be identified using Thin Layer Chromatography (TLC) with a this compound standard[1].
-
Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator at 40°C to remove the ethanol, yielding a purified this compound extract[1].
Protocol 3: High-Purity this compound by C18 Column Chromatography and Recrystallization
This protocol describes the final purification steps to obtain high-purity this compound.
-
Preparation of the Purified Extract: Dissolve the concentrated this compound extract from Protocol 2 in a minimal amount of methanol[1].
-
C18 Column Chromatography:
-
Fraction Collection and Analysis:
-
Collect the eluate fractions.
-
Monitor the fractions for the presence of this compound using TLC. A developing solvent system of toluene:ethyl acetate:formic acid (5:2:0.7) can be used with a silica gel GF254 plate and a this compound standard for comparison[1].
-
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to remove the methanol[1].
-
Recrystallization:
-
Dissolve the concentrated, methanol-free eluate in a minimal amount of hot water.
-
Allow the solution to cool slowly to facilitate crystallization.
-
-
Drying: Collect the crystals by filtration and dry them via freeze-sublimation to obtain pure this compound[1]. Store the final product at a low temperature[1].
III. Data Presentation
The following tables summarize quantitative data from various studies on the isolation and purification of this compound.
Table 1: Purity and Yield of this compound using Different Purification Methods
| Starting Material | Purification Method | Initial Purity | Final Purity | Recovery Rate | Reference |
| Echinacea purpurea Extract | Macroporous Adsorption Resin (HPD100) | 4% | 63% | - | [6] |
| Echinacea purpurea Extract | Macroporous Adsorption Resin | 4% | 85% | ~77% | [10] |
| Chicory Extract | Macroporous Resin + C18 Column + Recrystallization | - | >90% | - | [1] |
| Echinacea purpurea | Preparative HPLC | - | >95% | - | [11] |
| Chemical Synthesis | Recrystallization | - | 98.5% | 80.5% (yield) | [12] |
Table 2: Parameters for Macroporous Adsorption Resin Chromatography
| Parameter | Value | Reference |
| Resin Type | HPD-100 (non-polar) | [1][6][10] |
| Sample pH | 2 - 5 | [10] |
| Loading Flow Rate | 2 - 3 BV/h | [10] |
| Adsorption Time | 3 - 5 hours | [1][10] |
| Wash Solvent | Deionized Water (0.5 - 2 BV) | [10] |
| Elution Solvent | 10% - 30% Ethanol or 7% Methanol | [1][10] |
| Elution Flow Rate | 1 - 3 BV/h | [10] |
Table 3: Parameters for HPLC Analysis of this compound
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | [10] |
| Mobile Phase | Gradient of 0.2% Formic Acid (A) and Methanol (B) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection Wavelength | 330 nm | [10][13] |
| Column Temperature | 30°C | [10] |
| Internal Standard | Naringenin | [7] |
IV. Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of high-purity this compound.
Signaling Pathway Inhibition by this compound
This compound has been reported to exhibit antiviral activity, notably by inhibiting HIV integrase[14]. It also demonstrates antibacterial properties by decreasing the activity of the YopH phosphatase, a virulence factor in bacteria like Yersinia[14].
Caption: Inhibition of viral and bacterial targets by this compound.
References
- 1. CN1256318C - Process for preparing this compound from chicory - Google Patents [patents.google.com]
- 2. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An Insight into the Promising Therapeutic Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective separation and purification of this compound from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104693034A - Purifying method for this compound in echinacea purpurea - Google Patents [patents.google.com]
- 11. CN1240665C - Process for preparing this compound from echinacea purpurea - Google Patents [patents.google.com]
- 12. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 14. This compound binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing chicoric acid extraction yield from dried plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of chicoric acid from dried plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when extracting this compound?
A1: A primary challenge is the high susceptibility of this compound to enzymatic degradation during the extraction process.[1][2][3] Polyphenol oxidases (PPO) and esterases present in the plant material can rapidly degrade this compound, leading to significantly lower yields.[1][2][3][4][5]
Q2: Which solvent system is optimal for this compound extraction?
A2: Aqueous ethanol (B145695) solutions are generally the most effective. A 60:40 mixture of ethanol and water has been shown to give the maximum overall yield for both this compound and alkylamides from Echinacea (B1179865) purpurea.[6] Studies have found that 40-70% ethanol is effective, with 40% ethanol being ideal for extracting this compound from the leaves and roots of Echinacea purpurea.[7] While water alone can be used, it is generally a poor solvent for this compound extraction and can lead to over 50% loss compared to ethanol-based solvents.[7][8] For purification purposes after initial extraction, a 30-50% ethanol solution can be used.[9]
Q3: How does temperature affect this compound extraction?
A3: Elevated temperatures can enhance the extraction of this compound.[6] For instance, one study identified 60°C as an optimal extraction temperature.[10][11] However, temperatures that are too high can lead to the degradation of this compound.[12][13] It is crucial to balance extraction efficiency with the thermal stability of the compound. For example, a patented method suggests an extraction temperature of 70-90°C with an aqueous ethanol solution.[9]
Q4: Can advanced extraction techniques improve the yield of this compound?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like maceration.[12][14] UAE, for example, is an efficient method for extracting this compound from the roots of E. purpurea.[15][16] MAE has been shown to yield 4.5 times more this compound than conventional extraction.[14]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | This compound is highly susceptible to degradation by polyphenol oxidases (PPO) and esterases.[1][2][3][4] Add an antioxidant like ascorbic acid (e.g., 50 mM) to the extraction solvent.[1][2][4] Using a solvent with at least 40% ethanol can also inhibit enzymatic activity.[1][2][4] |
| Inappropriate Solvent | Using a solvent with incorrect polarity will result in poor extraction. Water alone is an inefficient solvent for this compound.[7] Switch to an aqueous ethanol solution, ideally between 40% and 70%.[7][17] A 60% ethanol solution is a good starting point.[6] |
| Incorrect Particle Size | Larger plant material particles have a smaller surface area, leading to inefficient extraction.[6][10] Grind the dried plant material to a smaller, more uniform particle size to increase the surface area available for solvent contact.[6] |
| Suboptimal Solid-to-Solvent Ratio | An insufficient volume of solvent will not be able to extract the this compound from the plant material effectively. An optimal ratio of 1 part solid to 8 parts solvent has been suggested.[10][11] |
| Isomerization | L-chicoric acid can isomerize into meso-chicoric acid, especially in a methanol (B129727) extract at room temperature, which may affect quantification depending on the analytical method.[8][10] |
Issue 2: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Plant Material | The concentration of this compound can vary depending on the plant part, harvest time, and drying conditions.[17][18] Ensure consistency in the plant material used, including the species, plant part, and post-harvest processing. Drying temperatures above 40°C can lead to a gradual loss of this compound.[17] |
| Inconsistent Extraction Time | Shorter extraction times may not be sufficient for complete extraction. For maceration, a period of 72 hours has been used.[13] For UAE, optimal times can be as short as 10 minutes.[12][15][16] Standardize the extraction time across all experiments. |
| pH of Extraction Solvent | The pH of the solvent can influence the stability and extraction of phenolic compounds. Acidifying the aqueous solution of this compound to a pH of ≤ 3 has been noted as a step in one preparation method.[9] |
Data Summary
Table 1: Influence of Solvent on this compound Extraction
| Solvent | Plant Part | Relative Yield/Efficiency | Reference |
| Water | Flowers, Leaves, Roots | Poorest for total phenolics | [7] |
| 40% Ethanol | Leaves, Roots | Optimal for this compound | [7] |
| 60% Ethanol | Roots | Optimal for phenolic compounds | [19] |
| 60% Ethanol : 40% Water | Roots, Shoots | Maximum overall yield | [6] |
| 5% Acetic Acid | Flowers | High yield of total phenolics | [7] |
| Glycerol | Flowers | High yield of total phenolics | [7] |
Table 2: Comparison of Extraction Methods
| Method | Key Parameters | This compound Yield (w/w) | Reference |
| Conventional Extraction (CE) | 80% Methanol | 1.35% | [14] |
| Microwave-Assisted (MAE) | 80% Methanol | 6.19% | [14] |
| Ultrasound-Assisted (UAE) | 50% Ethanol, 10 min, 30°C | Optimized, efficient extraction | [12][15][16] |
Experimental Protocols
1. Maceration Protocol
This protocol is based on general laboratory practices for the extraction of phenolic compounds.
-
Preparation of Plant Material: Grind the dried plant material to a fine powder.
-
Solvent Preparation: Prepare a 60% aqueous ethanol solution. For additional stability, consider adding 50 mM ascorbic acid.[2][4]
-
Extraction:
-
Filtration: Filter the mixture through a microfilter (e.g., 0.45 µm) to separate the extract from the solid plant material.[13]
-
Storage: Store the extract in a sealed, light-protected container at a low temperature to prevent degradation.
2. Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is adapted from an optimized method for this compound extraction from Echinacea purpurea roots.[12][15][16]
-
Preparation of Plant Material: Grind the dried E. purpurea roots into a powder.
-
Solvent Preparation: Prepare a 50% (v/v) ethanol-water mixture.
-
Extraction:
-
Combine the powdered root material with the solvent at a solute-to-solvent ratio of 1:10 (w/v).
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 10 minutes at a temperature of 30°C.
-
-
Filtration: Immediately after sonication, filter the extract through a suitable filter (e.g., 0.45 µm nylon syringe filter) to remove solid particles.[20]
-
Analysis: The resulting extract is ready for analysis, for example, by HPLC.
3. Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on a comparative study for the extraction of bioactive compounds from Echinacea purpurea.[14]
-
Preparation of Plant Material: Use dried and powdered aerial parts of the plant.
-
Solvent Preparation: Prepare an 80% methanol solution.
-
Extraction:
-
Place the plant material in a microwave extraction vessel.
-
Add the 80% methanol solvent.
-
Perform the extraction in a microwave extraction system. (Note: Specific time and power settings should be optimized based on the equipment used).
-
-
Filtration: After extraction and cooling, filter the mixture to separate the extract.
-
Analysis: The extract can then be analyzed to determine the this compound concentration.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1240665C - Process for preparing this compound from echinacea purpurea - Google Patents [patents.google.com]
- 10. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Echinacea Species Cultivated in Bulgaria as a Source of Chicoric and Caftaric Acids [mdpi.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root - Rezaei - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 16. Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root - Rezaei - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 17. CN1256318C - Process for preparing this compound from chicory - Google Patents [patents.google.com]
- 18. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. umpir.ump.edu.my [umpir.ump.edu.my]
preventing enzymatic degradation of chicoric acid during extraction
Welcome to the technical support center for chicoric acid extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the enzymatic degradation of this compound during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation during extraction a concern?
A1: this compound is a potent phenolic compound, specifically a dicaffeoyltartaric acid, found in various plants, most notably Echinacea (B1179865) purpurea and chicory (Cichorium intybus). It is recognized for its potential health benefits, including immunostimulatory and anti-hyaluronidase activities. Degradation during the extraction process leads to a significant underestimation of its content in the raw material and a loss of potential bioactivity in the final product. For instance, some studies have shown over 50% loss of this compound when using water as the extraction solvent compared to ethanol (B145695), primarily due to enzymatic activity[1].
Q2: What are the primary causes of this compound degradation during extraction?
A2: The degradation of this compound is predominantly an enzymatic process. When plant tissues are damaged during harvesting or processing, endogenous enzymes are released and come into contact with this compound. The main enzymes responsible are:
-
Polyphenol Oxidases (PPOs): These copper-containing enzymes catalyze the oxidation of this compound and other caffeic acid derivatives, leading to the formation of quinones. These quinones then polymerize into dark brown pigments, a process commonly seen as enzymatic browning[2][3][4][5].
-
Esterases: These enzymes hydrolyze the ester bonds linking caffeic acid and tartaric acid, breaking down the this compound molecule[2][3][4][5].
Q3: What are the general strategies to prevent the enzymatic degradation of this compound?
A3: The core strategy is to inhibit the activity of degradative enzymes (PPO and esterases) as soon as the plant material is processed. This can be achieved through several methods:
-
Use of Solvents: Employing solvents that inhibit enzyme activity, such as aqueous ethanol mixtures (40-70%), is highly effective[3][6][7].
-
Addition of Inhibitors/Antioxidants: Incorporating specific chemical agents into the extraction medium can prevent oxidation. Common choices include ascorbic acid, citric acid, and malic acid[2][8][9].
-
Temperature Control: Methods like blanching (brief exposure to high heat) can denature and inactivate enzymes before extraction[1][10]. Conversely, performing extractions at low temperatures (e.g., 4°C) can slow down enzymatic reactions[3][11].
-
pH Adjustment: Lowering the pH of the extraction medium can inhibit the activity of PPO[7][12].
-
Inert Atmosphere: Purging the extraction vessel with an inert gas like nitrogen can limit the oxygen available for PPO-catalyzed oxidation[2][3][4][13].
Troubleshooting Guide
Q4: My this compound yield is consistently low, and the extract turns brown. What is the likely cause and how can I fix it?
A4: This is a classic sign of PPO-mediated oxidation. The browning is caused by the polymerization of quinones formed after PPO acts on this compound. Exogenous this compound has been shown to be degraded by as much as 82% within 10 minutes when incubated with protein extracts from Echinacea purpurea at 40°C[3].
Solution:
-
Incorporate an Antioxidant: Add an antioxidant like ascorbic acid to your extraction solvent. A concentration of 50 mM ascorbic acid has been shown to be effective[2][3][4].
-
Use Ethanol: Switch to an aqueous ethanol solution (at least 40% ethanol) as your extraction solvent. The combination of 40% ethanol and 50 mM ascorbic acid can maintain a constant this compound concentration for up to four weeks[2][3][4][5].
-
Blanch the Sample: Before extraction, consider blanching the fresh plant material to permanently denature the PPO enzymes[1][10].
Q5: I am using an aqueous extraction method and cannot use organic solvents. How can I protect my this compound?
A5: While aqueous extractions are challenging due to high enzyme activity, you can significantly improve stability.
Solution:
-
Add Natural Antioxidants: Incorporate natural antioxidants like citric acid, malic acid, or hibiscus extract into your aqueous solvent. These have been shown to greatly improve the stability of caffeic acid derivatives in glycerin extracts over a four-month period[8][9].
-
Control Temperature: Perform the entire extraction process at a low temperature (e.g., 4°C) to reduce the rate of enzymatic degradation[11].
-
Adjust pH: Acidify your extraction medium. Adjusting the pH to ≤ 3 can help inhibit enzymatic activity and improve this compound recovery[7].
-
Work Quickly: Minimize the time between sample homogenization and the completion of the extraction to limit the duration of enzyme activity.
Q6: I have inhibited PPO, but my this compound levels are still decreasing over time. What else could be happening?
A6: If PPO is inhibited, the likely culprit is an esterase, which hydrolyzes the ester bonds of this compound. Esterase activity can persist even under conditions that inhibit PPO[2][3][4][5].
Solution:
-
Increase Ethanol Concentration: Higher concentrations of ethanol (40% or more) are effective at inhibiting both PPO and esterase activity[3][6]. The combination of ethanol and an antioxidant like ascorbic acid provides robust protection against both degradation pathways[2][3][4][5].
-
Optimize Extraction Temperature: While high temperatures inactivate enzymes, prolonged exposure to moderate heat (above 50-60°C) can also lead to non-enzymatic degradation[1][6]. The ideal extraction temperature for this compound is often cited as 60°C when using an ethanol-water mixture[1].
Data on this compound Stability
The following tables summarize quantitative data from studies on the effectiveness of different stabilization methods.
Table 1: Effect of Ethanol and Ascorbic Acid on this compound Stability in E. purpurea Aqueous Extract
| Treatment | This compound Concentration after 4 Weeks | Stability |
| 22% Ethanol + 50 mM Ascorbic Acid | ~30% of initial concentration | Poor |
| 30% Ethanol | Decomposed | Poor |
| 40% Ethanol + 50 mM Ascorbic Acid | Constant (stable) | Excellent |
| Heat-Treated Control | Constant (stable) | Excellent |
Data synthesized from Nüsslein et al. (2000)[3][4].
Table 2: Degradation of Caffeic Acid Derivatives in E. purpurea Glycerin Extract over 4 Months
| Compound | % Decrease in Control Sample (No Antioxidant) |
| Caftaric Acid | 71.5% |
| Caffeic Acid | 49.9% |
| This compound | 80.4% |
Data from Bergeron et al. (2002). All antioxidant treatments (citric acid, malic acid, hibiscus extract) were found to greatly improve stability[8][9].
Visualized Workflows and Mechanisms
Caption: Enzymatic pathways responsible for this compound loss.
Caption: Recommended experimental workflow for this compound preservation.
Caption: How different methods inhibit degradative enzymes.
Key Experimental Protocols
Protocol 1: Stabilized Extraction of this compound from Echinacea purpurea
This protocol is based on methodologies that have proven effective in preventing enzymatic degradation[1][2][3][4][5].
Materials:
-
Dried and powdered Echinacea purpurea plant material (aerial parts or roots).
-
Extraction Solvent: 40% (v/v) Ethanol in deionized water.
-
L-Ascorbic acid.
-
Stir plate and magnetic stir bar.
-
Centrifuge and appropriate tubes.
-
0.45 µm syringe filter.
-
HPLC vials.
Procedure:
-
Prepare Extraction Solvent: For every 100 mL of 40% ethanol, dissolve 0.88 g of L-Ascorbic acid to achieve a final concentration of 50 mM.
-
Extraction:
-
Weigh 1.0 g of powdered plant material into a flask.
-
Add 10 mL of the prepared extraction solvent (a 1:10 solid-to-liquid ratio).
-
Stir the mixture continuously on a stir plate at room temperature for 60 minutes. To limit oxygen exposure, the flask can be purged with nitrogen gas[13].
-
-
Separation:
-
Transfer the slurry to a centrifuge tube.
-
Centrifuge at 4000 x g for 15 minutes to pellet the solid plant material.
-
-
Filtration:
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the this compound content immediately using a validated HPLC method. If storage is necessary, keep the extract at -20°C.
-
Protocol 2: General Method for PPO and Esterase Activity Assay
This protocol allows you to test the effectiveness of different inhibitors on an enzyme extract from your plant material.
Materials:
-
Fresh plant material.
-
Extraction Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.0) containing Triton X-100 (0.1%) to improve protein extraction[3].
-
Substrate: this compound solution (e.g., 1 mg/mL).
-
Inhibitor solutions of desired concentrations (e.g., Ascorbic acid, Ethanol, Citric acid).
-
Spectrophotometer.
Procedure:
-
Prepare Enzyme Extract:
-
Homogenize 5.0 g of fresh plant material in 25 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Activity Assay:
-
In a cuvette, mix the enzyme extract, buffer, and the inhibitor solution to be tested. Prepare a control with buffer instead of the inhibitor.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the reaction over time. For PPO, this can be done by measuring the increase in absorbance at ~400-420 nm (browning). For esterase, the disappearance of the this compound peak would need to be monitored by HPLC at different time points.
-
-
Calculate Inhibition:
-
Compare the rate of reaction in the presence of the inhibitor to the control.
-
Calculate the percentage of inhibition to determine the effectiveness of your chosen inhibitor and concentration.
-
References
- 1. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1240665C - Process for preparing this compound from echinacea purpurea - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN1256318C - Process for preparing this compound from chicory - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Chicoric Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of chicoric acid in aqueous solutions during experimental procedures.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered when working with this compound solutions.
Issue 1: Rapid Discoloration (Browning) of this compound Solution
Question: My freshly prepared this compound solution is rapidly turning brown. What is causing this, and how can I prevent it?
Answer:
Rapid browning of your this compound solution is a primary indicator of oxidative degradation. This compound, a catechol-containing compound, is highly susceptible to oxidation, which is often catalyzed by enzymes, light, and elevated pH.
Troubleshooting Steps:
-
Enzymatic Degradation: If your this compound is sourced from a plant extract, the presence of endogenous polyphenol oxidases (PPOs) and esterases is a likely cause of degradation.[1]
-
Solution:
-
Heat Inactivation: Briefly heat your extract solution (e.g., 60-80°C for a few minutes) to denature these enzymes. Note that prolonged heating can also degrade this compound, so optimization is key.
-
Solvent Selection: Prepare extracts using solvents containing at least 40-60% ethanol (B145695), as this has been shown to inhibit enzymatic activity.[2]
-
Use of Inhibitors: Incorporate enzymatic inhibitors such as ascorbic acid or citric acid into your extraction buffer.
-
-
-
pH-Induced Oxidation: this compound is more stable in acidic conditions and becomes increasingly unstable as the pH rises into the neutral and alkaline ranges.[3]
-
Solution:
-
Acidify Your Solution: Maintain the pH of your stock solutions between 3 and 5. Use buffers such as citrate (B86180) or acetate (B1210297) to maintain a stable acidic pH.
-
Adjust pH Immediately Before Use: If your experiment requires a neutral or alkaline pH, prepare a concentrated acidic stock solution and dilute it into your neutral/alkaline experimental buffer immediately before starting your assay.
-
-
-
Photo-oxidation: Exposure to light, particularly UV light, can accelerate the degradation of this compound.
-
Solution:
-
Use Amber Vials: Always prepare and store your this compound solutions in amber-colored vials or tubes to protect them from light.
-
Work in Low-Light Conditions: When handling this compound solutions, minimize exposure to direct light by working in a dimly lit area or by wrapping your containers in aluminum foil.
-
-
-
Metal Ion Catalysis: The presence of trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of this compound.
-
Solution:
-
Use High-Purity Water: Prepare all solutions with high-purity, metal-free water (e.g., Milli-Q or equivalent).
-
Incorporate Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your buffer to sequester any contaminating metal ions.
-
-
Issue 2: Loss of this compound Potency in Cell Culture Experiments
Question: I am not observing the expected biological activity of this compound in my cell culture experiments, even at high concentrations. Could this be a stability issue?
Answer:
Yes, a loss of biological activity is a strong indication that your this compound is degrading in the cell culture medium. Standard cell culture conditions (pH 7.2-7.4, 37°C, presence of metal ions in media) are conducive to the rapid degradation of this compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your this compound working solutions in cell culture media immediately before adding them to your cells. Do not store this compound in culture media for extended periods.
-
Use a Concentrated Stock Solution: Prepare a high-concentration stock solution of this compound in a stability-enhancing solvent like DMSO or a 50:50 ethanol:water mixture with a slightly acidic pH. Aliquot and store this stock at -20°C or -80°C. For experiments, perform a serial dilution of the stock directly into the culture medium.
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times with this compound to reduce the extent of degradation.
-
Consider a Stabilization Strategy:
-
Co-treatment with Ascorbic Acid: Ascorbic acid can act as a sacrificial antioxidant, protecting this compound from oxidation. You can co-treat your cells with a low, non-toxic concentration of ascorbic acid. The optimal concentration should be determined for your specific cell line and experimental conditions.
-
Encapsulation: For long-term experiments, consider encapsulating this compound to protect it from the harsh environment of the cell culture medium.
-
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for the this compound stock) to ensure that the solvent itself is not affecting your cells.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: For a stable stock solution, dissolve purified this compound in an organic solvent such as DMSO or a mixture of ethanol and water (e.g., 70% ethanol). For aqueous stocks, dissolve in high-purity water and acidify to a pH of 3-4 using a suitable acid like citric acid or phosphoric acid. Store stock solutions in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
Q2: How does temperature affect the stability of this compound?
A2: this compound degradation is accelerated at higher temperatures. It is recommended to store stock solutions in the freezer and perform experimental manipulations on ice whenever possible to minimize thermal degradation.
Q3: Can I use this compound in phosphate-buffered saline (PBS)?
A3: While possible for short-term experiments, be aware that the neutral pH of PBS (around 7.4) will promote the degradation of this compound. If you must use PBS, prepare the this compound solution immediately before use and minimize the time it spends in the buffer. For longer incubations, consider using a more acidic buffer if your experimental design allows.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathways for this compound involve the oxidation of its catechol moieties, leading to the formation of quinones. These quinones can then undergo further reactions, including polymerization, resulting in the characteristic browning of the solution. Hydrolysis of the ester linkages by esterases can also occur, yielding caffeic acid and tartaric acid.
Q5: Are there any commercially available stabilized formulations of this compound?
A5: While research into stabilized formulations such as encapsulated this compound is ongoing, commercially available, pre-stabilized solutions for research are not common. It is generally expected that researchers will need to prepare and stabilize their own solutions based on the requirements of their experiments.
Quantitative Data on this compound Stability
The following tables provide illustrative quantitative data on the stability of this compound under various conditions. Please note that these are representative values, and actual degradation rates may vary depending on the specific experimental conditions.
Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C
| pH | Half-Life (t½) (hours) |
| 3.0 | > 48 |
| 5.0 | ~ 24 |
| 7.0 | ~ 4 |
| 9.0 | < 1 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 0.03 |
| 25 | 0.17 |
| 37 | 0.45 |
| 60 | 1.8 |
Table 3: Efficacy of Different Stabilizers on this compound Retention (24h at 25°C, pH 7.0)
| Stabilizer | Concentration | % this compound Remaining |
| None (Control) | - | ~15% |
| Ascorbic Acid | 50 mM | > 95% |
| Citric Acid | 20 mM | ~ 80% |
| EDTA | 1 mM | ~ 40% |
| 40% Ethanol | - | > 90% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability.
Materials:
-
This compound (high purity solid)
-
Ethanol (200 proof, molecular biology grade)
-
Ascorbic acid
-
High-purity water (e.g., Milli-Q)
-
Amber microcentrifuge tubes or vials
-
pH meter
Procedure:
-
Prepare a 50% ethanol solution by mixing equal volumes of 200 proof ethanol and high-purity water.
-
Dissolve ascorbic acid in the 50% ethanol solution to a final concentration of 50 mM.
-
Weigh out the desired amount of this compound and dissolve it in the 50% ethanol/ascorbic acid solution to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Encapsulation of this compound in a Protein Matrix (Illustrative)
This protocol provides a general method for encapsulating this compound in a protein matrix, which can be adapted for specific proteins like protein Z.
Materials:
-
This compound
-
Protein (e.g., whey protein isolate, soy protein isolate)
-
High-purity water
-
pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Homogenizer (e.g., high-speed blender or sonicator)
-
Freeze-dryer
Procedure:
-
Prepare a protein solution (e.g., 5% w/v) by dissolving the protein powder in high-purity water with gentle stirring.
-
Adjust the pH of the protein solution to a value where the protein is soluble and stable (e.g., pH 7.0).
-
Prepare a concentrated this compound solution in a suitable solvent (e.g., 50% ethanol).
-
Slowly add the this compound solution to the protein solution while homogenizing at high speed. The ratio of this compound to protein should be optimized based on the desired loading efficiency.
-
Continue homogenization for 10-15 minutes to ensure the formation of a stable emulsion/suspension.
-
Freeze the resulting mixture at -80°C.
-
Lyophilize the frozen mixture using a freeze-dryer to obtain a powdered, encapsulated this compound product.
-
Store the encapsulated powder in a desiccator at 4°C.
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Workflow for preparing and handling stabilized this compound solutions.
References
Technical Support Center: Troubleshooting Peak Tailing in Chicoric acid HPLC Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues specifically encountered during the HPLC analysis of chicoric acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides step-by-step troubleshooting advice for resolving peak tailing in this compound chromatography.
Q1: Why is my this compound peak tailing? What are the most common causes?
A1: Peak tailing for this compound, an acidic and polar compound, in reversed-phase HPLC is typically caused by unwanted secondary interactions with the stationary phase. The most common causes can be grouped into several categories:
-
Chemical Interactions: The primary reason is often the interaction of the acidic functional groups of this compound with active sites on the silica-based column packing.[1][2] These active sites are primarily residual silanol (B1196071) groups (-Si-OH) that can become ionized and interact with polar analytes, causing tailing.[1][3][4] Metal impurities within the silica (B1680970) matrix can also act as active sites, exacerbating the problem.[5][6]
-
Mobile Phase Issues: An improperly optimized mobile phase is a frequent culprit. This includes a mobile phase pH that is too high (leading to ionized silanols), insufficient buffer concentration, or a mismatch between the sample solvent and the mobile phase.[7][8]
-
Column Health and Hardware: Physical problems with the column or HPLC system can lead to peak distortion for all analytes, including this compound. These issues include column contamination, a partially blocked inlet frit, or the formation of a void at the column inlet.[1][7][8] Excessive extra-column volume from long or wide tubing can also contribute.[3][4]
-
Method Parameters: Overloading the column with too much sample can lead to peak asymmetry.[2][7] Additionally, the presence of a co-eluting impurity can manifest as a tailing peak.[1][9]
Q2: My this compound peak is tailing. Where should I start my troubleshooting?
A2: A logical troubleshooting workflow is crucial. Begin by determining if the issue is specific to this compound or affects all peaks in the chromatogram.
-
Inject a Neutral Compound: Analyze a neutral, non-polar compound (e.g., toluene). If this peak also tails, the problem is likely mechanical or related to the column bed's physical integrity (e.g., a void or blockage).[8] If the neutral compound's peak is symmetrical, the issue is likely chemical and related to secondary interactions of this compound with the stationary phase.
-
Check System Pressure: A sudden increase in backpressure accompanying peak tailing often points to a blockage at the column inlet frit or within the column itself.[9][10]
-
Review Mobile Phase Preparation: Double-check the pH of your mobile phase and confirm that all components were prepared correctly. An incorrect pH is a very common source of peak shape problems for ionizable compounds.[8]
The following diagram illustrates a systematic approach to diagnosing the root cause of peak tailing.
Q3: How does mobile phase pH affect this compound peak shape?
A3: Mobile phase pH is critical. This compound is an acidic molecule, and silica-based columns have acidic silanol groups.
-
At Mid-Range pH (e.g., pH 4-7): Residual silanol groups on the silica surface become deprotonated (negatively charged), creating sites for strong secondary ionic interactions with analytes. This leads to significant peak tailing.[1][11]
-
At Low pH (e.g., pH < 3): The excess protons in the mobile phase suppress the ionization of the silanol groups, rendering them neutral.[1][12] This minimizes the secondary interactions and results in a much more symmetrical peak shape for this compound. Therefore, using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is standard practice.[12]
Q4: Can my choice of HPLC column cause peak tailing for this compound?
A4: Absolutely. The type and quality of the HPLC column are paramount.
-
Silica Purity (Type A vs. Type B): Older "Type A" silica columns have higher levels of metal contaminants, which increase the acidity of adjacent silanol groups and promote peak tailing.[6][13] Modern "Type B" silica is high-purity and has significantly fewer metal ions, leading to better peak shapes for polar compounds like this compound.[13][14]
-
End-capping: Most modern columns are "end-capped," a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to block them from interacting with analytes.[15][16] Using a column with effective end-capping is crucial for analyzing this compound.[12][15]
-
Stationary Phase: While C18 is common, sometimes alternative stationary phases (e.g., polar-embedded or phenyl-hexyl) can offer different selectivity and improved peak shape by shielding the analyte from the silica surface.
Quantitative Data Summary
The following tables summarize key parameters for optimizing this compound analysis and minimizing peak tailing.
Table 1: Mobile Phase Modifier Recommendations for Peak Shape Improvement
| Modifier | Typical Concentration | pH Range | Mechanism of Action & Notes |
| Formic Acid | 0.1% - 1.0% (v/v) | ~2.5 - 3.5 | Suppresses silanol ionization.[12] Volatile and MS-compatible. |
| Phosphoric Acid | 0.1% (v/v) | ~2.1 | Strong acid, effectively suppresses silanol ionization. Non-volatile, for UV detection only. |
| Ammonium Formate | 5 - 20 mM | Buffer | When used with formic acid, it provides buffering capacity to maintain a stable low pH and increases ionic strength, which can improve peak shape, especially at higher analyte concentrations.[12][14] |
| Triethylamine (TEA) | ~25 mM | ~7 (Adjusted) | A competing base that interacts with active silanol sites, blocking them from the analyte.[4][12] Largely replaced by modern high-purity columns and low-pH methods. Can suppress MS signal. |
Table 2: HPLC Column Specification Comparison
| Parameter | Standard Column (May show tailing) | Recommended Column (Improved Peak Shape) | Rationale for Improvement |
| Silica Type | Type A or unspecified purity | High-Purity, Low-Metal Type B | Reduces acidic silanol sites caused by metal contamination.[6][13] |
| End-capping | Partial or no end-capping | Fully end-capped with high coverage | Blocks a majority of residual silanols from interacting with this compound.[15][16] |
| pH Stability | 2.5 - 7.5 | 2.0 - 8.0 (or wider range) | Ensures column longevity and performance when operating at the recommended low pH.[1][17] |
| Particle Size | 5 µm | ≤ 3 µm | Smaller particles provide higher efficiency, which can help resolve the main peak from any co-eluting impurities that might appear as a tail.[1] |
Experimental Protocols
Here are detailed protocols for common troubleshooting procedures.
Protocol 1: Column Flushing and Cleaning to Remove Contaminants
This procedure is recommended when high backpressure and peak tailing are observed for all compounds.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column Direction: Connect the column outlet to the injector outlet. This allows for backflushing, which is more effective at dislodging particulates from the inlet frit.[7][12]
-
Initial Wash (Aqueous): If your mobile phase contained buffers, flush the column with 10-20 column volumes of HPLC-grade water to remove all salts.
-
Organic Wash (Intermediate Polarity): Flush with 10-20 column volumes of acetonitrile (B52724) or methanol (B129727).
-
Strong Solvent Wash (Non-polar Contaminants): Flush with 10-20 column volumes of isopropanol (B130326) (IPA).
-
Re-equilibration:
-
Flush with 5-10 column volumes of the intermediate solvent (methanol or acetonitrile).
-
Return the column to the normal flow direction.
-
Reconnect the column to the detector.
-
Equilibrate with your mobile phase for at least 20 column volumes or until a stable baseline is achieved.
-
Protocol 2: Preparation of an Optimized Mobile Phase for this compound
This protocol describes the preparation of a mobile phase designed to minimize peak tailing.
-
Aqueous Component (Solvent A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Carefully add 1.0 mL of formic acid (final concentration 0.1% v/v).
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
The expected pH will be approximately 2.7.
-
-
Organic Component (Solvent B):
-
Measure 1 L of HPLC-grade acetonitrile or methanol into a second clean bottle.
-
Sonicate for 10-15 minutes to degas.
-
-
HPLC Gradient: A typical reversed-phase gradient for this compound would start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to elute the compound.
Visualizations
The following diagrams illustrate key relationships and workflows in HPLC troubleshooting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 11. support.waters.com [support.waters.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. shodexhplc.com [shodexhplc.com]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Chicoric Acid Stability and Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chicoric acid. The following information addresses common challenges related to the impact of pH on the stability and extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: Acidic conditions are generally optimal for the extraction of this compound. A pH of less than or equal to 3 is often recommended to improve both extraction efficiency and the stability of the final product.[1][2] Some purification protocols also suggest adjusting the sample solution to a pH range of 2 to 5.[3]
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is more stable in acidic environments and becomes increasingly unstable as the pH rises.[4][5] Alkaline conditions can lead to the degradation of this compound and other phenolic compounds.[6] Therefore, maintaining an acidic pH is crucial during storage and processing to prevent loss of the compound.
Q3: Can temperature fluctuations impact this compound stability at different pH levels?
A3: Yes, both pH and temperature have a significant impact on this compound stability. The compound becomes more unstable as both pH and temperature increase.[4][5] For optimal stability, it is recommended to work at lower temperatures, especially when not in an acidic environment.
Q4: Are there any additives that can help stabilize this compound during extraction and storage?
A4: Yes, the addition of antioxidants can significantly improve the stability of this compound. Natural antioxidants such as citric acid and malic acid have been shown to enhance the stability of caffeic acid derivatives, including this compound, in extracts.[7] Ascorbic acid can also be used to prevent enzymatic degradation.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH of Extraction Solvent | Adjust the pH of your extraction solvent to be acidic, ideally ≤ 3.[1] You can use acids like HCl or acetic acid for this adjustment.[1][2] | An acidic environment enhances the stability of this compound and improves its solubility in common extraction solvents like ethanol-water mixtures.[2] |
| Suboptimal Solvent Composition | An ethanol-water mixture is commonly used. A 60% ethanol (B145695) to 40% water ratio has been shown to be effective.[10] | The polarity of the solvent mixture is critical for efficiently extracting phenolic compounds.[2] |
| High Extraction Temperature | While elevated temperatures can sometimes increase extraction, for this compound, it's a balance with stability. An extraction temperature of around 60°C is a good starting point.[10] | Higher temperatures can accelerate the degradation of this compound, especially if the pH is not sufficiently low.[4] |
| Enzymatic Degradation | If using fresh plant material, consider blanching the sample before extraction to deactivate enzymes like polyphenol oxidase (PPO).[8] Alternatively, adding antioxidants like ascorbic acid to the extraction solvent can inhibit enzymatic activity.[8][9] | PPO can cause significant degradation of this compound during the extraction process.[8][9] |
Issue 2: Degradation of this compound in Purified Samples or Extracts
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Storage pH | Ensure your purified this compound solution or extract is stored under acidic conditions (pH 3-5). | This compound is unstable at neutral and alkaline pH.[4][5] |
| Exposure to High Temperatures | Store samples at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).[5] | Temperature accelerates the degradation of this compound.[4] |
| Oxidation | Store samples protected from light and consider adding antioxidants like citric or malic acid.[7] Purging the storage container with an inert gas like nitrogen can also help.[9] | This compound is susceptible to oxidation, which can be catalyzed by light and the presence of oxygen. |
Data Presentation
Table 1: Summary of pH Impact on this compound Stability
| pH Range | Stability | Observations | Reference |
| Acidic (≤ 3) | High | Recommended for extraction and purification to ensure stability. | [1] |
| Acidic (3-5) | Good | Suitable for purification and storage. | [3][4] |
| Neutral (≈ 7) | Moderate to Low | Degradation becomes more significant. | [4] |
| Alkaline (> 7) | Low | Rapid degradation observed. | [4][6] |
Table 2: Influence of Extraction Parameters on this compound Yield
| Parameter | Condition | Impact on Yield | Reference |
| pH | Acidic (≤ 3) | Increases | [1] |
| Solvent | 60% Ethanol / 40% Water | Optimal | [10] |
| Temperature | 60°C | Optimal (balances extraction and stability) | [10] |
| Particle Size | Smaller | Increases | [10] |
| Solid to Solvent Ratio | 1:8 | Optimal | [10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Echinacea (B1179865) purpurea
This protocol is a generalized procedure based on common laboratory practices.
-
Sample Preparation:
-
Dry the plant material (Echinacea purpurea) and grind it into a fine powder. Smaller particle sizes generally lead to better extraction efficiency.[10]
-
-
Extraction:
-
Prepare an extraction solvent of 40% ethanol in water.[2]
-
Adjust the pH of the solvent to 3 using hydrochloric acid (HCl).[1]
-
Mix the powdered plant material with the solvent at a solid-to-liquid ratio of 1:8.[10]
-
Heat the mixture to 90°C and perform reflux extraction for 2 hours. Repeat the extraction process three times for optimal yield.[1]
-
-
Initial Purification:
-
Filter the combined extracts to remove solid plant material.
-
Concentrate the filtrate under vacuum to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution to 3.[1]
-
-
Further Purification (Optional):
-
For higher purity, the acidified extract can be subjected to further purification steps such as liquid-liquid extraction with ethyl acetate (B1210297) or column chromatography using macroporous adsorption resin.[1][3]
-
Protocol 2: HPLC Analysis of this compound
This is a general HPLC method for the quantification of this compound.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, with an acidic modifier like o-phosphoric acid (0.1-0.3%) to ensure sharp peaks.[11]
-
Detection: Set the UV detector to 330 nm for monitoring this compound.[11]
-
Quantification: Use a certified reference standard of this compound to prepare a calibration curve for accurate quantification.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. CN1240665C - Process for preparing this compound from echinacea purpurea - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN104693034A - Purifying method for this compound in echinacea purpurea - Google Patents [patents.google.com]
- 4. Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments [spkx.net.cn]
- 5. Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments [spkx.net.cn]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Chicoric Acid with Ascorbic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ascorbic acid to prevent the oxidation of chicoric acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound extract degrading?
This compound is highly susceptible to enzymatic degradation, primarily due to the activity of polyphenol oxidases (PPO).[1][2] These enzymes are released when plant tissues are damaged during extraction and, in the presence of oxygen, they oxidize phenolic compounds like this compound, leading to its degradation.[1][2] Additionally, esterase enzymes that hydrolyze the ester bonds of this compound can also contribute to its instability.[1][3]
Q2: How does ascorbic acid prevent the oxidation of this compound?
Ascorbic acid (Vitamin C) acts as a potent antioxidant and reducing agent.[4] It prevents the oxidation of this compound through a dual mechanism:
-
Sacrificial Antioxidant: Ascorbic acid is more readily oxidized than this compound. PPO enzymes will preferentially oxidize the available ascorbic acid, thus sparing the this compound.
-
Reduction of Quinones: Ascorbic acid can reduce the ortho-quinones, which are the initial products of PPO-mediated oxidation, back to their original phenolic form (this compound). This effectively reverses the initial step of the degradation process.
Q3: What is the recommended concentration of ascorbic acid to use?
A frequently cited effective concentration is 50 mM ascorbic acid in the extraction solvent.[2][3] This concentration, often in combination with about 40% ethanol (B145695), has been shown to maintain a constant amount of this compound in aqueous extracts of Echinacea purpurea for up to four weeks.[2][3] The optimal concentration may vary depending on the specific plant matrix and extraction conditions.
Q4: Can I use other antioxidants besides ascorbic acid?
Yes, other antioxidants and stabilizing agents can be used. Studies have shown that citric acid and malic acid can also improve the stability of caffeic acid derivatives, including this compound.[4] The effectiveness of these agents is also concentration-dependent.[4] For non-enzymatic oxidation, factors like pH, temperature, and the presence of metal ions play a significant role, so controlling these factors is also crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Rapid browning of the plant material/extract upon homogenization. | High Polyphenol Oxidase (PPO) activity. | - Ensure immediate and thorough homogenization of the plant material in the extraction solvent containing ascorbic acid.- Work quickly and at low temperatures (e.g., on ice) to reduce enzyme activity. |
| Loss of this compound in the extract despite using ascorbic acid. | - Insufficient concentration of ascorbic acid.- Degradation of ascorbic acid itself.- Presence of other degrading enzymes (e.g., esterases).[1][3]- Non-enzymatic degradation due to pH, temperature, or metal ions. | - Increase the concentration of ascorbic acid (e.g., try 0.1 M).- Prepare fresh ascorbic acid solutions for each experiment, as it is unstable in solution.- Use a co-solvent like ethanol (e.g., 40%) which can help inhibit some enzymatic activity.[2][3]- Control the pH of your extraction buffer (acidic pH is generally better for both chicoric and ascorbic acid stability).- Avoid high temperatures during extraction and storage. |
| Precipitation in the extract after adding ascorbic acid. | - Saturation of the solution.- Interaction with other components in the extract. | - Ensure the ascorbic acid is fully dissolved in the solvent before adding the plant material.- If precipitation persists, consider a brief centrifugation step to pellet the precipitate before further analysis. |
| Inconsistent results between batches. | - Variability in the endogenous PPO activity of the plant material.- Inconsistent preparation of the ascorbic acid solution.- Different light or temperature exposure during extraction. | - Standardize the extraction procedure meticulously (e.g., time, temperature, speed of homogenization).- Always use freshly prepared ascorbic acid solutions.- Protect the extraction mixture from light and maintain a constant temperature. |
Experimental Protocols
Protocol 1: Extraction of this compound from Echinacea purpurea with Ascorbic Acid Stabilization
This protocol is based on methodologies that have been shown to be effective in stabilizing this compound in plant extracts.[2][3]
Materials:
-
Fresh or dried Echinacea purpurea plant material (e.g., aerial parts)
-
Ethanol (96% or absolute)
-
Deionized water
-
L-Ascorbic acid
-
Mortar and pestle or a blender
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
HPLC system for analysis
Procedure:
-
Preparation of Extraction Solvent:
-
Prepare a 40% (v/v) ethanol solution in deionized water.
-
To this solution, add L-ascorbic acid to a final concentration of 50 mM. For example, to prepare 100 mL of solvent, dissolve 0.88 g of ascorbic acid in 100 mL of 40% ethanol.
-
Ensure the ascorbic acid is completely dissolved. This solution should be prepared fresh before each extraction.
-
-
Extraction:
-
Weigh a known amount of the plant material (e.g., 1 gram of dried powder).
-
Add the extraction solvent at a specific ratio (e.g., 1:10 w/v, so 10 mL of solvent for 1 g of plant material).
-
Homogenize the mixture thoroughly. For fresh tissue, this can be done with a blender. For dried material, a mortar and pestle or a vortex mixer can be used.
-
Incubate the mixture under specific conditions. A common practice is to agitate the sample at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
-
Sample Clarification:
-
Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid plant debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
-
Quantification of this compound:
-
Analyze the filtered extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile.
-
Detection: UV detection at 330 nm.
-
-
Quantify the this compound content by comparing the peak area to a standard curve prepared with a pure this compound standard.
-
Data Presentation
Table 1: Effect of Ascorbic Acid Concentration on the Stability of this compound in an Aqueous Extract Stored at Room Temperature
| Ascorbic Acid Concentration | This compound Remaining (%) after 24 hours | This compound Remaining (%) after 1 week |
| 0 mM (Control) | 45% | 15% |
| 25 mM | 80% | 60% |
| 50 mM | 98% | 95% |
| 100 mM | 99% | 97% |
Note: The data in this table is illustrative and based on the expected outcomes from published literature. Actual results may vary based on experimental conditions.
Visualizations
Mechanism of PPO Inhibition by Ascorbic Acid
Caption: PPO inhibition by ascorbic acid.
Experimental Workflow for this compound Stabilization and Analysis
Caption: this compound extraction and analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations. | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of temperature on chicoric acid degradation during processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chicoric acid. The information addresses common challenges related to this compound degradation during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during processing?
A1: The two main culprits behind this compound degradation are enzymatic activity and exposure to high temperatures. This compound is highly susceptible to enzymatic degradation by polyphenol oxidases (PPOs), which are naturally present in plant tissues.[1] Temperature also plays a crucial role, with higher temperatures accelerating the rate of degradation.
Q2: At what temperatures does significant thermal degradation of this compound occur?
A2: Significant thermal degradation of this compound is observed at temperatures commonly used in drying and extraction processes. For instance, air-drying Echinacea purpurea flowers at 70°C can result in a 50% loss of this compound compared to freeze-drying.[1] Studies have shown a decrease in this compound concentration as drying temperatures increase from 40°C to 70°C.[2][3] Generally, it is advisable to use the lowest effective temperature for processing to minimize degradation.
Q3: How does pH affect the stability of this compound?
A3: this compound's stability is pH-dependent. It becomes increasingly unstable as the pH rises. Acidic conditions generally favor the stability of this compound.
Q4: Can this compound degrade even under conditions that inhibit oxidation?
A4: Yes. While oxidative processes contribute to degradation, this compound can also be degraded by esterases. These enzymes hydrolyze the ester bonds connecting caffeic acid and tartaric acid, even under conditions where polyphenol oxidases are inhibited.[4]
Troubleshooting Guides
Issue 1: Low this compound yield in extracts.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Blanching: Briefly treat fresh plant material with steam or hot water to inactivate polyphenol oxidases before extraction. |
| 2. Solvent Selection: Use solvents containing ethanol (B145695) (e.g., 70% ethanol) as it has been shown to inhibit enzymatic degradation. | |
| 3. Addition of Antioxidants: Incorporate antioxidants like ascorbic acid into the extraction solvent to protect this compound from oxidation. | |
| Thermal Degradation | 1. Low-Temperature Extraction: Whenever possible, perform extractions at room temperature or under refrigerated conditions. |
| 2. Optimize Drying Method: Prioritize freeze-drying over air-drying or oven-drying. If using heat, employ the lowest possible temperature for the shortest duration necessary. | |
| Incorrect Extraction pH | 1. Acidify Extraction Solvent: Maintain a slightly acidic pH during extraction to improve this compound stability. |
Issue 2: Inconsistent this compound concentrations between batches.
| Possible Cause | Troubleshooting Steps |
| Variability in Plant Material | 1. Standardize Harvest Time: Harvest plant material at the same developmental stage, as this compound content can vary. |
| 2. Consistent Post-Harvest Handling: Implement a standardized protocol for handling plant material from harvest to extraction to minimize enzymatic activity. | |
| Inconsistent Processing Parameters | 1. Strict Temperature Control: Ensure that temperature is tightly controlled and monitored during all heating steps. |
| 2. Standardized Extraction Times: Use a consistent extraction duration for all samples. | |
| 3. Control Solvent-to-Solid Ratio: Maintain a constant ratio of extraction solvent to plant material for all batches. |
Data Presentation
Table 1: Effect of Drying Method on this compound Content in Echinacea purpurea Flowers
| Drying Method | Temperature | Resulting this compound Content |
| Freeze-drying | Low Temperature | High Retention |
| Air-drying | 70°C | 50% loss compared to freeze-drying[1] |
Table 2: Stability of this compound at Various Temperatures
| Temperature | Stability |
| 40°C | More stable |
| 70°C | Significant degradation[2][3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Homogenize fresh or properly dried plant material to a fine powder.
-
Enzyme Inactivation (for fresh material): Blanch the homogenized material with steam for 2-3 minutes.
-
Extraction:
-
Macerate the plant material in 70% ethanol containing 50 mM ascorbic acid.
-
Use a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then a 0.45 µm filter.
-
Concentrate the filtrate under reduced pressure at a temperature below 40°C.
-
Protocol 2: HPLC Analysis of this compound
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 330 nm.
-
Quantification: Use a calibration curve of a certified this compound reference standard.
Visualizations
Caption: Factors influencing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of drying temperature on alkylamide and cichoric acid concentrations of Echinacea purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
influence of particle size on chicoric acid extraction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of particle size on chicoric acid extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of particle size on the extraction efficiency of this compound?
Generally, a smaller particle size increases the extraction efficiency of this compound. This is attributed to the increased surface area-to-volume ratio of the plant material, which allows for greater penetration of the extraction solvent and facilitates the diffusion of this compound from the plant matrix into the solvent.[1]
Q2: Is there an optimal particle size for maximizing this compound yield?
While smaller is generally better, an optimal particle size may exist. Extremely fine powders can sometimes lead to practical difficulties during extraction, such as clumping of the material, which can impede solvent flow and result in channeling, leading to a non-uniform and inefficient extraction. It can also make subsequent filtration steps more challenging. Therefore, it is crucial to determine the optimal particle size range for your specific plant material and extraction method.
Q3: How does the method of grinding affect the particle size and this compound stability?
The grinding method significantly impacts the resulting particle size distribution. Methods like cryogenic grinding can be beneficial as the low temperatures help to preserve thermolabile compounds like this compound, which can be degraded by the heat generated during conventional milling. The type of mill (e.g., blade, burr, or ball mill) will also produce different particle shapes and size distributions, which can influence extraction kinetics.
Q4: Can particle size interact with other extraction parameters?
Yes, the effect of particle size is often interconnected with other extraction parameters such as solvent type, temperature, and extraction time. For instance, with an optimal smaller particle size, you might be able to achieve a higher yield with a shorter extraction time or at a lower temperature. It is therefore recommended to co-optimize these parameters for the most efficient extraction process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Particle size is too large: The solvent cannot efficiently penetrate the plant material to extract the this compound. | Reduce the particle size of the dried plant material by grinding or milling. Sieve the ground material to obtain a uniform and smaller particle size fraction for extraction. |
| Particle size is too fine: The powder may be clumping or compacting, preventing uniform solvent access. This can also lead to blockages during filtration. | Use a slightly larger particle size. Employ agitation or stirring during extraction to ensure proper mixing. Consider using filter aids or a different filtration technique if clogging is a persistent issue. | |
| Inconsistent Results Between Batches | Inconsistent particle size distribution: Different batches of ground material may have varying particle size profiles, leading to variable extraction efficiency. | Standardize the grinding and sieving process to ensure a consistent particle size range for each extraction. Use a particle size analyzer to characterize the ground material if high precision is required. |
| Degradation of this compound | Excessive heat generation during grinding: High temperatures during the milling process can lead to the thermal degradation of this compound. | Use cryogenic grinding to keep the temperature low during milling. Alternatively, use a mill with a cooling system or grind the material in smaller batches to minimize heat buildup. |
| Slow Extraction Rate | Large particle size: The diffusion path for the solvent to reach the this compound within the plant particles is long. | Decrease the particle size to shorten the diffusion path and increase the surface area available for extraction. |
Data Presentation
The following table summarizes the expected trend of this compound extraction efficiency with varying particle sizes, based on general principles of solid-liquid extraction. Please note that these are illustrative values and the optimal range should be determined experimentally for your specific plant material.
| Particle Size Range (µm) | Relative Extraction Efficiency (%) | Observations |
| > 2000 | 40 - 60 | Inefficient extraction due to limited surface area. |
| 1000 - 2000 | 60 - 75 | Improved efficiency, but still suboptimal. |
| 500 - 1000 | 75 - 90 | Good extraction efficiency for many applications. |
| 250 - 500 | 90 - 98 | Often represents an optimal balance of high yield and practical handling. |
| < 250 | 95 - 100 | Potentially the highest yield, but may present challenges with clumping and filtration. |
Experimental Protocols
Protocol: Determining the Influence of Particle Size on this compound Extraction Efficiency
1. Objective: To determine the optimal particle size of the plant material for maximizing the extraction yield of this compound.
2. Materials and Equipment:
-
Dried plant material (e.g., Echinacea purpurea)
-
Grinder or mill (e.g., blade mill, ball mill)
-
A set of laboratory sieves with different mesh sizes (e.g., 20, 40, 60, 80 mesh)
-
Extraction solvent (e.g., 70% ethanol (B145695) in water)
-
Extraction apparatus (e.g., shaker, sonicator, or Soxhlet extractor)
-
Filtration system (e.g., filter paper, vacuum filtration apparatus)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
This compound standard
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure: a. Sample Preparation: i. Grind the dried plant material using the chosen mill. ii. Sieve the ground material through the set of sieves to separate it into different particle size fractions (e.g., >841 µm, 420-841 µm, 250-420 µm, <250 µm). iii. Dry each fraction to a constant weight to remove any residual moisture.
Mandatory Visualization
Caption: Experimental workflow for optimizing particle size in this compound extraction.
References
strategies to minimize isomerization of L-chicoric acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isomerization of L-chicoric acid during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is L-chicoric acid isomerization?
A1: L-chicoric acid can convert into other isomeric forms, primarily meso-chicoric acid (a stereoisomer) and cis/trans geometric isomers. This conversion can be triggered by various factors during sample handling, extraction, and analysis, leading to inaccurate quantification of the biologically active L-form.[1][2]
Q2: Why is it crucial to minimize isomerization?
A2: The biological activity of chicoric acid is often specific to the L-isomer. Isomerization can lead to an underestimation of the active compound's concentration, impacting the reliability of research findings and the quality control of products containing L-chicoric acid.
Q3: What are the main factors that induce isomerization and degradation of L-chicoric acid?
A3: The primary factors are:
-
Enzymatic Activity: Polyphenol oxidases (PPOs) and esterases present in plant material can rapidly degrade L-chicoric acid upon tissue disruption.[3][4]
-
Temperature: Elevated temperatures during extraction and analysis accelerate isomerization and degradation.[5]
-
pH: L-chicoric acid is more unstable as the pH increases.[5]
-
Light: Exposure to ultraviolet (UV) light can induce the formation of geometric isomers.[5]
-
Extraction Solvent: The choice of solvent significantly impacts the stability and recovery of L-chicoric acid. Aqueous extracts, in particular, can lead to significant loss.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of L-chicoric acid | Enzymatic degradation during sample preparation. | Immediately freeze-dry or blanch fresh plant material. Extract with a solvent containing at least 60-70% ethanol (B145695) to inhibit enzyme activity. The addition of antioxidants like ascorbic acid (e.g., 50 mM) can also prevent enzymatic degradation.[1][3] |
| Degradation due to high temperature. | Use low-temperature extraction methods (e.g., ultrasound-assisted extraction at controlled temperatures). Avoid heating extracts for prolonged periods. | |
| Inappropriate extraction solvent. | Use hydroalcoholic solvents (e.g., 60-70% ethanol in water) for optimal extraction and stability. Purely aqueous solvents should be avoided as they can lead to over 50% loss of this compound.[1] | |
| Appearance of extra peaks in the chromatogram | Isomerization of L-chicoric acid into meso-chicoric acid or cis isomers. | Minimize exposure of samples and standards to light and heat. Prepare samples fresh and analyze them promptly. Use amber vials for storage and analysis. |
| Contamination of the sample or mobile phase. | Filter all samples and mobile phases through a 0.45 µm filter. Ensure the cleanliness of all glassware and equipment. | |
| Peak tailing for L-chicoric acid | Interaction with active sites on the HPLC column. | Use a high-purity silica-based C18 column. Acidify the mobile phase with a low concentration of an acid like formic acid or phosphoric acid to suppress the ionization of silanol (B1196071) groups. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Co-elution of L-chicoric acid and its isomers | Insufficient chromatographic resolution. | Optimize the HPLC method. This may involve adjusting the mobile phase composition, gradient slope, or flow rate. Trying different column chemistries, such as phenyl-hexyl or biphenyl (B1667301) phases, can also improve separation.[6] |
| Poor peak shape obscuring separation. | Ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion. |
Experimental Protocols
Protocol 1: Extraction of L-Chicoric Acid from Plant Material with Minimized Isomerization
Objective: To extract L-chicoric acid from plant material while preventing enzymatic degradation and isomerization.
Materials:
-
Fresh or freeze-dried plant material
-
70% Ethanol (v/v) in water
-
Ascorbic acid (optional)
-
Mortar and pestle or grinder
-
Centrifuge
-
0.45 µm syringe filters
-
Amber vials
Procedure:
-
Sample Preparation:
-
For fresh plant material, immediately blanch in boiling water for 1-2 minutes to deactivate enzymes, then cool in an ice bath and pat dry.[1] Alternatively, freeze-dry the material immediately after harvesting.
-
Grind the blanched or freeze-dried material to a fine powder.
-
-
Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 1 gram).
-
Add the extraction solvent (70% ethanol) at a ratio of 1:10 (w/v). For enhanced stability, the extraction solvent can be supplemented with 50 mM ascorbic acid.[3]
-
Vortex the mixture thoroughly.
-
Extract using an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).
-
-
Clarification:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber vial.
-
-
Storage:
-
Store the extract at -20°C until HPLC analysis. Analyze as soon as possible to minimize potential degradation.
-
Protocol 2: HPLC-DAD Analysis of L-Chicoric Acid and its Isomers
Objective: To separate and quantify L-chicoric acid, meso-chicoric acid, and its geometric isomers.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: A high-purity reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
Time (min) %A %B 0 90 10 25 60 40 30 10 90 35 10 90 40 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of L-chicoric acid standard in 70% ethanol. Prepare a series of dilutions for the calibration curve. To generate isomer standards for identification, a solution of L-chicoric acid can be exposed to UV light.[6]
-
Sample Analysis: Inject the prepared standards and sample extracts into the HPLC system.
-
Data Analysis: Identify the peaks based on the retention times of the standards. L-chicoric acid will be the major peak, often followed closely by meso-chicoric acid. Geometric isomers may appear as smaller, distinct peaks. Quantify the compounds using the calibration curve generated from the L-chicoric acid standard.
Data Summary
Table 1: Factors Affecting the Stability of L-Chicoric Acid
| Factor | Condition | Effect on L-Chicoric Acid Stability | Reference(s) |
| Temperature | Increasing temperature | Decreased stability | [5] |
| pH | Increasing pH (alkaline conditions) | Decreased stability | [5] |
| Light (UV) | Exposure to UV radiation | Promotes formation of geometric isomers | [5] |
| Solvent | Water | >50% loss | [1] |
| 60-70% Ethanol | Optimal for extraction and stability | [1] | |
| Enzymes | Polyphenol oxidase (PPO) and esterase activity | Rapid degradation | [3][4] |
| Additives | Ascorbic acid, Citric acid, Malic acid | Increased stability by inhibiting enzymatic degradation | [1] |
Visualizations
References
- 1. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations. | Semantic Scholar [semanticscholar.org]
- 2. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods to Remove Interfering Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing interfering compounds during protein purification and other biomolecule isolation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in protein purification?
A1: Common interfering substances that can negatively impact protein analysis include salts, detergents, denaturants, organic solvents, lipids, nucleic acids, polysaccharides, and polyphenols.[1][2] These compounds can originate from the sample source (e.g., lipids from tissues, polyphenols from plants) or be introduced during the experimental process (e.g., detergents for cell lysis, salts in buffers).
Q2: How can I remove lipids from my sample?
A2: Several methods can be employed to remove lipids. A common approach is organic solvent extraction using solvents like acetone (B3395972), chloroform/methanol, or hexane.[1][2][3][4] Another effective method is centrifugation, where lipids, often forming a layer on top, can be physically separated from the aqueous protein solution.[5] For some applications, precipitation of proteins with agents like trichloroacetic acid (TCA)/acetone can effectively separate them from lipids.[2]
Q3: What are the best practices for removing endotoxins from recombinant proteins?
A3: Endotoxins, also known as lipopolysaccharides (LPS), are common contaminants in proteins expressed in Gram-negative bacteria like E. coli.[6] Anion-exchange chromatography (AEC) is a highly effective method for endotoxin (B1171834) removal due to the strong negative charge of endotoxins.[6][7][8] Affinity chromatography using ligands that specifically bind to endotoxins is also a widely used and effective technique.[9][10] Additionally, methods like ultrafiltration and two-phase partitioning can be employed.[6][10]
Q4: How can I eliminate polyphenols from plant-based protein extracts?
A4: Polyphenols can bind to proteins and interfere with downstream analysis.[5] A widely used method for their removal is the addition of polyvinylpolypyrrolidone (PVPP), which has a high affinity for polyphenols and can be separated by centrifugation.[11][12] Other techniques include organic solvent extraction and the use of adsorbent resins.[4][13]
Q5: What are the most effective methods for detergent removal?
A5: Detergents are essential for solubilizing membrane proteins but can interfere with many downstream applications.[14][15] Common removal methods include dialysis, gel filtration (size exclusion chromatography), and the use of detergent removal resins.[14][15][16] The choice of method depends on the properties of the specific detergent, such as its critical micelle concentration (CMC).[14][16]
Troubleshooting Guides
Problem 1: Low Protein Recovery After Purification
| Possible Cause | Troubleshooting Step | Recommendation |
| Protein degradation | Protease activity | Add protease inhibitors to your buffers and keep the sample cold throughout the purification process.[17][18] |
| Poor binding to chromatography resin | Suboptimal buffer conditions | Ensure the pH of your start buffer is at least 0.5 units away from the isoelectric point (pI) of your target protein for ion-exchange chromatography.[19] Optimize salt concentrations to enhance binding. |
| Protein precipitation | Inappropriate buffer composition | Check the solubility of your protein under the current buffer conditions. Consider adding stabilizing agents like glycerol (B35011) or using a different buffer system.[20] |
| Protein loss during filtration/dialysis | Incorrect membrane cutoff | Ensure the molecular weight cutoff (MWCO) of your dialysis membrane or centrifugal filter is appropriate for your protein of interest to prevent its loss. |
Problem 2: Contaminating Proteins in Final Eluate
| Possible Cause | Troubleshooting Step | Recommendation |
| Non-specific binding to affinity resin | Insufficient washing | Increase the stringency of your wash buffers. This can be achieved by adding low concentrations of imidazole (B134444) (for His-tagged proteins) or increasing the salt concentration.[15] |
| Co-elution of interacting proteins | Strong protein-protein interactions | Disrupt interactions by adding detergents or reducing agents to your buffers before sonication. Increasing the salt concentration in wash buffers can also help.[7] |
| Contaminants have affinity for the resin | Similar binding properties | Consider a multi-step purification strategy. For instance, follow up affinity chromatography with size exclusion or ion-exchange chromatography for higher purity.[7] |
Quantitative Data on Removal Efficiency
The following tables summarize the efficiency of various methods for removing common interfering compounds and the expected protein recovery rates.
Table 1: Endotoxin Removal Efficiency
| Method | Protein | Initial Endotoxin (EU/mL) | Final Endotoxin (EU/mL) | Endotoxin Removal (%) | Protein Recovery (%) |
| Pierce High Capacity Endotoxin Removal Resin | Cytochrome C | 10,000 | 1.35 | >99 | ≥85[21] |
| Myoglobin | 10,000 | 3.67 | >99 | ≥85[21] | |
| BSA | 10,000 | 0.80 | >99 | ≥85[21] | |
| BGG | 10,000 | 4.60 | >99 | ≥85[21] | |
| Anion Exchange Chromatography (Q XL resin) | Recombinant cancer antigens | >1000 EU/µg | <0.5 EU/µg | >2000-fold reduction | >80[22] |
| Ultrafiltration (100 kDa MWCO) | Therapeutic molecules | Variable | Variable | 28.9 - 99.8 | Dependent on molecule size |
| Phase Separation (Triton X-114) | Therapeutic proteins | Variable | Variable | 45 - 99 | Dependent on protein |
| Adsorption (Activated Carbon) | General | Variable | Variable | 93.5 | Can cause product loss |
Table 2: Detergent Removal Efficiency
| Detergent | Starting Concentration (%) | Detergent Removal (%) | BSA Recovery (%) | Method |
| SDS | 2.5 | 99 | 95 | Pierce Detergent Removal Resin[16] |
| Sodium deoxycholate | 5 | 99 | 100 | Pierce Detergent Removal Resin[16] |
| CHAPS | 3 | 99 | 90 | Pierce Detergent Removal Resin[16] |
| Octyl glucoside | 5 | 99 | 90 | Pierce Detergent Removal Resin[16] |
| Triton X-100 | 2 | 99 | 87 | Pierce Detergent Removal Resin[16] |
| NP-40 | 1 | 95 | 91 | Pierce Detergent Removal Resin[16] |
| Tween-20 | 0.25 | 99 | 87 | Pierce Detergent Removal Resin[16] |
| Octyl ß-thioglucopyranoside | 43mM | 95 | - | Dialysis (6 hours)[16] |
Table 3: Lipid and Polyphenol Removal Efficiency
| Interferent | Method | Removal Efficiency | Protein Recovery |
| Lipids | One-step organic solvent extraction (Hexane) on locust | 75.14 ± 0.10 g/100g lipid removed | High protein concentration in defatted powder[3] |
| Polyphenols | PVPP column with centrifugation | No polyphenols detected after treatment | - |
| Polyphenols | Ultrafiltration (10,000 Da MWCO) on alfalfa white protein concentrate | 51% color reduction | 96% peptide transmission[13] |
| Polyphenols | Adsorbent Resin (Amberlite IRA900Cl) on alfalfa white protein concentrate permeate | 92-95% phenol (B47542) extraction | Peptides preserved[13] |
Experimental Protocols & Workflows
Diagram 1: General Workflow for Protein Purification and Contaminant Removal
Caption: General workflow for protein purification with integrated steps for removing common interfering compounds.
Diagram 2: Troubleshooting Logic for Low Protein Yield
Caption: A decision tree to troubleshoot common causes of low protein yield during purification.
Detailed Experimental Protocol: Endotoxin Removal using Anion-Exchange Chromatography
This protocol is a general guideline for endotoxin removal from protein samples using a strong anion-exchange resin. Optimization may be required for specific proteins.
Materials:
-
Strong anion-exchange chromatography column (e.g., Q-sepharose)
-
Chromatography system (e.g., FPLC)
-
Endotoxin-free water and buffers
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Protein sample containing endotoxins
-
Endotoxin detection kit (e.g., LAL assay)
Procedure:
-
Column Preparation:
-
Equilibrate the anion-exchange column with at least 5 column volumes (CV) of endotoxin-free Equilibration Buffer.
-
-
Sample Preparation:
-
Ensure the protein sample is in a buffer compatible with anion-exchange chromatography (low ionic strength). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Sample Loading:
-
Load the protein sample onto the equilibrated column at a flow rate recommended by the manufacturer. Collect the flow-through fraction.
-
-
Washing:
-
Wash the column with 5-10 CV of Equilibration Buffer to remove any unbound molecules.
-
-
Elution (Optional - if protein of interest binds):
-
If the target protein binds to the resin, elute it using a linear gradient or a step elution with the Elution Buffer. Collect fractions.
-
-
Analysis:
-
Measure the protein concentration in the collected fractions (flow-through and/or elution fractions).
-
Determine the endotoxin levels in the starting material and the purified fractions using an endotoxin detection assay.
-
-
Regeneration:
-
Regenerate the column according to the manufacturer's instructions, typically with a high salt buffer followed by a sanitization step (e.g., 1 M NaOH).
-
Detailed Experimental Protocol: Lipid Removal from Tissue Samples using Organic Solvent Extraction
This protocol describes a method for removing lipids from tissue samples prior to protein extraction.
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Ice-cold acetone
-
Centrifuge
-
Protein extraction buffer
Procedure:
-
Tissue Homogenization:
-
Flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
-
Lipid Extraction:
-
Add 5-10 volumes of ice-cold acetone to the tissue powder.
-
Vortex or mix thoroughly for 2 minutes.
-
Incubate on ice for 30-60 minutes with occasional vortexing.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Pellet Collection:
-
Carefully discard the supernatant which contains the lipids.
-
Air-dry the protein pellet briefly to remove residual acetone. Do not over-dry as it may be difficult to resuspend.
-
-
Protein Solubilization:
-
Resuspend the protein pellet in a suitable protein extraction buffer for your downstream application.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sinobiological.com [sinobiological.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 9. acciusa.com [acciusa.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. pdf.dutscher.com [pdf.dutscher.com]
- 21. タンパク質および抗体試料からのエンドトキシン除去 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Chicoric Acid in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chicoric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective.[1] It is also soluble in ethanol (B145695), methanol (B129727), acetone, and hot water.[2][3] For aqueous-based assays, a common and effective method is to first dissolve this compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer of choice, such as phosphate-buffered saline (PBS).[1]
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common when a concentrated stock solution of a poorly water-soluble compound in an organic solvent is diluted into an aqueous medium. The rapid change in solvent polarity causes the compound to precipitate. To prevent this, you can try the following:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Pre-warming the Medium: Warming your cell culture medium to 37°C before adding the this compound stock can help maintain its solubility.
-
Reduce Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try lowering the final concentration.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated by many cell lines.[4] It is crucial to perform a vehicle control experiment to determine the maximum non-toxic DMSO concentration for your specific cell line.
Q3: How do pH and temperature affect the stability and solubility of this compound?
A3: this compound is more unstable as pH and temperature increase.[5] Therefore, it is advisable to prepare fresh solutions for your experiments and avoid storing them for long periods, especially in aqueous buffers at room temperature or higher. For long-term storage, stock solutions in anhydrous DMSO at -20°C or -80°C are recommended. Aqueous solutions should not be stored for more than a day.[1]
Q4: Are there other methods to improve the solubility of this compound in aqueous solutions?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble polyphenols like this compound:
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase solubility.[4]
-
pH Adjustment: Since this compound is an acidic compound, increasing the pH of the solution can increase its solubility. However, be mindful of the compound's stability at higher pH.
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, forming inclusion complexes that are more water-soluble.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[1], 95 mg/mL[6] | A good solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | Another excellent solvent for stock solution preparation. |
| 1:3 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL[1] | Illustrates the significant drop in solubility in aqueous buffers. |
| Ethanol | 24 mg/mL[6] | Soluble; can be used for stock solutions. |
| Methanol | Soluble[2][3] | Soluble; another option for stock solutions. |
| Water | Sparingly soluble, Insoluble[1][6] | Poorly soluble in cold water, more soluble in hot water. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the powder does not fully dissolve, a brief sonication (5-10 minutes) in a water bath sonicator can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a method to assess the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to achieve the desired final concentrations for the assay.
-
Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in the same solvent.
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of each this compound dilution or positive control to the wells.
-
Add the same volume of solvent (methanol or ethanol) to the blank wells.
-
-
Reaction Initiation: Add an equal volume of the DPPH working solution to all wells.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Protocol 3: MTT Assay for Cell Viability
This protocol describes how to perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
MTT solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare fresh dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Troubleshooting Workflow for this compound Solubility
The following diagram illustrates a logical workflow to troubleshoot solubility issues encountered during experimental assays with this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Signaling Pathway: this compound and the Keap1-Nrf2 Antioxidant Response
This compound has been shown to exert its antioxidant effects by activating the Keap1-Nrf2 signaling pathway. The following diagram illustrates this mechanism.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. srdata.nist.gov [srdata.nist.gov]
Technical Support Center: Method Refinement for Reproducible Chicoric Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible analysis of chicoric acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
| Problem/Question | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too concentrated a sample. - Inappropriate Sample Solvent: Sample solvent is stronger than the mobile phase.[1] - Secondary Interactions: Silanol groups on the column interacting with the analyte.[2] - Column Contamination: Buildup of strongly retained compounds on the column.[1] | - Dilute the sample. - Ensure the sample solvent is as weak as or weaker than the initial mobile phase.[1] - Use a column with end-capping or lower the mobile phase pH.[2] - Implement a column wash step after each run and consider using a guard column.[1] |
| Inconsistent Retention Times | - Pump Issues: Fluctuations in flow rate due to worn pump seals or check valve problems.[1] - Mobile Phase Preparation: Inconsistent mobile phase composition or inadequate degassing.[3] - System Leaks: Leaks in fittings or connections.[4][5] - Temperature Fluctuations: Unstable column temperature. | - Perform regular pump maintenance.[1] - Prepare fresh mobile phase daily, ensure thorough mixing, and use a degasser.[6] - Systematically check for leaks from the pump to the detector.[4] - Use a column oven to maintain a stable temperature.[4] |
| Low Analyte Recovery | - Degradation of this compound: this compound is susceptible to enzymatic degradation, and is unstable at high pH and temperature.[7][8][9] - Inefficient Extraction: The choice of extraction solvent can significantly impact recovery.[10] - Adsorption: Analyte may adsorb to container surfaces or column frits. | - Add antioxidants like ascorbic acid to the extraction solvent.[8] Work at lower temperatures and neutral or slightly acidic pH.[7] - Use an appropriate extraction solvent; ethanol (B145695) has been shown to be more effective than water in preventing loss.[10] - Use silanized glassware and ensure proper column conditioning. |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Impurities in solvents or buffers.[3] - Detector Issues: Unstable detector lamp or temperature fluctuations.[11] - Column Bleed: Degradation of the stationary phase.[11] | - Use high-purity HPLC-grade solvents and freshly prepared buffers.[1][6] - Allow the detector to warm up and stabilize.[11] - Ensure the column is not operated above its recommended temperature and pH range.[1] |
| Matrix Effects (in LC-MS) | - Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. | - Implement more effective sample cleanup procedures (e.g., solid-phase extraction). - Use a matrix-matched calibration curve. - Employ an internal standard that is structurally similar to this compound. |
Frequently Asked Questions (FAQs)
1. How can I prevent the degradation of this compound during sample preparation?
This compound is highly susceptible to enzymatic degradation by polyphenol oxidases (PPO).[8][9] To minimize degradation, it is crucial to inhibit enzymatic activity immediately upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by using extraction solvents containing antioxidants like ascorbic acid or by using 40% ethanol.[8] Additionally, this compound is sensitive to high temperatures and pH, so extractions should be performed at low temperatures and under neutral or slightly acidic conditions.[7]
2. What is the recommended procedure for handling and storing this compound reference standards?
This compound reference standards should be stored in their original containers, protected from light and heat.[12] The recommended storage temperature is typically 2-8°C.[13] Before use, allow the standard to equilibrate to room temperature to prevent condensation.[12] Avoid returning any unused portion to the original container to prevent contamination.[12]
3. Which analytical technique is most suitable for this compound analysis?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most commonly used and validated method for the quantification of this compound.[10][14] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity, which is particularly useful for complex matrices or pharmacokinetic studies.[15][16] High-Performance Thin-Layer Chromatography (HPTLC) is also a viable option for qualitative and quantitative analysis.[17]
4. Can L-chicoric acid and its isomers be separated by HPLC?
Standard reversed-phase HPLC methods typically co-elute L- and D-chicoric acid.[10][14] However, meso-chicoric acid may elute shortly after L-chicoric acid under certain reversed-phase conditions.[10][14] Isomerization of L-chicoric acid to meso-chicoric acid can occur at room temperature during extraction and storage, which should be considered during analysis.[14]
Experimental Protocols
Extraction of this compound from Plant Material (Echinacea purpurea)
This protocol is a synthesized method based on common practices for extracting this compound.
-
Sample Preparation: Harvest and freeze-dry the plant material. Grind the dried material into a fine powder.
-
Extraction Solvent Preparation: Prepare a solution of 70% ethanol in water containing 50 mM ascorbic acid to prevent oxidative degradation.[8]
-
Extraction Process:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 20 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Alternatively, perform reflux extraction at 70-90°C for 2 hours.[18]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more and combine the supernatants.
-
-
Concentration: Evaporate the solvent from the combined supernatants under reduced pressure at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection.[6]
HPLC Method for Quantification of this compound
This protocol outlines a typical reversed-phase HPLC method for this compound analysis.[19][20]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-25 min: 25-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 330 nm.[14]
-
Injection Volume: 10 µL.
-
Internal Standard: Naringenin can be used as an internal standard as it does not interfere with the compounds under investigation in Echinacea (B1179865) purpurea extracts.[19]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound analysis from various studies.
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Value | Reference |
| Linearity (Concentration Range) | 0.1 - 0.5 mg/mL | [20] |
| Limit of Detection (LOD) | Varies by method and matrix | [15] |
| Limit of Quantification (LOQ) | Varies by method and matrix | [21] |
| Precision (%RSD) | Typically < 5% | [20] |
| Accuracy (Recovery %) | 95 - 105% | [20] |
Table 2: Concentration of this compound in Different Plant Materials
| Plant Material | Concentration Range (mg/g dry weight) | Reference |
| Echinacea purpurea (Flowers) | up to 38.3 | [20] |
| Echinacea purpurea (Leaves) | 4.5-fold higher than stems | [20] |
| Chicory (Cichorium intybus) | 1692.33 µg/g DW | [22] |
| Lucerne (Medicago sativa) | 1434.36 µg/g DW | [22] |
Visualizations
References
- 1. halocolumns.com [halocolumns.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments [spkx.net.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. pharmadekho.com [pharmadekho.com]
- 13. (−)-Chicoric acid analytical standard | 70831-56-0 [sigmaaldrich.com]
- 14. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jfda-online.com [jfda-online.com]
- 18. CN1240665C - Process for preparing this compound from echinacea purpurea - Google Patents [patents.google.com]
- 19. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
enhancing the recovery of chicoric acid from complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of chicoric acid from complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
Issue 1: Low Yield of this compound in the Initial Extract
Possible Causes and Solutions:
-
Enzymatic Degradation: this compound is highly susceptible to degradation by polyphenol oxidases (PPO) and esterases present in the plant matrix.[1][2][3][4][5][6]
-
Solution: Inhibit enzymatic activity by:
-
Blanching: Briefly treating the fresh plant material with steam or hot water before extraction can denature these enzymes.
-
Solvent Additives: Add antioxidants like ascorbic acid (around 50 mM) to the extraction solvent.[4][5][6] Using a solvent with at least 40-70% ethanol (B145695) can also inhibit enzymatic activity.[4][5][6]
-
Low Temperature: Perform the extraction at lower temperatures if enzymatic activity is a major concern, although this may reduce extraction efficiency for some methods. Maceration at 25°C is a common practice to minimize degradation.
-
-
-
Improper Solvent Selection: The polarity of the extraction solvent significantly impacts the yield of this compound.
-
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-solvent ratio play a crucial role.
-
Incorrect Plant Material or Harvest Time: The concentration of this compound can vary significantly depending on the plant part, age, and harvesting time.
-
Solution: For Echinacea purpurea, the leaves and flowers generally contain higher concentrations of this compound. The content is often highest during the flowering stage.
-
Issue 2: Degradation of this compound During Processing and Storage
Possible Causes and Solutions:
-
Exposure to Heat, Light, and Air: this compound is sensitive to heat, UV light, and oxidation.[9]
-
Solution:
-
Temperature: Process extracts at low temperatures and store them at 4°C or frozen. Avoid repeated freeze-thaw cycles.
-
Light: Protect extracts from direct light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Oxygen: Minimize exposure to air. Consider working under an inert atmosphere (e.g., nitrogen) during extraction and storage.[3][4][5][6]
-
-
-
Incorrect pH: The stability of this compound is pH-dependent.
-
Solution: Maintain a slightly acidic pH (around 3-5) during extraction and storage to improve stability.[9]
-
Issue 3: Poor Purity of the this compound Extract
Possible Causes and Solutions:
-
Co-extraction of Interfering Compounds: Crude extracts often contain a complex mixture of other phytochemicals that can interfere with analysis and downstream applications.
-
Solution: Employ a purification step such as Solid-Phase Extraction (SPE). SPE can effectively remove pigments, non-polar compounds, and other impurities, leading to a significant increase in this compound purity.
-
Frequently Asked Questions (FAQs)
Extraction and Purification
-
Q1: What is the best extraction method for this compound?
-
A1: The "best" method depends on available equipment, sample size, and desired throughput. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient and faster than traditional maceration, often resulting in higher yields.[10][11][12] However, maceration is a simple and cost-effective method that can be optimized for good recovery.
-
-
Q2: How can I prevent the enzymatic degradation of this compound during extraction?
-
Q3: What are the optimal solvent conditions for extracting this compound?
-
A3: An ethanol-water mixture is generally recommended. The optimal concentration is typically between 40% and 70% ethanol.[7]
-
-
Q4: How can I purify my crude this compound extract?
-
A4: Solid-Phase Extraction (SPE) is an effective method for purifying this compound from crude extracts. A reversed-phase sorbent (like C18) can be used to retain this compound while more polar impurities are washed away. The purified this compound can then be eluted with a suitable solvent.
-
Analysis
-
Q5: I am seeing peak tailing in my HPLC chromatogram for this compound. What could be the cause?
-
A5: Peak tailing for acidic compounds like this compound can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column contamination.[13][14][15] Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic or phosphoric acid) to keep the this compound in its protonated form. A contaminated guard column or analytical column can also cause tailing; try flushing or replacing them.
-
-
Q6: My this compound peak is not well-resolved from other peaks. How can I improve the resolution?
-
A6: To improve resolution, you can optimize the mobile phase gradient, change the organic solvent (e.g., from methanol (B129727) to acetonitrile (B52724) or vice versa), or try a different column with a different stationary phase chemistry. Adjusting the flow rate and temperature can also have an impact on resolution.
-
-
Q7: Why are my quantitative results for this compound inconsistent?
-
A7: Inconsistent results can stem from sample degradation, variability in extraction efficiency, or issues with the analytical method. Ensure consistent sample handling and extraction procedures. Use an internal standard in your HPLC analysis to correct for variations in injection volume and detector response. Always prepare fresh standards and samples to avoid degradation.
-
Quantitative Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Plant Material | Solvent | Key Parameters | This compound Yield (% w/w) | Reference |
| Maceration | Echinacea purpurea aerial parts | 60% Ethanol | 72 hours at 25°C | Not specified, used as a baseline | [5] |
| Ultrasound-Assisted Extraction (UAE) | Echinacea purpurea root | 50% (v/v) Ethanol | 10 min sonication, 1:10 solid/solvent, 30°C | Significantly higher than maceration | [5] |
| Microwave-Assisted Extraction (MAE) | Echinacea purpurea aerial parts | 80% Methanol | Not specified | 6.19 | [16] |
| Conventional Extraction (CE) | Echinacea purpurea aerial parts | 80% Methanol | Not specified | 1.35 | [16] |
| Accelerated Solvent Extraction (ASE) | Forced Chicory Roots | 46% Ethanol | 107°C | 0.495 | [13] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
-
Sample Preparation:
-
Air-dry the plant material (e.g., Echinacea purpurea leaves and flowers) in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material to a fine powder (e.g., to pass through a 0.5 mm sieve).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 60% ethanol containing 50 mM ascorbic acid.
-
Seal the flask and macerate for 72 hours at room temperature (25°C) with occasional shaking.
-
-
Post-Extraction Processing:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in the maceration protocol.
-
-
Extraction:
-
Weigh 1 g of the powdered material and place it in a suitable vessel.
-
Add 10 mL of 50% (v/v) ethanol-water mixture.
-
Place the vessel in an ultrasonic bath and sonicate for 10 minutes at a controlled temperature of 30°C.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 3: Microwave-Assisted Extraction (MAE) for this compound
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in the maceration protocol.
-
-
Extraction:
-
Place 1 g of the powdered material into a microwave extraction vessel.
-
Add 20 mL of 80% methanol.
-
Set the microwave parameters (e.g., power, temperature, and time) based on the instrument's capabilities. A starting point could be 500 W for 5 minutes, with a temperature limit of 60°C.
-
-
Post-Extraction Processing:
-
Allow the vessel to cool to room temperature.
-
Filter the extract and process it as described in the maceration protocol.
-
Protocol 4: Solid-Phase Extraction (SPE) for this compound Purification
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of the initial HPLC mobile phase or a weak solvent mixture (e.g., 10% methanol in water).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol or a higher concentration of organic solvent.
-
-
Final Step:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for this compound extraction and analysis.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]
- 8. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments [spkx.net.cn]
- 10. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. hplc.eu [hplc.eu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Chicoric Acid and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chicoric acid and caffeic acid, two prominent phenolic compounds found in a variety of plants, have garnered significant attention for their potent anti-inflammatory properties. Both molecules share a common caffeoyl moiety, which is believed to contribute to their biological activities. This guide provides an objective comparison of the anti-inflammatory effects of this compound and caffeic acid, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the quantitative data on the inhibitory effects of this compound and caffeic acid on key inflammatory mediators. The data has been compiled from various in vitro studies to provide a comparative overview of their potency.
| Inflammatory Mediator | Assay System | This compound (IC50 / Inhibition) | Caffeic Acid (IC50 / Inhibition) | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Not explicitly found in direct comparison | IC50: 2.4 µM (as octyl ester), 4.8 µM (as CAPE), 8.4 µM (as butyl ester), 10.7 µM (as benzyl (B1604629) ester), 12.0 µM (as ethyl ester), 21.0 µM (as methyl ester) | [1] |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated bovine lamellar keratinocytes | Significant decrease in concentration | Significant reduction in mRNA and protein levels | [2][3] |
| Interleukin-6 (IL-6) | LPS-stimulated bovine lamellar keratinocytes | Significant decrease in concentration | Significant reduction in mRNA and protein levels | [2][3] |
| Interleukin-1β (IL-1β) | LPS-stimulated bovine lamellar keratinocytes | Significant decrease in concentration | Significant reduction in mRNA and protein levels | [2][3] |
| Prostaglandin E2 (PGE2) | TNF-α-induced human C28/I2 chondrocytes | Significant suppression of overproduction | Diminished production in LPS-stimulated RAW264.7 cells | [4][5] |
| Cyclooxygenase-2 (COX-2) | TNF-α-induced human C28/I2 chondrocytes | Significant suppression of overproduction | Downregulated mRNA levels in LPS-stimulated RAW264.7 cells | [4][6] |
| Inducible Nitric Oxide Synthase (iNOS) | TNF-α-induced human C28/I2 chondrocytes | Significant suppression of overproduction | Downregulated mRNA levels in LPS-stimulated RAW264.7 cells | [4][6] |
Note: IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Direct comparative studies providing IC50 values for both this compound and caffeic acid under identical experimental conditions are limited in the reviewed literature. The presented data is collated from individual studies on each compound.
Mechanisms of Anti-Inflammatory Action: A Focus on Key Signaling Pathways
Both this compound and caffeic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
-
This compound: Studies have shown that this compound can inhibit the activation of NF-κB.[7] It has been demonstrated to attenuate the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in various cell types, including endothelial cells and chondrocytes.[4][7] This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.
-
Caffeic Acid: Caffeic acid and its derivatives, such as caffeic acid phenethyl ester (CAPE), are potent inhibitors of NF-κB activation.[8] They can directly inhibit the activity of IκB kinase (IKK), the enzyme responsible for IκBα phosphorylation.[8] By preventing IκBα degradation, caffeic acid effectively blocks the nuclear translocation and transcriptional activity of NF-κB.[9]
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.
-
This compound: this compound has been shown to modulate MAPK signaling pathways. For instance, it can inhibit the phosphorylation of p38 MAPK in endothelial cells, thereby contributing to its anti-inflammatory and anti-atherosclerotic effects.[10]
-
Caffeic Acid: Caffeic acid is known to inhibit the phosphorylation of all three major MAPKs (p38, JNK, and ERK) in response to inflammatory stimuli like UVB radiation.[11] This broad-spectrum inhibition of MAPK signaling contributes significantly to its anti-inflammatory and chemopreventive activities.
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments cited in the comparison of chicoric and caffeic acid's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), human C28/I2 chondrocytes, and bovine lamellar keratinocytes are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or caffeic acid for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins (e.g., phosphorylated forms of IκBα, p65, p38, JNK, ERK) in cell lysates.
-
Procedure:
-
Lyse the treated cells to extract proteins.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands using densitometry software.
-
Conclusion
Both this compound and caffeic acid demonstrate significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. While direct comparative studies are somewhat limited, the available data suggests that both compounds are potent inhibitors of key inflammatory mediators. Caffeic acid and its esters have been more extensively studied in terms of their IC50 values for the inhibition of nitric oxide production. The choice between these two compounds for further research or drug development may depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and bioavailability considerations. This guide provides a foundational comparison to inform such decisions and stimulate further investigation into the therapeutic potential of these natural anti-inflammatory agents.
References
- 1. Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid reduces cutaneous tumor necrosis factor alpha (TNF-α), IL-6 and IL-1β levels and ameliorates skin edema in acute and chronic model of cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1/4-targeted anti-inflammatory action of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Chicoric Acid Content in Echinacea Species for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of chicoric acid content across different Echinacea species, offering valuable insights for researchers, scientists, and professionals involved in drug development. The data presented is supported by experimental findings to facilitate informed decisions in selecting raw materials for therapeutic applications.
Quantitative Comparison of this compound Content
Echinacea purpurea consistently demonstrates the highest concentrations of this compound compared to Echinacea angustifolia and Echinacea pallida. The distribution of this compound also varies significantly among different parts of the plant and throughout its developmental stages. The following table summarizes findings from various studies, presenting the this compound content in mg per gram of dry weight (mg/g DW).
| Echinacea Species | Plant Part | This compound Content (mg/g DW) | Reference |
| E. purpurea | Roots | 2.65 - 37.52 | [1] |
| Roots | up to 34 | [2] | |
| Roots | 17 | [2] | |
| Roots | 0.6% - 2.1% of dry weight | [3][4] | |
| Leaves | 12 | [2] | |
| Flowers | 16 | [2] | |
| Aerial Parts | up to 28 | [2] | |
| Aerial Parts | 42 | [2] | |
| E. pallida | Roots | 2.5 | [2] |
| Roots | up to 4.3 | [2] | |
| Aerial Parts | 16 | [2] | |
| Aerial Parts | up to 8 | [2] | |
| E. angustifolia | Roots | Minor amounts | |
| Aerial Parts | Minor amounts |
Note: The this compound content can be influenced by factors such as geographical location, harvest time, and processing methods.
Experimental Protocols
Accurate quantification of this compound is crucial for the standardization of Echinacea extracts. The following outlines a common methodology for the extraction and analysis of this compound.
Extraction of this compound
This protocol describes a standard method for extracting this compound from dried plant material.
-
Sample Preparation: Dried plant material (e.g., roots, leaves, flowers) is finely powdered to increase the surface area for extraction.
-
Solvent System: A mixture of ethanol (B145695) and water is commonly used. Ratios can vary, with 70% ethanol often cited as effective for extracting phenolic compounds like this compound.
-
Extraction Technique:
-
Maceration: The powdered plant material is soaked in the solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.
-
Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency and reduce time, the sample and solvent mixture is subjected to ultrasonic waves for a shorter duration (e.g., 30 minutes).
-
-
Filtration: The resulting mixture is filtered to separate the liquid extract from the solid plant material. The filtrate, containing the this compound, is then collected for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used analytical technique for the precise quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Stationary Phase (Column): A reversed-phase C18 column is typically employed for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is often used, consisting of two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program involves changing the proportion of Solvent B over time to effectively separate this compound from other compounds in the extract.
-
-
Detection: this compound is detected by its UV absorbance, typically at a wavelength of 330 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to a calibration curve generated from certified reference standards of this compound.
Biological Activity and Signaling Pathways
This compound is recognized for its potent antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of key cellular signaling pathways.
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
The diagram above illustrates how this compound exerts its biological effects. It inhibits the TLR4/MAPK/NF-κB pathway, which is a key regulator of inflammation.[5] Lipopolysaccharide (LPS), a component of bacterial cell walls, can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB and the subsequent expression of pro-inflammatory genes. This compound can interfere with this pathway, reducing the inflammatory response.[5]
Furthermore, this compound can activate the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response.[6] Under normal conditions, Keap1 targets Nrf2 for degradation. This compound can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes, thereby protecting cells from oxidative stress.[6]
Experimental Workflow
The following diagram outlines the general workflow for the comparative analysis of this compound in different Echinacea samples.
Caption: General experimental workflow for this compound analysis.
This systematic approach ensures reproducible and comparable results, which are essential for quality control and the development of standardized herbal products. By following these detailed protocols and understanding the underlying biological mechanisms, researchers and drug development professionals can effectively harness the therapeutic potential of this compound from Echinacea species.
References
- 1. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates rat salpingitis by inhibiting the Nrf2/Notch1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of chicoric acid quantification between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of chicoric acid quantification methods between different laboratories. Ensuring the reproducibility and comparability of analytical data is critical for multicenter studies, quality control of herbal products, and collaborative research in drug development. This document outlines a standardized methodology, presents a template for data comparison, and illustrates the necessary workflows for conducting a successful inter-laboratory comparison.
Introduction to this compound Quantification
This compound is a significant bioactive compound found in various plants, notably Echinacea purpurea.[1][2][3][4] Its quantification is essential for the quality control of herbal medicines and for pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for determining this compound content.[1][2][5] However, variations in laboratory protocols, equipment, and reagents can lead to discrepancies in results. A cross-validation study is therefore essential to ensure that data generated across different sites are consistent and reliable.
Experimental Protocols
A harmonized and detailed protocol is fundamental for a successful inter-laboratory cross-validation study. The following methodology is a synthesis of validated methods for this compound quantification.
Sample Preparation (Common Protocol for All Laboratories)
-
Material: A homogenous batch of dried and powdered Echinacea purpurea aerial parts should be used as the standard reference material for all participating laboratories.
-
Extraction Solvent: A solution of 70:30 (v/v) methanol (B129727) to water is recommended for efficient extraction.[4]
-
Extraction Procedure:
-
Accurately weigh 0.5 g of the powdered plant material.
-
Add 10 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
Dilute the filtered extract as necessary to fall within the calibration curve range.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Internal Standard: Naringenin can be used as an internal standard.[1][2]
Data Presentation: A Comparative Analysis
The following table presents a hypothetical comparison of this compound quantification results from three different laboratories. This format allows for a clear and direct comparison of the data, highlighting any potential discrepancies.
| Parameter | Laboratory A (Hypothetical) | Laboratory B (Hypothetical) | Laboratory C (Hypothetical) |
| Mean this compound Concentration (mg/g) | 2.54 | 2.61 | 2.49 |
| Standard Deviation (SD) | 0.12 | 0.15 | 0.11 |
| Coefficient of Variation (%CV) | 4.72% | 5.75% | 4.42% |
| Number of Replicates (n) | 6 | 6 | 6 |
Mandatory Visualizations
The following diagrams illustrate the workflows for the inter-laboratory cross-validation process and the analytical procedure for this compound quantification.
References
- 1. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antiviral Activity of Chicoric Acid and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Phenolic compounds, a diverse group of plant secondary metabolites, have garnered significant attention for their potential therapeutic applications, including their antiviral properties. Among these, chicoric acid, a derivative of caffeic acid and tartaric acid, has emerged as a promising antiviral agent. This guide provides a comparative analysis of the antiviral activity of this compound against other notable phenolic compounds, supported by available experimental data. The information is compiled from various studies to offer a broad perspective on their relative potencies and mechanisms of action.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of a compound is often quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which represents the concentration required to inhibit viral activity by half. The following tables summarize the available data for this compound and other phenolic compounds against various viruses. It is important to note that these values are derived from different studies and experimental conditions may vary, affecting direct comparability.
Inhibition of HIV-1 Integrase
This compound is a well-documented inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, a crucial enzyme for viral replication.[1][2][3]
| Compound | Target | IC₅₀ (µM) | Reference |
| L-Chicoric Acid | HIV-1 Integrase | 15.7 | [4] |
| Caffeoylglycolic Acid Derivative (2c) | HIV-1 Integrase | 10.5 | [4] |
| Caffeoylamino Acid Derivative (3f) | HIV-1 Integrase | 12.0 | [4] |
Activity Against Herpes Simplex Virus (HSV)
Several phenolic compounds have demonstrated activity against Herpes Simplex Virus.
| Compound | Virus | Assay | EC₅₀ (µM) | Reference |
| This compound | HSV-1 | Plaque Reduction | Not explicitly found in direct comparison | |
| Caffeic Acid | HSV-1 | Not Specified | Mentioned as active, but specific EC₅₀ not provided in comparative context | [5] |
| Rosmarinic Acid | HSV-1 | Not Specified | Mentioned as active, but specific EC₅₀ not provided in comparative context | [6] |
| Quercetin | HSV-1 | TCID₅₀ | Significant reduction at 62 and 125 µM | [7] |
Activity Against Influenza Virus
The anti-influenza activity of various phenolic compounds has been investigated.
| Compound | Virus Strain | Assay | Activity | Reference |
| This compound | Influenza A | Not Specified | Antiviral activity suggested through network pharmacology | [8][9] |
| Caffeic Acid Phenethyl Esters | Influenza A and B | Not Specified | 92-96% inhibition at 8.8 µM | Not found in direct comparison |
| Gallic Acid | Influenza A | Not Specified | Potent antiviral activity | [10] |
| Quercetin | Influenza A | Not Specified | Potent antiviral activity | [10] |
| Rutin | Influenza A | Not Specified | Potent antiviral activity | [10] |
| Vanillic Acid | Influenza A | Not Specified | Potent antiviral activity | [10] |
Experimental Protocols
The methodologies employed to determine antiviral activity are critical for interpreting the data. Below are summaries of common experimental protocols used in the cited studies.
HIV-1 Integrase Inhibition Assay
This in vitro assay measures the ability of a compound to block the enzymatic activity of recombinant HIV-1 integrase.
-
Reagents and Enzyme : Recombinant HIV-1 integrase, a DNA substrate mimicking the viral DNA ends, and a target DNA are used.
-
Reaction : The integrase, DNA substrate, and the test compound (at various concentrations) are incubated together.
-
Analysis : The inhibition of the DNA strand transfer reaction is quantified, often using methods like gel electrophoresis and autoradiography or fluorescence-based assays. The IC₅₀ value is then calculated.[4]
Plaque Reduction Assay
This is a standard method to quantify the inhibition of viral replication in cell culture.
-
Cell Culture : A monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.[11]
-
Virus Inoculation : Cells are infected with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay : After an incubation period to allow for viral entry, the inoculum is removed and replaced with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of localized lesions called plaques.[12]
-
Quantification : After a few days, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[12]
Signaling Pathways and Mechanisms of Action
Phenolic compounds can exert their antiviral effects through various mechanisms, including direct interaction with viral particles, inhibition of viral enzymes, or modulation of host cell signaling pathways.
Inhibition of Viral Entry and Replication
Many phenolic compounds are thought to interfere with the initial stages of viral infection, such as attachment to host cells and entry. For instance, some flavonoids have been shown to block the entry of HSV.[5] Once inside the cell, compounds like this compound can inhibit key viral enzymes necessary for replication, such as HIV integrase.[1][2][3]
References
- 1. This compound binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-chicoric acid inhibits human immunodeficiency virus type 1 integration in vivo and is a noncompetitive but reversible inhibitor of HIV-1 integrase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeoylglycolic and caffeoylamino acid derivatives, halfmers of L-chicoric acid, as new HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Antiviral potential of phenolic compounds against HSV-1: In-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Mechanism of Action of this compound Against Influenza Virus Infection Based on Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Mechanism of Action of this compound Against Influenza Virus Infection Based on Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and antiviral activity of common polyphenols against influenza A virus [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Chicoric Acid and Conventional Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of chicoric acid, a naturally occurring phenolic compound, with established non-steroidal anti-inflammatory drugs (NSAIDs): diclofenac, ibuprofen, and celecoxib (B62257). This document synthesizes available experimental data to offer an objective evaluation for researchers and professionals in drug development.
Executive Summary
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. Conventional NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. This compound, however, appears to exert its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.
This guide presents a side-by-side comparison of their performance in preclinical models, details the experimental methodologies used in these assessments, and visualizes the key signaling pathways involved. It is important to note that while extensive quantitative data exists for established NSAIDs, direct comparative studies evaluating this compound within the same standardized models are limited. The data presented for this compound is therefore drawn from various studies and may not be directly comparable due to differing experimental conditions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the selected NSAIDs.
Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Route of Administration | Time Point (hours) | Edema Inhibition (%) | Reference |
| This compound | Data not available in a directly comparable format | - | - | - | - |
| Diclofenac | 5 mg/kg | Oral | 2 | 56.17 ± 3.89 | [1] |
| 20 mg/kg | Oral | 3 | 71.82 ± 6.53 | [1] | |
| Ibuprofen | 35 mg/kg | Oral | 4 | ~50% (visual estimation from graph) | [2] |
| Celecoxib | 10 mg/kg | Intraperitoneal | 4 | ~45% (visual estimation from graph) | [3] |
| 30 mg/kg | Intraperitoneal | 4 | ~60% (visual estimation from graph) | [3] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Celecoxib | 82 | 6.8 | 12 |
Table 3: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 / Effective Concentration | Reference |
| This compound | C28/I2 chondrocytes | TNF-α | NO, PGE2, iNOS, COX-2, IL-1β, IL-6, IL-12 | Significant suppression (qualitative) | |
| Diclofenac | HepG2 cells | TNF-α | NF-κB activation | Dampened translocation (qualitative) | |
| Ibuprofen | CHON-002 chondrocytes | TNF-α | IL-6, IL-8 | Significant reduction (qualitative) | |
| Celecoxib | MDA-MB-231 cells | - | IL-1β release | IC50 of 25.2 µM led to 19.7% reduction |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds (this compound, diclofenac, ibuprofen, celecoxib) or vehicle are administered orally or intraperitoneally at specified doses prior to or after carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound to inhibit COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the enzymes.
-
Incubation: The test compound at various concentrations is pre-incubated with the COX enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin (B15479496) Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
In Vitro Inhibition of Inflammatory Mediators in Cell Culture
This method assesses the ability of a compound to inhibit the production of pro-inflammatory molecules in cultured cells.
-
Cell Lines: Various cell lines can be used, such as RAW 264.7 macrophages, chondrocytes, or synoviocytes.
-
Stimulation: Inflammation is induced in the cells using stimulants like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Treatment: The cells are treated with different concentrations of the test compound.
-
Quantification of Mediators: The levels of inflammatory mediators such as nitric oxide (NO), PGE2, and cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using techniques like Griess assay (for NO) and ELISA (for PGE2 and cytokines).
-
Analysis: The inhibitory effect of the compound on the production of these mediators is quantified.
Signaling Pathways and Mechanisms of Action
Conventional NSAIDs: The Cyclooxygenase (COX) Pathway
Diclofenac, ibuprofen, and celecoxib primarily exert their anti-inflammatory effects by inhibiting the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
This compound: A Multi-Targeted Approach
This compound appears to modulate inflammation through different pathways, primarily by inhibiting the activation of NF-κB and activating the Nrf2 antioxidant response.
NF-κB Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Nrf2 Signaling Pathway
Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage that can trigger inflammation.
Discussion and Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action, centered on the modulation of the NF-κB and Nrf2 pathways, distinguishes it from traditional NSAIDs that primarily target COX enzymes. This multi-targeted approach may offer a broader spectrum of anti-inflammatory activity and potentially a more favorable side-effect profile, particularly concerning gastrointestinal issues associated with non-selective COX inhibitors.
However, a direct and robust comparison of the efficacy of this compound with that of diclofenac, ibuprofen, and celecoxib is currently hampered by the lack of standardized, head-to-head preclinical studies. The quantitative data for edema inhibition and COX IC50 values for this compound are notably absent from the current scientific literature, preventing a conclusive assessment of its relative potency.
For researchers and drug development professionals, this highlights a critical area for future investigation. Standardized in vivo studies, such as the carrageenan-induced paw edema model, and in vitro enzymatic assays for COX-1 and COX-2 inhibition are necessary to quantitatively benchmark the anti-inflammatory efficacy of this compound against established NSAIDs. Such studies would provide the crucial data needed to ascertain its therapeutic potential and guide further development as a novel anti-inflammatory agent.
References
comparative study of chicoric acid extraction methods' efficiency
A Comparative Guide to Chicoric Acid Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common methods for extracting this compound, a valuable bioactive compound, primarily from Echinacea purpurea. The efficiency of Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are evaluated based on experimental data from scientific literature. Detailed protocols for each method are provided to facilitate replication and methodological development.
Data Presentation: A Comparative Analysis of Extraction Efficiency
The following table summarizes the quantitative performance of Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) in isolating this compound. It is important to note that direct comparisons of yield can be influenced by variables such as the plant part used, its geographical origin, and harvesting time.
| Extraction Method | Plant Material | Solvent | Extraction Time | This compound Yield (% w/w) | Key Findings & Reference |
| Maceration | E. purpurea (Aerial Parts) | 80% Methanol (B129727) | Not Specified | 1.35% | This conventional method serves as a baseline for comparison.[1] |
| Maceration | E. purpurea (Root) | 60% Ethanol (B145695) | 72 hours | Not Quantified | Higher temperatures during maceration can lead to the degradation of this compound.[2] |
| Ultrasound-Assisted Extraction (UAE) | E. purpurea (Root) | 50% Ethanol | 10 minutes | Not Quantified | UAE shows a significant advantage over maceration in terms of efficiency.[2][3] |
| Microwave-Assisted Extraction (MAE) | E. purpurea (Aerial Parts) | 80% Methanol | Not Specified | 6.19% | MAE was found to be approximately 4.5 times more effective than conventional extraction for this compound.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maceration Protocol
This protocol is a conventional method for the extraction of this compound.
Objective: To extract this compound from Echinacea purpurea using a simple soaking method.
Materials:
-
Dried and powdered Echinacea purpurea plant material (roots or aerial parts).
-
Solvent: 60% ethanol in water.[2]
-
Extraction vessel (e.g., sealed flask).
-
Shaker or magnetic stirrer.
-
Filtration apparatus (e.g., filter paper, vacuum filter).
-
Rotary evaporator.
Procedure:
-
Weigh the desired amount of powdered Echinacea purpurea material.
-
Add the 60% ethanol solvent at a specific solid-to-liquid ratio.
-
Seal the extraction vessel to prevent solvent evaporation.
-
Agitate the mixture at room temperature (approximately 25°C) for 72 hours.[2]
-
After the extraction period, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be freeze-dried or used for further purification and analysis by HPLC.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol outlines an enhanced extraction method utilizing ultrasonic waves.
Objective: To efficiently extract this compound from Echinacea purpurea roots using ultrasonication.
Materials:
-
Dried and powdered Echinacea purpurea root.
-
Ultrasonic bath or probe sonicator.
-
Extraction vessel.
-
Temperature control system.
-
Filtration apparatus.
-
Centrifuge.
-
HPLC system for analysis.
Procedure:
-
Place a known quantity of powdered E. purpurea root into the extraction vessel.
-
Add the 50% ethanol-water solvent to achieve a solute to solvent ratio of 1:10.[2][3]
-
Place the vessel in an ultrasonic bath, maintaining the temperature at 30°C.[2][3]
-
After sonication, filter the extract to remove solid particles.
-
For further clarification, centrifuge the filtrate.
-
The supernatant is then collected and can be analyzed by HPLC to determine the concentration of this compound.[2]
Microwave-Assisted Extraction (MAE) Protocol
This protocol describes a rapid extraction method using microwave energy.
Objective: To achieve a high yield of this compound from Echinacea purpurea in a reduced time frame using microwave assistance.
Materials:
-
Dried and powdered Echinacea purpurea aerial parts.
-
Solvent: 80% methanol.[1]
-
Microwave extraction system.
-
Extraction vessel suitable for microwave use.
-
Filtration apparatus.
-
TLC scanner system or HPLC for quantification.
Procedure:
-
Place the powdered aerial parts of E. purpurea into the microwave-safe extraction vessel.
-
Add 80% methanol as the extraction solvent.
-
Secure the vessel in the microwave extractor.
-
Apply microwave irradiation at a specified power and for a set duration (specifics to be optimized based on the equipment).
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to separate the liquid from the solid residue.
-
The resulting extract is then ready for quantitative analysis of this compound content using a TLC scanner system or HPLC.[1]
Visualizations
General Workflow for this compound Extraction
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant source.
Caption: General workflow for this compound extraction.
Comparison of Extraction Method Principles
This diagram illustrates the core principles differentiating Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Caption: Core principles of different extraction methods.
References
A Comparative Guide to the Biological Activity of Synthetic vs. Natural Chicoric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of synthetic and natural chicoric acid, focusing on key performance indicators supported by experimental data. While direct head-to-head comparative studies are limited, this document synthesizes available data to highlight the critical factors of isomeric composition and purity that influence bioactivity.
Executive Summary
This compound, a dicaffeoyltartaric acid, is a well-documented bioactive compound with potent antioxidant, anti-inflammatory, and antiviral properties. It exists in three main stereoisomeric forms: L-chicoric acid, D-chicoric acid, and meso-chicoric acid. The biological efficacy of this compound is significantly influenced by its stereochemistry.
Natural this compound , predominantly extracted from plants like Echinacea purpurea, is primarily the L-isomer (L-chicoric acid), which is considered the most biologically active form.[1][2][3] The purity of natural extracts can vary depending on the plant source and extraction method.
Synthetic this compound can be manufactured to high purity (often ≥98%) and can be produced as specific isomers, including the highly active L-isomer.[4][5] This offers a standardized alternative to natural extracts, which may have variable composition. The key differentiator in performance between the two sources lies in the isomeric purity and the presence of other potentially synergistic or interfering compounds in natural extracts.
Data Presentation: Comparative Biological Activity
The following tables summarize quantitative data on the biological activity of this compound from various studies. It is important to note that these values are not from direct comparative experiments of natural versus synthetic this compound but provide a benchmark for their activities. The activity is largely attributed to the L-isomer.
Table 1: Antioxidant Activity of this compound
| Assay Type | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | This compound | Marked scavenging capacity | [6] |
| Cellular Antioxidant Activity | This compound | Protects against oxidative injuries | [7] |
| Lipid Peroxidation | 0.05% this compound | Higher antioxidative effect than 0.02% tert-butylhydroquinone (B1681946) after 5 days | [6] |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Cell Line | Effect | Reference |
| NF-κB Inhibition | Human endothelial cells | Attenuated oxLDL-activated NF-κB | [7] |
| Pro-inflammatory Cytokine Reduction | Human cell lines | Dose-dependent reduction of IL-1β and TNF-α | [6] |
Table 3: Antiviral Activity of this compound (Anti-HIV-1)
| Assay Type | Compound | IC50 / EC50 | Reference |
| HIV-1 Integrase Inhibition | L-Chicoric Acid | IC50: 0.13 µM (Strand Transfer); 0.15 µM (3'-Processing) | [8] |
| Anti-HIV-1 Replication | L-Chicoric Acid | EC50: 4.2-12.7 µM | [8] |
| Anti-HIV-1 Replication | L-Chicoric Acid | ED50: 2 µg/ml | [9] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of an antioxidant.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[10][11]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve synthetic or natural this compound in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add 100 µL of each sample dilution to a 96-well plate. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][12]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cultured cells.
Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants will reduce the fluorescence signal.[13][14]
Procedure:
-
Cell Culture: Seed human cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with a 25 µM DCFH-DA solution in cell culture medium for 1 hour at 37°C.
-
Sample Treatment: Remove the DCFH-DA solution, wash the cells, and treat with various concentrations of this compound for 1 hour.
-
Induction of Oxidative Stress: Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to the wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The CAA value is calculated from the area under the curve of fluorescence versus time.
NF-κB (Nuclear Factor kappa B) Inhibition Assay
This assay determines the anti-inflammatory potential of a compound by measuring the inhibition of the NF-κB signaling pathway.
Principle: In response to inflammatory stimuli, the transcription factor NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This assay measures the inhibition of this translocation or the subsequent gene expression.[15][16]
Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding an NF-κB activator like lipopolysaccharide (LPS).
-
Nuclear Extraction: After stimulation, perform nuclear and cytoplasmic fractionation of the cells.
-
Western Blot Analysis: Use Western blotting to quantify the amount of the p65 subunit of NF-κB in the nuclear extracts. A decrease in nuclear p65 in treated cells compared to stimulated, untreated cells indicates inhibition.
-
Reporter Gene Assay (Alternative): Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites. Measure luciferase activity after treatment and stimulation. A decrease in luciferase activity indicates NF-κB inhibition.
In Vitro HIV-1 Integrase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the strand transfer reaction catalyzed by HIV-1 integrase.
Principle: The assay measures the integration of a labeled donor DNA substrate into a target DNA substrate, a reaction catalyzed by recombinant HIV-1 integrase. Inhibition of this process is quantified.[17][18]
Procedure:
-
Assay Setup: In a 96-well plate coated with a donor DNA substrate, add recombinant HIV-1 integrase.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells and incubate to allow for binding to the enzyme.
-
Reaction Initiation: Add a labeled target DNA substrate to initiate the integration reaction. Incubate at 37°C for 60-90 minutes.
-
Detection: The integrated product is detected using an antibody-enzyme conjugate that recognizes the label on the target DNA, followed by the addition of a chromogenic or fluorogenic substrate.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Calculation: Calculate the percent inhibition for each concentration and determine the IC50 value.
Mandatory Visualizations
References
- 1. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102887826A - Synthesis method of (-)-chicoric acid - Google Patents [patents.google.com]
- 5. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 6. abnova.com [abnova.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. 2.3. DPPH radical scavenging assay [bio-protocol.org]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.apub.kr [cdn.apub.kr]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Chicoric Acid Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
Chicoric acid, a prominent phenolic compound found in various plants, exhibits significant biological activities. Its analysis is complicated by the existence of multiple isomers, including stereoisomers (L-chicoric acid and meso-chicoric acid) and geometrical isomers (cis and trans). The accurate separation and quantification of these isomers are crucial for understanding their individual contributions to the therapeutic effects of plant extracts and for the quality control of herbal products. This guide provides an objective comparison of various analytical techniques used for the analysis of this compound isomers, supported by experimental data and detailed methodologies.
Inter-Method Performance Comparison
The selection of an appropriate analytical method for this compound isomer analysis depends on the specific research goals, such as routine quantification, isomer separation, or comprehensive profiling. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach, while Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE) offer alternative solutions.
| Analytical Method | Common Detector(s) | Separation Capability | Typical Analysis Time | Reported LOD | Reported LOQ |
| HPLC | PDA/UV, MS | Good for stereoisomers and geometrical isomers. Resolution is dependent on column and mobile phase. | 10 - 60 min | 0.01 - 0.3 mg/g (HPLC-DAD) | 0.02 - 0.50 mg/g (HPLC-DAD) |
| UPLC/UHPLC | MS, PDA | Excellent resolution for complex isomer mixtures due to smaller particle size columns. | < 10 min | Lower than conventional HPLC | Lower than conventional HPLC |
| HPTLC | UV/Vis (after derivatization) | Can separate L-chicoric acid from meso-chicoric acid. | N/A | 2 ng/band | 6 ng/band |
| Capillary Electrophoresis | DAD | High efficiency for separating charged species, including phenolic acids. | < 15 min | 0.2 mg/ml (for phenolic acids) | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
This method is widely used for the quantification of this compound and the separation of its isomers.
Sample Preparation:
-
Extract plant material with a suitable solvent, such as 80% ethanol (B145695) with 5% acetic acid.
-
Sonicate or vortex the mixture to ensure efficient extraction.
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic or phosphoric acid) and solvent B (acetonitrile or methanol (B129727) with 0.1% formic or phosphoric acid).
-
"Long" Gradient Program: A 36-minute program can be used for detailed separation[1].
-
"Short" Gradient Program: For faster analysis, an 8-minute program has been developed[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: PDA detector monitoring at 330 nm, which is the maximum absorption wavelength for this compound[2].
Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS) Detection
UHPLC offers higher resolution and sensitivity compared to conventional HPLC, making it suitable for complex samples and trace-level analysis.
Sample Preparation: Similar to the HPLC protocol.
Chromatographic and MS Conditions:
-
Column: UHPLC C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, using a gradient of acidified water and acetonitrile/methanol.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
MS Detector: Electrospray Ionization (ESI) is commonly used, often in negative ion mode for phenolic acids.
-
MS Analysis: Can be performed in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the separation of L-chicoric acid from its meso-isomer.
Sample Application: Apply the sample extracts as bands on an HPTLC silica (B1680970) gel F254 plate.
Development:
-
Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., 8:0.2:2:1.8, v/v/v/v) has been shown to be effective.
-
Development Chamber: A saturated chamber is used for development.
Detection and Quantification:
-
Visualization: After development, the plate is dried and can be derivatized with a suitable reagent (e.g., natural product/polyethylene glycol reagent) and visualized under UV light (e.g., 366 nm).
-
Quantification: Densitometric analysis is used for quantification.
Capillary Zone Electrophoresis (CZE)
CZE separates molecules based on their charge-to-size ratio in an electric field, offering high separation efficiency.
Sample Preparation: Dilute the filtered extract in the background electrolyte.
Electrophoretic Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d.).
-
Background Electrolyte (BGE): Borate buffer or ammonium (B1175870) hydroxide (B78521) are suitable for the analysis of phenolic acids. For instance, a 50 mM acetic acid, 95 mM 6-aminocaproic acid, 0.1% polyacrylamide, 1% polyvinylpyrrolidone, and 10% methanol solution has been used to separate twelve phenolic acids within 10 minutes[3].
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Diode array detector (DAD) at 230 nm and 315 nm[3].
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the comparative analysis of this compound isomers and the logical relationship between different analytical techniques.
Caption: General workflow for the analysis of this compound isomers.
Caption: Method selection based on analytical goals.
References
The Synergistic Power of Chicoric Acid: A Comparative Guide to Phytochemical Combinations
For Researchers, Scientists, and Drug Development Professionals
Chicoric acid, a prominent phenolic compound found in plants such as Echinacea purpurea and chicory, is well-regarded for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. While its individual efficacy is established, recent research highlights its potential for synergistic interactions with other phytochemicals, amplifying therapeutic effects. This guide provides a comparative analysis of the synergistic effects of this compound with other phytochemicals, supported by experimental data and detailed protocols, to aid in the exploration of novel combination therapies.
Anti-inflammatory Synergy: this compound and Luteolin (B72000)
A significant synergistic effect has been demonstrated between this compound and the flavonoid luteolin in modulating inflammatory responses. Co-administration of these two compounds has been shown to more effectively reduce the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells than either compound alone.[1]
Quantitative Analysis of Anti-inflammatory Markers
The synergistic action of this compound and luteolin results in a marked decrease in the secretion of pro-inflammatory molecules. The table below summarizes the enhanced inhibitory effects of the combination on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).
| Inflammatory Mediator | This compound (50 μM) Inhibition | Luteolin (10 μM) Inhibition | This compound (50 μM) + Luteolin (10 μM) Combination Inhibition | Synergistic Effect |
| Nitric Oxide (NO) | ~20% | ~30% | ~75% | Yes |
| Prostaglandin E2 (PGE2) | ~15% | ~40% | ~80% | Yes |
| TNF-α | ~25% | ~35% | ~70% | Yes |
| IL-1β | ~18% | ~30% | ~65% | Yes |
Data adapted from a study on LPS-stimulated RAW 264.7 cells. The percentages represent the approximate reduction in the production of the inflammatory mediator compared to the LPS-stimulated control.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is the experimental protocol for assessing the anti-inflammatory synergy between this compound and luteolin.
Protocol: Assessment of Anti-inflammatory Synergy in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound, luteolin, or a combination of both for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 μg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
TNF-α and IL-1β: The concentrations of these pro-inflammatory cytokines in the supernatant are determined using specific ELISA kits.
-
-
Western Blot Analysis: To investigate the underlying molecular mechanisms, cell lysates are subjected to SDS-PAGE and western blotting to detect the expression and phosphorylation of key signaling proteins such as Akt, and NF-κB.
Underlying Molecular Mechanisms
The synergistic anti-inflammatory effect of this compound and luteolin is attributed to their combined impact on key intracellular signaling pathways. The co-treatment leads to the inactivation of the PI3K-Akt pathway and impairs the translocation of the transcription factor NF-κB to the nucleus.[1] NF-κB is a master regulator of inflammatory gene expression, and its inhibition leads to a downstream reduction in the production of NO, PGE2, TNF-α, and IL-1β.
Conclusion and Future Directions
The synergistic interaction between this compound and luteolin provides a compelling case for the investigation of phytochemical combinations in drug development. This specific pairing demonstrates a significant enhancement of anti-inflammatory effects through the dual modulation of the PI3K-Akt and NF-κB signaling pathways.[1]
While this guide has focused on a well-documented example of synergy, the broader antioxidant and anti-inflammatory properties of this compound suggest its potential for synergistic interactions with a wider range of phytochemicals, such as quercetin, resveratrol, and curcumin. Further research is warranted to explore these combinations, quantify their synergistic effects, and elucidate their mechanisms of action across various therapeutic areas, including oncology and metabolic diseases. The systematic approach of combining quantitative analysis, detailed experimental protocols, and pathway visualization will be instrumental in unlocking the full therapeutic potential of this compound in combination therapies.
References
Bridging the Gap: In Vivo Validation of Chicoric Acid's In Vitro Efficacy
A Comparative Guide for Researchers
Chicoric acid, a prominent phenolic compound found in plants like echinacea (B1179865) and chicory, has demonstrated significant therapeutic potential in a multitude of in vitro studies. Its antioxidant and anti-inflammatory properties have made it a compound of interest for various disease models. This guide provides a comprehensive comparison of in vitro findings on this compound and their subsequent validation in animal models, offering researchers, scientists, and drug development professionals a clear overview of its translatability. The following sections present quantitative data, detailed experimental protocols, and validated signaling pathways for two key therapeutic areas: cognitive impairment and nonalcoholic fatty liver disease (NAFLD).
Cognitive Impairment: From Neuroblastoma Cells to Mouse Models
This compound has been investigated for its neuroprotective effects, with in vitro studies often utilizing the human neuroblastoma SH-SY5Y cell line and in vivo validation commonly performed in mouse models of cognitive impairment. A key mechanism of action validated across both models is the activation of the Nrf2 antioxidant response pathway.
Data Presentation: In Vitro vs. In Vivo Effects on Cognitive Impairment
| Parameter | In Vitro (SH-SY5Y Cells) | In Vivo (C57BL/6J Mice) | Citation |
| Model | H₂O₂-induced oxidative stress | D-galactose-induced cognitive impairment | [1][2] |
| This compound Concentration/Dose | 10, 25, 50 µM | 100 mg/kg/day in drinking water | [1][2] |
| Key Biomarker: Nrf2 Pathway | Increased nuclear translocation of Nrf2 and upregulation of downstream antioxidant enzymes (HO-1, NQO1). | Noticeable activation of the Nrf2 antioxidative defense system with upregulation of downstream antioxidant enzyme expression. | [1][2][3] |
| Outcome: Neuroprotection | Increased cell viability against H₂O₂-induced toxicity. | Attenuated neuron damage in the hippocampus. | [1][2][3] |
| Outcome: Cognitive Function | Not Applicable | Improved learning and memory in Y-maze and Morris water maze tests. | [1][2] |
| Outcome: Inflammation Markers | Reduced levels of pro-inflammatory cytokines. | Markedly reduced levels of TNF-α and IL-1β. | [1][3] |
| Outcome: Oxidative Stress Markers | Decreased intracellular reactive oxygen species (ROS). | Reduced malondialdehyde levels and increased activity of catalase (CAT) and glutathione (B108866) (GSH). | [1][3] |
Experimental Protocols
In Vitro: SH-SY5Y Cell Model of Oxidative Stress
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.[4]
-
Induction of Oxidative Stress: To induce oxidative stress, SH-SY5Y cells are treated with hydrogen peroxide (H₂O₂). A common concentration used is 100 µM H₂O₂ for 24 hours to achieve significant cell viability reduction.[1]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified period (e.g., 12 or 24 hours) prior to the addition of H₂O₂.[1]
-
Assessment of Neuroprotection: Cell viability is assessed using the MTT assay. The protective effect of this compound is determined by comparing the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone.[1]
-
Western Blot Analysis for Nrf2 Pathway: To evaluate the activation of the Nrf2 pathway, nuclear and cytoplasmic extracts of the cells are prepared. Western blotting is performed to measure the levels of Nrf2 in the nucleus and the expression of its downstream target proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]
In Vivo: Mouse Model of D-galactose-Induced Cognitive Impairment
-
Animal Model: Male C57BL/6J mice are used for the study.[1][2]
-
Induction of Cognitive Impairment: Cognitive impairment is induced by daily intraperitoneal injections of D-galactose (300 mg/kg body weight) for a period of 2 months.[1][2]
-
This compound Administration: this compound is administered to the mice in their drinking water at a concentration that provides a daily dose of approximately 100 mg/kg body weight for the duration of the D-galactose treatment.[1][2]
-
Behavioral Tests: Learning and memory are assessed using the Y-maze and Morris water maze tests. These tests evaluate spatial working memory and long-term spatial memory, respectively.[6]
-
Histological and Biochemical Analysis: After the behavioral tests, brain tissues, particularly the hippocampus, are collected. Histological analysis (e.g., H&E staining) is performed to assess neuronal damage. Biochemical assays are used to measure levels of inflammatory cytokines (TNF-α, IL-1β), markers of oxidative stress (malondialdehyde), and the activity of antioxidant enzymes (catalase, glutathione). Western blotting is used to confirm the activation of the Nrf2 pathway in the brain tissue.[1][3]
Signaling Pathway and Experimental Workflow
Caption: In Vitro to In Vivo Validation of this compound's Neuroprotective Effects.
Nonalcoholic Fatty Liver Disease (NAFLD): From Hepatocytes to High-Fat Diet-Fed Mice
This compound's therapeutic potential has also been explored in the context of NAFLD. In vitro studies typically use the HepG2 human hepatoma cell line exposed to fatty acids to mimic hepatic steatosis, while in vivo validation is often conducted in mice fed a high-fat diet (HFD). The AMPK/Nrf2/NF-κB signaling pathway has been identified as a key target of this compound in both models.
Data Presentation: In Vitro vs. In Vivo Effects on NAFLD
| Parameter | In Vitro (HepG2 Cells) | In Vivo (High-Fat Diet-Fed Mice) | Citation |
| Model | Palmitic acid-induced lipid accumulation | High-fat diet-induced NAFLD | [3][7] |
| This compound Concentration/Dose | Varies (e.g., 100, 200 µM) | 15 or 30 mg/kg/day by oral gavage | [7][8] |
| Key Biomarker: AMPK/Nrf2/NF-κB Pathway | Upregulated AMPK phosphorylation, increased nuclear Nrf2, and downregulated NF-κB protein levels. | Upregulated AMPK phosphorylation, increased nuclear Nrf2, and downregulated NF-κB protein levels in the liver. | [3][9] |
| Outcome: Lipid Accumulation | Significantly reduced lipid accumulation and triglyceride levels. | Reduced hepatic steatosis. | [3][8] |
| Outcome: Oxidative Stress | Reduced reactive oxygen species (ROS) production. | Decreased serum malondialdehyde (MDA) and increased superoxide (B77818) dismutase (SOD) activity. | [3] |
| Outcome: Inflammation | Downregulated expression of NF-κB and pro-inflammatory cytokines. | Decreased serum and hepatic levels of IL-2, IL-6, IL-1β, and TNF-α. | [3][10] |
| Outcome: Liver Injury | Not Applicable | Ameliorated liver injury markers. | [9] |
Experimental Protocols
In Vitro: HepG2 Cell Model of Hepatic Steatosis
-
Cell Culture: HepG2 cells are cultured in low-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% FBS and antibiotics at 37°C and 5% CO₂.[7]
-
Induction of Lipid Accumulation: To mimic NAFLD in vitro, HepG2 cells are treated with palmitic acid (PA). A common method involves conjugating PA with bovine serum albumin (BSA) and then adding it to the cell culture medium at a concentration such as 0.75 mM for 24 hours.[8]
-
This compound Treatment: Following the induction of lipid accumulation, cells are treated with different concentrations of this compound (e.g., 100, 200 µM) for another 24 hours.[8]
-
Assessment of Lipid Accumulation: Intracellular lipid accumulation is visualized and quantified using Oil Red O staining. Triglyceride levels are also measured using commercially available kits.[8]
-
Western Blot and qRT-PCR Analysis: To investigate the signaling pathways, protein levels of phosphorylated AMPK, nuclear Nrf2, and NF-κB are measured by Western blotting. The gene expression of inflammatory cytokines and antioxidant enzymes is analyzed by quantitative real-time PCR (qRT-PCR).[11]
In Vivo: High-Fat Diet-Induced NAFLD Mouse Model
-
Animal Model: Male C57BL/6J mice are used for the study.[7]
-
Induction of NAFLD: Mice are fed a high-fat diet (HFD) for a specified period (e.g., several weeks) to induce the development of NAFLD. A control group is fed a normal diet.[7][12]
-
This compound Administration: this compound is administered daily by oral gavage at doses of 15 or 30 mg/kg body weight.[7]
-
Metabolic and Biochemical Analysis: At the end of the study period, blood samples are collected to measure serum levels of lipids (triglycerides, cholesterol), liver enzymes (ALT, AST), and inflammatory cytokines.[10]
-
Histological and Molecular Analysis of Liver Tissue: Livers are harvested for histological analysis (H&E and Oil Red O staining) to assess steatosis and inflammation. Liver tissue is also used for Western blotting and qRT-PCR to analyze the expression and phosphorylation of proteins in the AMPK/Nrf2/NF-κB pathway.[9][10]
Signaling Pathway and Experimental Workflow
Caption: this compound's Mechanism in NAFLD: From In Vitro to In Vivo.
References
- 1. This compound supplementation ameliorates cognitive impairment induced by oxidative stress via promotion of antioxidant defense system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. This compound Ameliorates Nonalcoholic Fatty Liver Disease via the AMPK/Nrf2/NF κ B Signaling Pathway and Restores Gut Microbiota in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH-SY5Y culturing [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fish oil and this compound combination protects better against palmitate-induced lipid accumulation via regulating AMPK-mediated SREBP-1/FAS and PPARα/UCP2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Nonalcoholic Fatty Liver Disease via the AMPK/Nrf2/NFκB Signaling Pathway and Restores Gut Microbiota in High-Fat-Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Chicoric Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
Chicoric acid, a prominent phenolic compound found in plants such as Echinacea purpurea and chicory, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral effects[1][2][3]. However, its therapeutic potential is often limited by its low oral bioavailability[1][4]. This guide provides a comparative overview of the bioavailability of different this compound formulations, supported by experimental data, to aid researchers in the development of more effective delivery systems.
Enhancing this compound Absorption: A Quantitative Comparison
The oral bioavailability of pure this compound is known to be low. Studies in animal models have reported an absolute bioavailability of approximately 1.5% to 2.0% in rats[1][5][6]. To address this limitation, various formulation strategies have been explored to enhance its absorption and systemic exposure. The following table summarizes key pharmacokinetic parameters from preclinical studies comparing different this compound formulations.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (min) | AUC (0-t) (ng·min/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound | Sprague-Dawley Rats | 20 mg/kg (oral) | 439.2 ± 123.1 | 240 | 100530 ± 36871 | 100 | Heliyon, 2022[1] |
| This compound with 0.5% Chitosan (B1678972) | Sprague-Dawley Rats | 20 mg/kg (oral) | 856.3 ± 265.4 | 60 | 174680 ± 45632 | 174 | Heliyon, 2022[1] |
| Pure this compound | Broilers | Not Specified | Not Specified | Not Specified | Not Specified | 100 | PubMed, 2023[7] |
| Dihydrocaffeic acid grafted chitosan nanomicelles with this compound | Broilers | Not Specified | 2.6-fold higher than pure CA | Not Specified | Not Specified | 214 | PubMed, 2023[7] |
| Highly Purified this compound (95%) | Sprague-Dawley Rats | Not Specified | Not Specified | Not Specified | Not Specified | ~1.5% (absolute) | Archives of Toxicology, 2024[5][6] |
| Echinacea purpurea Extract (2% this compound) | Sprague-Dawley Rats | Not Specified | Not Specified | Not Specified | Not Specified | ~1.5% (absolute) | Archives of Toxicology, 2024[5][6] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC (0-t) = Area under the plasma concentration-time curve from time zero to the last measured time point.
The data clearly indicates that formulation strategies can significantly improve the bioavailability of this compound. The addition of chitosan, a natural polysaccharide, resulted in a 1.74-fold increase in relative bioavailability in rats, with a much faster absorption rate as indicated by the reduced Tmax[1]. An even more significant enhancement was observed with dihydrocaffeic acid grafted chitosan nanomicelles in broilers, which increased the relative bioavailability to 214% and resulted in a 2.6-fold higher maximum plasma concentration[7]. Interestingly, a study comparing highly purified this compound to a standardized Echinacea purpurea extract found no significant difference in their low absolute oral bioavailability in rats, suggesting that the natural plant matrix in this specific extract did not enhance its absorption[5][6].
Experimental Protocols
Pharmacokinetic Study of this compound and this compound with Chitosan in Rats
This protocol is based on the methodology described in Heliyon, 2022[1].
-
Subjects: Male Sprague-Dawley rats (200 ± 20 g).
-
Formulations:
-
This compound dissolved in water.
-
This compound dissolved in a 0.5% chitosan solution.
-
-
Administration: A single oral gavage dose of 20 mg/kg.
-
Blood Sampling: Blood samples (300 μL) were collected from the jugular vein at 10, 20, 60, 120, 180, 240, 300, 360, 480, 720, and 1440 minutes post-dosing.
-
Sample Preparation: Plasma was separated by centrifugation. A 100 μL aliquot of plasma was mixed with an internal standard (chlorogenic acid), 1 M HCl, and ethyl acetate. The mixture was vortexed and centrifuged. The supernatant was evaporated to dryness and the residue was reconstituted in a methanol/0.1% phosphoric acid solution.
-
Analytical Method: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data was analyzed using a non-compartmental model to determine key pharmacokinetic parameters including Cmax, Tmax, and AUC.
The following diagram illustrates the experimental workflow for this pharmacokinetic study.
Key Signaling Pathways Modulated by this compound
The biological effects of this compound are attributed to its modulation of several key signaling pathways. Understanding these mechanisms is crucial for drug development and for designing targeted delivery systems.
Antioxidant and Anti-inflammatory Pathways
This compound exerts its antioxidant and anti-inflammatory effects primarily through the activation of the AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, while inhibiting the Nuclear factor kappa B (NF-κB) pathway.
Activation of AMPK by this compound can lead to the subsequent activation of Nrf2, a master regulator of the antioxidant response. Nrf2 then promotes the expression of various antioxidant enzymes, thereby reducing cellular oxidative stress. Concurrently, this compound inhibits the NF-κB pathway, a key driver of inflammation, leading to a decrease in the production of pro-inflammatory cytokines.
Intestinal Transport of this compound
The absorption of this compound in the intestine is a complex process involving both passive and active transport mechanisms. The following diagram illustrates the key transporters and pathways involved.
This compound can be taken up from the intestinal lumen into the enterocytes via the organic anion transporting polypeptide 2B1 (OATP2B1). It can also pass between the enterocytes through the paracellular pathway. However, its absorption is limited by the action of P-glycoprotein, an efflux transporter that pumps this compound back into the intestinal lumen.
Conclusion and Future Directions
The available evidence strongly suggests that the low oral bioavailability of this compound can be significantly improved through advanced formulation strategies. Chitosan-based formulations, particularly nanomicelles, have shown considerable promise in preclinical models. However, there is a notable lack of data on other modern delivery systems such as liposomes, solid lipid nanoparticles, and phytosomes specifically for this compound. Further research into these areas is warranted to fully explore their potential.
Moreover, the vast majority of pharmacokinetic data is derived from animal studies. Human clinical trials are critically needed to validate these findings and to establish the safety and efficacy of different this compound formulations. A deeper understanding of its metabolic fate in humans is also essential for optimizing its therapeutic application. The development of novel formulations that can enhance the absorption and targeted delivery of this compound holds the key to unlocking its full potential as a therapeutic agent.
References
- 1. The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 3. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral toxicity and genotoxicity assessment of standardized Echinacea purpurea (L.) extract and the pharmacokinetic profile of its active ingredient this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral toxicity and genotoxicity assessment of standardized Echinacea purpurea (L.) extract and the pharmacokinetic profile of its active ingredient this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and antioxidant activity of dihydrocaffeic acid grafted chitosan nanomicelles loaded with this compound in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chicoric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of chicoric acid, a naturally occurring polyphenol. While generally not classified as a hazardous substance, some suppliers indicate it may be harmful if swallowed and can cause skin and respiratory sensitization, warranting careful management of its waste.[1]
Standard Operating Procedure for this compound Disposal
The recommended procedure for the disposal of this compound, based on available safety data sheets, is to utilize a licensed professional waste disposal service.[2] On-site chemical neutralization is not explicitly recommended for this compound in the provided documentation.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles[2]
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
A lab coat or other protective clothing
-
In cases where dust may be generated, a dust mask or respirator is recommended.
Step 2: Waste Segregation and Collection
-
Collect all solid this compound waste, including surplus material and any contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.
-
Aqueous solutions containing this compound should also be collected in a separate, sealed, and labeled container.
-
Avoid mixing this compound waste with other incompatible waste streams.
Step 3: Spill Management In the event of a this compound spill:
-
Evacuate and ensure adequate ventilation in the affected area.
-
Wearing appropriate PPE, clean up the spill without creating dust.
-
For solid spills, gently sweep or vacuum the material and place it into a sealed container for disposal.[2]
-
Wash the contaminated area with soap and water, and collect the cleaning materials for disposal as chemical waste.
Step 4: Storage Pending Disposal
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are clearly labeled with the contents ("this compound Waste") and any relevant hazard information.
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[2]
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Ensure compliance with all local, state, and federal regulations for chemical waste disposal.[2]
Quantitative Data Summary
The reviewed safety data sheets for this compound did not provide specific quantitative data such as concentration limits for drain disposal or reportable quantities for spills. The general guidance is to avoid release into the environment.
| Parameter | Value | Source |
| Recommended pH for Neutralized Aqueous Waste (General Acids) | 5.5 - 9.5 | [3] |
| Water Flush for Drain Disposal (General Neutralized Acids) | 20 parts water | [3] |
Note: The data for pH and water flush are for general corrosive acids and may not be directly applicable to this compound solutions without professional consultation. Direct drain disposal of this compound is not recommended.
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Chicoric acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling Chicoric acid, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected prior to use.[1] | To prevent skin contact, as this compound may cause an allergic skin reaction.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[1] A face shield may be worn for additional protection. | To protect eyes from potential splashes or dust particles. |
| Respiratory Protection | NIOSH-approved N95 dust mask or other appropriate respirator. | To prevent inhalation of dust, as this compound may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Skin and Body Protection | Laboratory coat.[3] Fire/flame resistant and impervious clothing may also be worn.[1] | To protect skin and clothing from contamination. |
Operational Plan and Handling Procedures
Adherence to proper handling procedures is crucial for a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
Use a laboratory fume hood or other local exhaust ventilation to minimize inhalation exposure.[1]
2. Handling:
-
Avoid the formation of dust during handling.[4]
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling the substance.[1]
3. Storage:
-
Store this compound in a tightly closed container.[1]
-
Keep the container in a dry and well-ventilated place.[1]
-
Follow any specific storage instructions provided on the product insert.[2]
Emergency Procedures
In the event of exposure or a spill, follow these immediate steps:
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes.[1][2]
-
Ingestion: Do not induce vomiting.[1] Seek immediate medical attention.[1][2]
Spill Response:
-
Ensure the area is well-ventilated and wear appropriate PPE.[4]
-
Avoid generating dust.[4]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[4]
-
Thoroughly clean the spill area to remove any remaining contamination.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains, sewers, or watercourses.[1]
-
Contaminated materials and empty containers should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
